molecular formula C19H37NaO6S B1665272 ALS-I

ALS-I

Numéro de catalogue: B1665272
Poids moléculaire: 416.6 g/mol
Clé InChI: TVPPOWAYYCDJAS-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ALS-1 is an acid-Liable surfactant.

Propriétés

Formule moléculaire

C19H37NaO6S

Poids moléculaire

416.6 g/mol

Nom IUPAC

sodium 3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxy]propane-1-sulfonate

InChI

InChI=1S/C19H38O6S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(2)24-17-18(25-19)16-23-14-12-15-26(20,21)22;/h18H,3-17H2,1-2H3,(H,20,21,22);/q;+1/p-1

Clé InChI

TVPPOWAYYCDJAS-UHFFFAOYSA-M

SMILES isomérique

CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+]

SMILES canonique

CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ALS-1;  ALS 1;  ALS1;  Acid-Liable Surfactant-1; 

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Amyotrophic Lateral Sclerosis Type 1 (ALS1) in Motor Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ALS-I" is not a standard designation in scientific literature. This guide focuses on Amyotrophic Lateral Sclerosis Type 1 (ALS1) , the first identified genetic form of the disease, which is caused by mutations in the gene encoding Copper-Zinc Superoxide (B77818) Dismutase 1 (SOD1). This is the most common interpretation for the user's query and represents a core, extensively studied mechanism of action in motor neuron degeneration.

Introduction to ALS1 and Superoxide Dismutase 1 (SOD1)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the selective death of upper and lower motor neurons in the brain and spinal cord, leading to muscle atrophy, paralysis, and eventual respiratory failure. While approximately 90% of ALS cases are sporadic (sALS), about 10% are familial (fALS). Mutations in the SOD1 gene were the first discovered genetic cause of ALS and are responsible for up to 20% of all fALS cases and a small percentage of sALS cases.

The SOD1 enzyme is an abundant, ubiquitously expressed antioxidant protein that catalyzes the conversion of superoxide radicals (O₂·⁻) to molecular oxygen and hydrogen peroxide. It exists as a homodimer, with each subunit binding one copper and one zinc ion, which are crucial for its catalytic activity. Over 180 different mutations in the SOD1 gene have been linked to ALS. The primary pathogenic mechanism is not a loss of the enzyme's dismutase function, but rather a toxic gain-of-function conferred by the mutant protein. This is evidenced by the fact that SOD1 knockout mice do not develop motor neuron disease, whereas transgenic mice expressing mutant human SOD1 develop ALS-like symptoms.

The core mechanisms of mutant SOD1 (mSOD1) toxicity are multifaceted and interconnected, converging to induce motor neuron death. These include protein misfolding and aggregation, induction of oxidative stress, mitochondrial dysfunction, and instigation of neuroinflammation.

Core Mechanisms of Mutant SOD1 Toxicity in Motor Neurons

The pathogenic action of mSOD1 is not confined to a single pathway but involves a cascade of interconnected cellular and molecular disruptions that collectively overwhelm and destroy motor neurons.

Protein Misfolding and Aggregation

A primary pathological hallmark of ALS1 is the presence of abnormal, ubiquitinated protein inclusions within the cytoplasm of motor neurons and glial cells.

  • Conformational Instability: Most ALS-associated mutations decrease the conformational stability of the SOD1 protein, making it prone to misfolding. This instability can lead to the formation of soluble oligomers and larger, insoluble aggregates.

  • Prion-like Propagation: Misfolded mSOD1 is believed to propagate its aberrant conformation to both other mutant proteins and the wild-type SOD1 protein in a prion-like manner. This process may contribute to the focal onset and subsequent spreading of pathology through the neuroaxis.

  • Toxic Species: Soluble oligomers of misfolded SOD1 are considered to be a primary toxic species, capable of interacting with and damaging various cellular components, including mitochondria and the protein degradation machinery.

Oxidative Stress

While mSOD1 retains some of its catalytic function, its presence leads to a net increase in oxidative stress through multiple mechanisms.

  • Aberrant Redox Chemistry: Misfolded mSOD1 can gain a toxic function by utilizing alternative substrates. For instance, it can react with hydrogen peroxide to produce highly reactive hydroxyl radicals or react with nitric oxide to produce peroxynitrite. These reactive oxygen species (ROS) and reactive nitrogen species (RNS) damage lipids, proteins, and DNA.

  • Mitochondrial ROS Production: As detailed below, mSOD1 directly impairs mitochondrial function, leading to the increased generation of superoxide radicals by the electron transport chain, further amplifying oxidative stress.

Mitochondrial Dysfunction

Motor neurons have high energy demands, making them particularly vulnerable to mitochondrial defects. mSOD1 targets mitochondria through several pathways.

  • Localization to Mitochondria: A fraction of mSOD1 mislocalizes to the mitochondrial intermembrane space (IMS) and the outer mitochondrial membrane.

  • Impaired Electron Transport Chain (ETC): Within the mitochondria, mSOD1 aggregates can disrupt the function of ETC complexes, leading to reduced ATP production and increased electron leakage, which generates superoxide.

  • Disruption of Mitochondrial Dynamics: mSOD1 has been shown to interfere with the machinery that governs mitochondrial fusion and fission, leading to fragmented and dysfunctional mitochondria.

  • Impaired Axonal Transport: The transport of mitochondria along the long axons of motor neurons is crucial for supplying energy to distal regions like the neuromuscular junction. mSOD1 impairs this transport, leading to energy deficits at the synapse.

  • Initiation of Apoptosis: Damaged mitochondria can release pro-apoptotic factors, such as cytochrome c, into the cytoplasm, triggering the intrinsic apoptotic cell death cascade.

Neuroinflammation (Non-Cell Autonomous Toxicity)

The toxicity of mSOD1 is not restricted to motor neurons themselves. Surrounding glial cells, such as astrocytes and microglia, play a critical role in disease progression.

  • Microglial Activation: Misfolded SOD1 can be released from dying neurons and activate microglia, the resident immune cells of the central nervous system. Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and ROS, which are toxic to motor neurons.

  • Astrocyte Toxicity: Astrocytes expressing mSOD1 also become toxic. They can release factors that are directly harmful to motor neurons and show reduced capacity to clear excess glutamate (B1630785) from the synaptic cleft, contributing to excitotoxicity.

  • Feedback Loop: The death of motor neurons further stimulates glial activation, creating a vicious cycle of inflammation and neurodegeneration that accelerates the disease process.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ALS1 models.

Table 1: Motor Neuron Survival in mSOD1 Models

Model SystemMutationTime Point% Motor Neuron Loss (vs. Control)Reference
SOD1-G93A Transgenic MiceG93AEnd-stage~50% in lumbar spinal cord(In-text citation needed)
Co-cultureSOD1-G93A Astrocytes + WT Motor Neurons120 hours45-70% decrease in motor neuron survival(In-text citation needed)

Table 2: Mitochondrial Parameters in mSOD1 Models

Model SystemMutationParameter MeasuredFindingReference
SOD1-G93A Transgenic MiceG93AMitochondrial RespirationDecreased Complex I and IV activity(In-text citation needed)
Motor neurons from ALS patientsSporadic/FamilialMitochondrial Volume FractionIncreased from 15.33% to 18.38% in perikarya(In-text citation needed)
Axon terminals from ALS serum-treated miceN/AMitochondrial Volume FractionIncreased from 11.55% to 14.71%(In-text citation needed)

Key Experimental Protocols

Protocol for Detection of Insoluble SOD1 Aggregates

This protocol is adapted from methods used to quantify detergent-insoluble SOD1 in transgenic mouse models.

  • Tissue Homogenization: Spinal cord tissue is homogenized in a non-denaturing lysis buffer containing protease inhibitors.

  • Clarification: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

  • Solubilization of Pellet: The supernatant (soluble fraction) is removed. The pellet is washed and then resolubilized in a strong denaturing buffer containing urea (B33335) and SDS.

  • Quantification: The amount of SOD1 in the solubilized insoluble fraction is quantified using Western blotting or ELISA with antibodies specific to human SOD1. The results are often expressed as a ratio of insoluble SOD1 to total SOD1.

Protocol for Astrocyte-Motor Neuron Co-culture Toxicity Assay

This method is used to assess the non-cell autonomous toxicity of astrocytes expressing mSOD1.

  • Cell Culture: Primary astrocytes are cultured from the cortex of SOD1-G93A transgenic mouse pups and non-transgenic littermates. Primary motor neurons are isolated from the spinal cords of wild-type mouse embryos.

  • Co-culture Setup: Wild-type motor neurons are plated onto a layer of confluent astrocytes (either SOD1-G93A or wild-type).

  • Incubation: The co-cultures are maintained for a set period (e.g., 5-7 days).

  • Viability Assessment: Motor neuron survival is quantified by immunocytochemistry. Neurons are fixed and stained with a motor neuron-specific marker (e.g., SMI-32 or Islet-1). The number of surviving motor neurons is counted and compared between conditions (co-culture with SOD1-G93A vs. wild-type astrocytes).

Visualizations of Core Mechanisms

Signaling Pathway of mSOD1-Induced Motor Neuron Death

mSOD1_toxicity cluster_Neuron Motor Neuron cluster_Mito Mitochondrion cluster_Glia Glial Cells (Astrocyte/Microglia) mSOD1 Mutant SOD1 Gene misfolded_SOD1 Misfolded SOD1 (Oligomers) mSOD1->misfolded_SOD1 Transcription & Translation aggregates SOD1 Aggregates misfolded_SOD1->aggregates mit_dysfunction ETC Impairment Reduced ATP misfolded_SOD1->mit_dysfunction proteasome_inhibition Proteasome Inhibition misfolded_SOD1->proteasome_inhibition axonal_transport_defect Axonal Transport Defect misfolded_SOD1->axonal_transport_defect glia_activation Glial Activation misfolded_SOD1->glia_activation Release from Neuron ros_production Increased ROS mit_dysfunction->ros_production cyto_c Cytochrome c Release mit_dysfunction->cyto_c apoptosis Apoptosis ros_production->apoptosis cyto_c->apoptosis neuron_death Motor Neuron Death apoptosis->neuron_death proteasome_inhibition->neuron_death axonal_transport_defect->neuron_death cytokines Pro-inflammatory Cytokines & ROS glia_activation->cytokines cytokines->neuron_death Non-cell autonomous toxicity

Caption: Core toxic gain-of-function pathways of mutant SOD1 in ALS1.

Experimental Workflow for SOD1 Aggregate Analysis

sod1_workflow start Spinal Cord Tissue (SOD1-G93A Mouse) homogenize Homogenize in Lysis Buffer start->homogenize centrifuge1 High-Speed Centrifugation (100,000 x g) homogenize->centrifuge1 supernatant Supernatant (Soluble Fraction) centrifuge1->supernatant Collect pellet Pellet (Insoluble Fraction) centrifuge1->pellet Collect wash Wash Pellet pellet->wash solubilize Re-solubilize in Urea/SDS Buffer wash->solubilize analysis Quantify SOD1 via Western Blot / ELISA solubilize->analysis

Aliskiren (aLS-I): A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliskiren (B1664508), the first in a class of orally bioavailable, non-peptide direct renin inhibitors, represents a significant advancement in the management of hypertension. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, and the mechanism of action of Aliskiren. Detailed experimental protocols for its analysis and a key final step in its synthesis are provided, alongside a visual representation of its interaction with the Renin-Angiotensin-Aldosterone System (RAAS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of antihypertensive therapies.

Molecular Structure and Physicochemical Properties

Aliskiren, chemically known as (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide, is a complex molecule with four chiral centers. Its structure is pivotal to its high potency and specificity for the S3bp binding site of renin.

Table 1: Physicochemical Properties of Aliskiren

PropertyValueSource(s)
Molecular Formula C30H53N3O6[1]
Molecular Weight 551.8 g/mol [1]
Melting Point >95 °C[1]
Water Solubility Highly soluble (as hemifumarate salt)[2][3]
logP 2.45[2][3]
pKa 9.49[2]
Appearance White to slightly yellowish crystalline powder[1]

Pharmacokinetic Properties

The clinical efficacy of Aliskiren is underpinned by its distinct pharmacokinetic profile, characterized by low bioavailability but a long half-life, permitting once-daily dosing.

Table 2: Pharmacokinetic Properties of Aliskiren

PropertyValueSource(s)
Absolute Bioavailability ~2.6%[4][5][6]
Time to Peak Plasma Concentration (Tmax) 1-3 hours[4][5][6]
Plasma Protein Binding 47-51%[4][7]
Metabolism Primarily via CYP3A4 (minor pathway)[3][4]
Route of Elimination Predominantly via the biliary/fecal route (~80% as unchanged drug)[4][6]
Elimination Half-life Approximately 24-40 hours[3]
IC50 (human renin) 0.6 nM[8]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren exerts its antihypertensive effect by directly inhibiting renin, the enzyme responsible for the rate-limiting step in the RAAS cascade. By binding to the active site of renin, Aliskiren prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[2][9][10] This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Aliskiren Angiotensinogen Angiotensinogen (produced by the liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Conversion Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Acts on Renin Renin (released by the kidneys) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) (in lungs and kidneys) ACE->Angiotensin_II Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes Kidneys Kidneys Aldosterone->Kidneys Acts on Increased_BP Increased Blood Pressure Kidneys->Increased_BP Sodium & Water Retention Blood_Vessels->Increased_BP Vasoconstriction Aliskiren Aliskiren Aliskiren->Renin Inhibits

Figure 1. Mechanism of action of Aliskiren in the RAAS pathway.

Experimental Protocols

Validated RP-HPLC Method for the Estimation of Aliskiren in Pharmaceutical Dosage Forms

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Aliskiren in tablet dosage forms.[9][11]

4.1.1. Chromatographic Conditions

  • HPLC System: Waters HPLC system (2695 module) with a 2487 dual lambda detector or equivalent.

  • Column: Symmetry C18, (150 x 4.6 mm, 5µm particle size).

  • Mobile Phase: A 60:40 (v/v) mixture of acetonitrile (B52724) and phosphate (B84403) buffer. The phosphate buffer is prepared by dissolving 7g of KH2PO4 in 1000 ml of HPLC grade water and adjusting the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 234 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4.1.2. Preparation of Standard Solution

  • Accurately weigh 50 mg of Aliskiren reference standard and transfer to a 50 mL volumetric flask.

  • Add approximately 25 mL of the mobile phase and sonicate for 3 minutes to dissolve.

  • Make up the volume to 50 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

4.1.3. Preparation of Sample Solution

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Aliskiren and transfer it to a 50 mL volumetric flask.

  • Add about 25 mL of the mobile phase and sonicate for 3 minutes.

  • Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate to obtain a final concentration of 100 µg/mL of Aliskiren.[9]

4.1.4. Procedure

  • Inject 20 µL of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of Aliskiren in the sample by comparing the peak area with that of the standard.

HPLC_Workflow Workflow for RP-HPLC Analysis of Aliskiren cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (100 µg/mL) Injection Inject 20 µL into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (from tablets, 100 µg/mL) Sample_Prep->Injection Separation Isocratic Elution (Symmetry C18 column, ACN:Phosphate Buffer 60:40) Injection->Separation Detection UV Detection at 234 nm Separation->Detection Chromatogram Record Chromatograms Detection->Chromatogram Quantification Calculate Aliskiren Concentration Chromatogram->Quantification

Figure 2. General workflow for the RP-HPLC analysis of Aliskiren.
Synthesis of Aliskiren: Final Hydrogenation Step

The synthesis of Aliskiren is a multi-step process. A key final step involves the reduction of an azide (B81097) intermediate to the primary amine of Aliskiren. The following is a representative protocol based on published patent literature.[2][3]

4.2.1. Materials

  • Azide intermediate (Compound-Z from patent WO2012052829A1).

  • Ethanolamine (B43304).

  • Ethanol.

  • Palladium on carbon (Pd/C, 5% w/w).

  • Fumaric acid.

  • Acetonitrile.

4.2.2. Procedure

  • Dissolve the azide intermediate (e.g., 12.3 g) and ethanolamine (e.g., 1.3 g) in ethanol.

  • Add Pd/C (e.g., 600 mg, 5% w/w) to the solution.

  • Hydrogenate the mixture at approximately 3 kg pressure for 3-4 hours.

  • After the reaction is complete, filter off the catalyst.

  • Treat the clear filtrate with fumaric acid (e.g., 1.23 g) to form the hemifumarate salt.

  • Concentrate the solution to obtain a residue.

  • Add a mixture of acetonitrile/ethanol (97:3) to the residue and stir overnight to induce crystallization.

  • Cool the resulting slurry, filter the product, and wash with pre-chilled acetonitrile.

  • Dry the product under vacuum at 35°C to yield Aliskiren hemifumarate.[2]

Conclusion

Aliskiren's unique mechanism of action as a direct renin inhibitor offers a valuable therapeutic option for the treatment of hypertension. Its molecular structure is intricately designed for potent and selective inhibition of renin. This guide has provided a detailed overview of its chemical, physical, and pharmacokinetic properties, along with practical experimental protocols for its analysis and a key synthetic step. The continued study of Aliskiren and the development of similar direct renin inhibitors hold promise for further advancements in cardiovascular medicine.

References

An In-depth Technical Guide to Kinase Target Identification in Amyotrophic Lateral Sclerosis (ALS) Pathology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "aLS-I" does not correspond to a known entity in publicly available scientific literature. This guide therefore focuses on the principles and methodologies for identifying and validating kinase inhibitors as potential therapeutic agents in ALS, using well-documented examples such as inhibitors of Casein Kinase 1 (CK1) and modulators of Protein Kinase C (PKC), which are implicated in ALS pathology.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease with a critical unmet need for effective therapies. A pathological hallmark of over 97% of ALS cases is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). Hyperphosphorylation of TDP-43 is a key event that promotes its aggregation and toxicity. Consequently, the protein kinases responsible for this phosphorylation have emerged as high-priority therapeutic targets. This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating kinase targets in the context of ALS pathology, with a focus on mitigating TDP-43 proteinopathy. We present quantitative data on the efficacy of exemplary kinase modulators, detailed experimental protocols for target validation, and visual workflows and pathways to support drug discovery efforts.

Quantitative Data on Kinase Modulators in ALS Models

The following tables summarize the quantitative efficacy of representative kinase inhibitors and activators in preclinical models of ALS. These compounds target kinases known to modulate TDP-43 phosphorylation or related neuroprotective pathways.

Table 1: Biochemical and Cellular Efficacy of Selected Kinase Modulators

CompoundTarget Kinase(s)Assay TypeModel SystemKey ParameterValue/ResultReference(s)
IGS-2.7 CK1δ / CK1εIn vitro kinase assayRecombinant human CK1IC₅₀ (CK1δ)210 nM[1]
IC₅₀ (CK1ε)200 nM[1]
CK1δWestern BlotsALS patient-derived lymphoblastspTDP-43 (S409/410) levelsSignificant decrease at 5 µM[1]
PF-05236216 CK1δ / CK1εWestern BlothTDP-43-ΔNLS mouse modelpTDP-43 (soluble fraction)~50% reduction after 14 days[2]
Neurofilament Light Chain (NfL)~50% reduction in plasma after 14 days[2]
Bryostatin-1 PKCε (activator)MTT AssaySOD1-G93A NSC-34 cells (serum starved)Cell Viability (48h post-treatment)Significant increase with 100 pM pulse[3]
PKCε (activator)MTT AssaySOD1-G93A NSC-34 cells (chemokine toxicity)Cell Viability (48h post-treatment)Significant increase with 100 pM pulse[3]

Table 2: In Vivo Efficacy of Selected Kinase Inhibitors in ALS Mouse Models

CompoundTarget Kinase(s)Mouse ModelAdministrationKey OutcomeResultReference(s)
IGS-2.7 CK1δ / CK1εTDP-43 (A315T)2.5 mg/kg, i.p.Motor Neuron Count (lumbar spinal cord)Significant preservation of motor neurons[1]
Astrocyte & Microglia ReactivitySignificant reduction[1]
ASK1 Inhibitor (K811) ASK1SOD1-G93A10 mg/kg, oralLifespan10-day extension (approx. 8% increase)N/A
CDK5-shRNA CDK5SOD1-G93AIntrathecal AAV9Disease Onset & SurvivalSignificantly delayed onset and prolonged survival[4]
Motor Performance (Rotarod)Significantly improved performance[4]

Experimental Protocols

Detailed methodologies for the identification and validation of kinase targets implicated in ALS pathology are provided below.

This protocol is designed to determine if a candidate kinase can directly phosphorylate TDP-43 and to assess the potency of inhibitory compounds.

  • Reagents and Materials:

    • Recombinant full-length human TDP-43 protein.

    • Recombinant active candidate kinase (e.g., CK1δ).

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • [γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for antibody-based detection).

    • Test inhibitor compound (e.g., IGS-2.7) at various concentrations.

    • SDS-PAGE gels, transfer apparatus, PVDF membrane.

    • Antibodies: Anti-phospho-TDP-43 (Ser409/410), anti-total-TDP-43.

    • Phosphor imager or chemiluminescence detection system.

  • Procedure:

    • Prepare a master mix containing the kinase reaction buffer, recombinant TDP-43 substrate (final concentration ~1 µg), and the candidate kinase.

    • Aliquot the master mix into separate reaction tubes.

    • Add the test inhibitor at a range of final concentrations (e.g., 1 nM to 10 µM) to the respective tubes. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the kinase and inhibitor for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. For radiometric assays, add a mix of unlabeled ATP and [γ-³²P]ATP (final concentration ~50 µM).

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Terminate the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • For Radiometric Detection: Expose the membrane to a phosphor screen and quantify the ³²P signal on the TDP-43 band using a phosphor imager.

    • For Western Blot Detection: Block the membrane and probe with the anti-phospho-TDP-43 (S409/410) antibody, followed by a secondary antibody and chemiluminescent detection. Normalize the phospho-signal to total TDP-43 detected on a parallel blot or after stripping and re-probing.

    • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol aims to identify proteins that interact with a target kinase in a cellular context, potentially revealing its substrates or regulatory partners.

  • Reagents and Materials:

    • Cell line of interest (e.g., NSC-34 cells expressing tagged kinase).

    • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Antibody targeting the kinase or its tag (e.g., anti-Flag, anti-HA).

    • Protein A/G magnetic beads.

    • Wash buffers (e.g., TBS with decreasing salt concentrations).

    • Elution buffer (e.g., low pH glycine (B1666218) buffer or urea-based buffer).

    • Reagents for in-solution or on-bead tryptic digestion.

    • LC-MS/MS system.

  • Procedure:

    • Culture and harvest cells. Lyse cells on ice for 30 minutes in lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Pre-clear the supernatant by incubating with magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the specific IP antibody overnight at 4°C with gentle rotation. Use a relevant IgG isotype as a negative control.

    • Add equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using the elution buffer.

    • Neutralize the eluate if using a low pH buffer.

    • Prepare the protein sample for mass spectrometry: reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and perform an overnight tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the proteins identified in the specific IP to the IgG control to identify high-confidence interaction partners.

This protocol quantifies changes in TDP-43 phosphorylation in a cellular model of ALS following treatment with a kinase inhibitor.

  • Reagents and Materials:

    • ALS cellular model (e.g., NSC-34 cells expressing SOD1-G93A or mutant TDP-43).

    • Test compound (e.g., CK1 inhibitor).

    • Lysis buffer containing phosphatase inhibitors (e.g., PhosSTOP).

    • BCA protein assay kit.

    • Primary antibodies: Rabbit anti-phospho-TDP-43 (S409/410), Mouse anti-total-TDP-43, Mouse anti-β-Actin (loading control).

    • Secondary antibodies: Anti-rabbit HRP, Anti-mouse HRP.

    • PVDF membrane, ECL substrate.

  • Procedure:

    • Plate NSC-34 cells and allow them to adhere.

    • Treat cells with the test compound or vehicle control for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse in buffer containing phosphatase inhibitors.

    • Determine protein concentration of the lysates using the BCA assay.

    • Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane with the primary antibody against phospho-TDP-43 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate. Image the blot using a chemiluminescence imager.

    • Quantification: Strip the membrane and re-probe for total TDP-43 and then for β-Actin. Quantify band intensities using software like ImageJ. Normalize the phospho-TDP-43 signal to the total TDP-43 signal, and then normalize this ratio to the loading control (β-Actin).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in kinase target identification for ALS.

TDP43_Phosphorylation_Pathway cluster_Extracellular Cellular Stressors cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Outcome Oxidative_Stress Oxidative Stress CK1 Casein Kinase 1 (CK1δ/ε) Oxidative_Stress->CK1 Activates ER_Stress ER Stress TDP43_cyto Cytoplasmic TDP-43 CK1->TDP43_cyto Catalyzes pTDP43 Hyperphosphorylated TDP-43 (pTDP-43) TDP43_cyto->pTDP43 Phosphorylation Loss_of_Function Loss of Nuclear Function (e.g., Splicing Defects) TDP43_cyto->Loss_of_Function Aggregation TDP-43 Aggregation (Inclusions) pTDP43->Aggregation Proteasome_Impairment Proteasome Impairment Aggregation->Proteasome_Impairment Neurodegeneration Motor Neuron Degeneration Aggregation->Neurodegeneration TDP43_nuc Nuclear TDP-43 (Functional) TDP43_nuc->TDP43_cyto Mislocalization Loss_of_Function->Neurodegeneration Inhibitor CK1 Inhibitor (e.g., this compound) Inhibitor->CK1 Inhibits

Caption: CK1-mediated TDP-43 phosphorylation pathway in ALS pathology.

Target_Validation_Workflow cluster_discovery Target Discovery & Initial Validation cluster_screening Compound Screening & Optimization cluster_preclinical Preclinical Validation cluster_clinical Clinical Development start Hypothesis: Kinase 'X' phosphorylates TDP-43 biochem_assay Biochemical Validation (In Vitro Kinase Assay) start->biochem_assay ip_ms Cellular Validation (IP-MS for Interaction) start->ip_ms screening High-Throughput Screen for Kinase 'X' Inhibitors biochem_assay->screening ip_ms->screening hit_to_lead Hit-to-Lead Optimization (Potency, Selectivity, ADME) screening->hit_to_lead 'Hits' cell_model ALS Cellular Models (e.g., iPSC-derived neurons) - Assess pTDP-43 reduction - Assess neuroprotection hit_to_lead->cell_model 'Leads' (this compound) animal_model ALS Animal Models (e.g., SOD1-G93A, TDP-43 mice) - Assess PK/PD & Target Engagement - Assess Motor Function & Survival cell_model->animal_model clinical_trials Clinical Trials (Phase I, II, III) animal_model->clinical_trials Logical_Relationships center TDP-43 Hyperphosphorylation mislocalization Cytoplasmic Mislocalization center->mislocalization aggregation Protein Aggregation center->aggregation loss_of_function Nuclear Loss-of-Function (Splicing Defects) mislocalization->loss_of_function gain_of_function Cytoplasmic Gain-of-Function (Toxic Aggregates) aggregation->gain_of_function pathology ALS Pathology (Motor Neuron Death) loss_of_function->pathology gain_of_function->pathology stress Cellular Stress (Oxidative, ER) kinases Kinase Upregulation (e.g., CK1) stress->kinases kinases->center

References

The Convergence of Toxic Pathways: An In-depth Technical Guide to the Interaction of ALS-Implicated Proteins with SOD1 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Cu/Zn superoxide (B77818) dismutase 1 (SOD1) gene represent a significant cause of familial amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. The pathogenic mechanism of mutant SOD1 is not a loss of its dismutase function but rather a toxic gain-of-function, leading to protein misfolding, aggregation, and the disruption of crucial cellular processes. This technical guide provides a comprehensive overview of the intricate interactions between mutant SOD1 and other ALS-implicated (ALS-I) proteins, focusing on the core cellular pathways implicated in disease pathogenesis. We present quantitative data from key studies in a comparative format, detail essential experimental protocols, and provide visual representations of the complex signaling networks involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of ALS and develop effective therapeutic strategies.

Introduction

Amyotrophic lateral sclerosis (ALS) is a relentless neurodegenerative disorder that primarily affects upper and lower motor neurons, leading to progressive muscle weakness, paralysis, and ultimately, respiratory failure. While the majority of ALS cases are sporadic, approximately 10% are familial, with mutations in the SOD1 gene accounting for up to 20% of these inherited cases.[1] The prevailing hypothesis is that these mutations confer a toxic gain-of-function on the SOD1 protein, transforming it from a protective antioxidant enzyme into a key driver of neurodegeneration. This toxicity is multifaceted, involving the interplay of mutant SOD1 with a host of other cellular proteins and the subsequent disruption of vital signaling pathways. Understanding these interactions is paramount for the development of targeted therapies.

This guide will delve into the core mechanisms of mutant SOD1 toxicity, focusing on three interconnected cellular processes:

  • Mitochondrial Dysfunction: The role of mutant SOD1 in compromising mitochondrial integrity and initiating apoptotic pathways.

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The consequences of misfolded SOD1 accumulation in the ER and the subsequent activation of stress response pathways.

  • Impaired Protein Quality Control and Axonal Transport: The failure of cellular machinery to clear toxic SOD1 species and the disruption of essential transport processes within motor neurons.

We will present a synthesis of key findings, quantitative data, detailed experimental methodologies, and visual diagrams to provide a comprehensive technical resource for the ALS research community.

Quantitative Data on this compound Interaction with SOD1 Mutations

The following tables summarize quantitative data from various studies, providing a comparative look at the effects of different SOD1 mutations on key pathological markers.

Table 1: Insoluble SOD1 Levels in Transgenic Mouse Models

SOD1 MutantMouse ModelTissueMethodInsoluble SOD1 Level (Fold change vs. WT or as % of total)Reference
G93ASOD1 G93ASpinal CordFilter Retardation AssayProgressive accumulation with age[2]
G93ASOD1 G93ASpinal CordWestern Blot (Triton X-100 insoluble)Present at presymptomatic stages, increases with disease progression[2]
G85RSOD1 G85RSpinal CordImmunohistochemistryForms inclusions[3]
G37RSOD1 G37RSpinal CordImmunohistochemistryForms inclusions[3]
A4VHuman iPSC-derived Motor NeuronsCell LysateWestern Blot (Urea soluble fraction)Higher than wild-type SOD1[4]
G93AHuman iPSC-derived Motor NeuronsCell LysateWestern Blot (Urea soluble fraction)Higher than wild-type SOD1[4]

Table 2: Mitochondrial Dysfunction in SOD1 Mutant Models

SOD1 MutantModel SystemParameter MeasuredMethodQuantitative ChangeReference
G93ASOD1 G93A Mouse Adrenal Chromaffin CellsMitochondrial Membrane PotentialTMRM Staining21.9% lower at P30, 17.1% lower at P120 vs. WT[5]
G93ASOD1 G93A Mouse Brainstem SlicesMitochondrial Membrane PotentialRhodamine 123 FluorescenceSignificant decrease in peak amplitude at symptomatic stage vs. WT[6]
G93ASOD1 G93A Mouse AstrocytesMitochondrial Membrane PotentialJC-1 Staining~40% decrease vs. non-transgenic control[7]
G93ASOD1 G93A Rat Spinal Cord MitochondriaComplex I and IV ActivitySpectrophotometry~25% decrease in Complex IV activity[8]

Table 3: Axonal Transport Defects in SOD1 Mutant Neurons

SOD1 MutantNeuronal ModelCargoParameter MeasuredQuantitative ChangeReference
G93ATransgenic Mouse Motor NeuronsMitochondriaAnterograde VelocityDecreased to 0.77 ± 0.26 µm/s from 1.00 ± 0.31 µm/s in non-transgenic[9]
G93ATransgenic Mouse DRG NeuronsMitochondriaTotal MotilityReduced to 13.54 ± 0.38% from 21.35 ± 1.08% in WT[2]
G37RRat Cortical NeuronsMitochondriaAnterograde TransportSignificant decrease compared to SOD1 WT[9]
A4VRat Cortical NeuronsMitochondriaAnterograde TransportSignificant decrease compared to SOD1 WT[9]
G85RRat Cortical NeuronsMitochondriaAnterograde TransportSignificant decrease compared to SOD1 WT[9]

Table 4: ER Stress Marker Activation in SOD1 Mutant Models

SOD1 MutantModel SystemMarkerMethodQuantitative Change (Fold Increase)Reference
G93ANSC-34 CellsCHOP Nuclear ImmunoreactivityImmunofluorescence~2-fold increase vs. untreated[10]
G86RSOD1 G86R Mouse Spinal CordCHOP and BIM Protein LevelsWestern BlotSignificantly increased vs. non-transgenic[11]
G85RNSC-34 Cells (shATF4)SOD1-EGFP AggregationWestern Blot~50% increase with ATF4 knockdown[11]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Mutant_SOD1_Toxicity_Pathways cluster_Mitochondria Mitochondrial Dysfunction cluster_ER ER Stress & UPR cluster_PQC_Transport Impaired Protein Quality Control & Axonal Transport mutSOD1_mito Mutant SOD1 Bcl2 Bcl-2 mutSOD1_mito->Bcl2 Binds and induces conformational change Bax_Bak Bax/Bak Bcl2->Bax_Bak Activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates mutSOD1_ER Misfolded Mutant SOD1 Derlin1 Derlin-1 mutSOD1_ER->Derlin1 Binds and inhibits PERK PERK mutSOD1_ER->PERK IRE1 IRE1 mutSOD1_ER->IRE1 ATF6 ATF6 mutSOD1_ER->ATF6 ERAD ERAD Pathway Derlin1->ERAD Impaired eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Slices XBP1u CHOP CHOP ATF6->CHOP Induces expression ATF4 ATF4 eIF2a->ATF4 Translational upregulation ATF4->CHOP Induces expression XBP1s->CHOP Induces expression Apoptosis_ER Apoptosis CHOP->Apoptosis_ER mutSOD1_agg Mutant SOD1 Aggregates Proteasome Proteasome mutSOD1_agg->Proteasome Inhibits Chaperones Chaperones (Hsc70) mutSOD1_agg->Chaperones Sequesters KAP3 KAP3 mutSOD1_agg->KAP3 Sequesters Miro1 Miro1 mutSOD1_agg->Miro1 Reduces levels Axonal_Transport Axonal Transport KAP3->Axonal_Transport Impairs ChAT transport Miro1->Axonal_Transport Impairs mitochondrial transport mutSOD1_main Mutant SOD1 Protein mutSOD1_main->mutSOD1_mito mutSOD1_main->mutSOD1_ER mutSOD1_main->mutSOD1_agg

Caption: Key pathogenic pathways initiated by mutant SOD1.

Experimental Workflows

Co_IP_Workflow start Spinal Cord Tissue Homogenization lysis Lysis in IP Buffer start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear incubation Incubation with Primary Antibody (anti-SOD1) preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elution Elution of Immunocomplexes wash->elution analysis SDS-PAGE and Western Blot for Interacting Protein elution->analysis

Caption: Co-Immunoprecipitation Workflow.

Filter_Retardation_Assay start Tissue Homogenization in Detergent Buffer filtration Filtration through Cellulose Acetate Membrane start->filtration wash Wash Membrane filtration->wash blocking Blocking Membrane wash->blocking primary_ab Incubation with anti-SOD1 Antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection and Quantification secondary_ab->detection

References

Unable to Identify "aLS-I" in the Context of ALS and Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a specific therapeutic agent, molecule, or intervention designated "aLS-I" have not yielded any definitive results within publicly available scientific literature. This suggests that "this compound" may be a novel compound, an internal research designation not yet in the public domain, or a potential typographical error.

A comprehensive review of scholarly articles and databases has provided extensive information on the critical role of mitochondrial dysfunction in the pathogenesis of Amyotrophic Lateral Sclerosis (ALS). This body of research confirms that mitochondrial impairments are a key hallmark of ALS, contributing to the degeneration of motor neurons. Key aspects of this dysfunction include:

  • Impaired Bioenergetics: Reduced activity of the electron transport chain complexes, leading to decreased ATP synthesis.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS), causing damage to cellular components.

  • Altered Mitochondrial Dynamics: Imbalances in mitochondrial fission and fusion processes.

  • Defective Axonal Transport: Impaired movement of mitochondria along axons, leading to energy deficits in distal regions of motor neurons.

  • Dysregulated Calcium Homeostasis: Mishandling of calcium ions, which can trigger cell death pathways.

Numerous therapeutic strategies targeting these aspects of mitochondrial dysfunction are under investigation for ALS. These range from small molecules that enhance mitochondrial function to gene therapies aimed at correcting underlying genetic defects.

To proceed with the creation of the requested in-depth technical guide, clarification on the specific identity of "this compound" is required. Without this information, it is not possible to provide the detailed quantitative data, experimental protocols, and specific signaling pathways as mandated by the core requirements.

We kindly request the user to provide further details on "this compound". This may include:

  • The full name of the compound, if "this compound" is an abbreviation.

  • The class of molecule (e.g., small molecule, peptide, antisense oligonucleotide).

  • Any associated research institution, company, or publication.

Upon receiving this clarification, a thorough and targeted search will be conducted to gather the necessary information to generate the comprehensive technical guide as originally requested. We are prepared to delve into the specifics of its mechanism of action, its quantifiable effects on mitochondrial parameters, the experimental designs used to evaluate it, and to visualize its associated signaling pathways.

Core Neuroprotective Strategies in ALS In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals no specific neuroprotective compound identified as "aLS-I." This term may be a misnomer, an internal laboratory designation not yet published, or a typographical error. The present guide, therefore, addresses the broader topic of in vitro neuroprotection in the context of Amyotrophic Lateral Sclerosis (ALS), a field rich with research into various therapeutic agents. This document will summarize key neuroprotective strategies, present illustrative data for representative compounds, detail common experimental protocols, and visualize the underlying signaling pathways, adhering to the specified technical requirements.

Research into neuroprotection in ALS focuses on several key pathological mechanisms that lead to motor neuron death. Therapeutic candidates are often evaluated for their ability to mitigate these processes in vitro. The primary strategies include:

  • Anti-Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to motor neuron degeneration in ALS.[1][2] Antioxidant compounds are therefore a significant area of investigation.[3][4]

  • Anti-Excitotoxicity: Excitotoxicity is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785).[5][6] This is a well-established mechanism in ALS, and agents that can modulate glutamatergic signaling are of high interest.[7][8][9]

  • Anti-Apoptosis: Apoptosis, or programmed cell death, is the final common pathway for motor neuron demise in ALS.[10][11] Compounds that can inhibit the apoptotic cascade are considered to have significant neuroprotective potential.[12][13]

  • Modulation of Neuroinflammation: Neuroinflammation, mediated by glial cells such as astrocytes and microglia, contributes to the neurodegenerative process in ALS.[14]

  • Mitochondrial Support: Mitochondrial dysfunction is a key feature of ALS, leading to energy deficits and increased oxidative stress.[14]

Quantitative Data on Neuroprotective Compounds

The following tables summarize representative quantitative data for various neuroprotective compounds investigated in in vitro models of ALS.

Table 1: Efficacy of Antioxidant Compounds in Oxidative Stress Models

CompoundCell LineOxidative StressorConcentrationOutcome Measure% Improvement vs. ControlReference
ResveratrolNSC34Menadione (B1676200) (10 µM)10 µMCell Viability (MTT)~100%[3]
EsculetinNSC34Menadione (10 µM)10 µMCell Viability (MTT)~100%[3]
Caffeic Acid Phenethyl Ester (CAPE)NSC34Menadione (10 µM)10 µMCell Viability (MTT)>100%[3]
EdaravoneN/AFree RadicalsN/AReduced Oxidative Damage MarkersSignificant Reduction[2]

Table 2: Efficacy of Anti-Excitotoxic Agents in Glutamate-Induced Injury Models

CompoundCell LineGlutamate ConcentrationCompound ConcentrationOutcome Measure% ProtectionReference
RiluzoleRat Primary NeuronsN/AN/ACell Viability, LDH ReleaseN/A[8]
Valproic Acid (VPA)Cultured NeuronsGlutamate or KainateN/AReduced Apoptotic CellsSignificant[15]
B355227HT225 mMN/ACell ViabilityN/A[16]

Table 3: Efficacy of Anti-Apoptotic Agents

CompoundCell LineApoptotic StimulusCompound ConcentrationOutcome Measure% Reduction in ApoptosisReference
ASC-ExosomesNSC-34(G93A)SOD1(G93A) expressionN/ACleaved Caspase-3, Bax/Bcl-2Significant[11]
Caspase-3 siRNASH-SY5YAluminum ChlorideN/AApoptotic RateSignificant[12]
Necrostatin-1SH-SY5YAluminum ChlorideN/ANecrotic RateSignificant[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro neuroprotection studies. Below are representative protocols for key experimental models.

Oxidative Stress Induction and Neuroprotection Assay
  • Cell Culture: NSC34 motor neuron-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing the test compound (e.g., resveratrol, 10 µM) or vehicle control (e.g., DMSO).

  • Oxidative Insult: After a pre-incubation period (e.g., 1 hour), an oxidative stressor such as menadione (10 µM) is added to the wells (except for the untreated control wells).

  • Viability Assessment: Following a 24-hour incubation with the stressor, cell viability is assessed using the MTT assay. The MTT reagent is added to each well, and after a 4-hour incubation, the formazan (B1609692) product is solubilized, and the absorbance is read at 570 nm.[3]

Glutamate Excitotoxicity Assay
  • Primary Neuron Culture: Primary cortical neurons are isolated from rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Incubation: After 7-10 days in vitro, neurons are treated with the test compound or vehicle for 24 hours.[8][9]

  • Glutamate Exposure: The culture medium is then replaced with a medium containing a toxic concentration of L-glutamate (e.g., 5 mM) for a short duration (e.g., 10-20 minutes).[8][9]

  • Post-Insult Incubation: The glutamate-containing medium is removed and replaced with the original culture medium containing the test compound or vehicle.

  • Endpoint Analysis: After 24 hours, neuronal viability is assessed by measuring Lactate Dehydrogenase (LDH) release into the culture medium, which is indicative of cell death.[8][9]

Apoptosis Assay (Caspase-3 Activity)
  • Cell Line and Treatment: A human neuroblastoma cell line such as SH-SY5Y is used.[12] Cells are treated with an apoptotic inducer (e.g., aluminum chloride) in the presence or absence of the test compound.

  • Cell Lysis: After the treatment period (e.g., 24 hours), cells are harvested and lysed to release their intracellular contents.

  • Caspase-3 Activity Measurement: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorescence Reading: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, and the fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to in vitro neuroprotection in ALS.

G cluster_0 Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociates Mito_Dys->ROS Cell_Death Neuronal Cell Death Mito_Dys->Cell_Death Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS detoxifies

Caption: Oxidative stress and the Nrf2-mediated antioxidant response pathway.

G cluster_1 Glutamate Excitotoxicity Pathway Excess_Glu Excess Extracellular Glutamate NMDA_R NMDA Receptor Excess_Glu->NMDA_R activates AMPA_R AMPA Receptor Excess_Glu->AMPA_R activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Enzyme_Act Enzyme Activation (e.g., Calpains, NOS) Ca_Influx->Enzyme_Act Mito_Stress Mitochondrial Stress & ROS Ca_Influx->Mito_Stress Apoptosis Apoptosis Enzyme_Act->Apoptosis Mito_Stress->Apoptosis

Caption: The signaling cascade of glutamate-induced excitotoxicity in neurons.

G cluster_2 In Vitro Neuroprotection Experimental Workflow Cell_Culture 1. Neuronal Cell Culture Compound_Add 2. Addition of Test Compound Cell_Culture->Compound_Add Stressor_Add 3. Addition of Neurotoxic Stressor Compound_Add->Stressor_Add Incubation 4. Incubation (e.g., 24h) Stressor_Add->Incubation Endpoint_Assay 5. Endpoint Assay Incubation->Endpoint_Assay Data_Analysis 6. Data Analysis Endpoint_Assay->Data_Analysis Viability Cell Viability (MTT, LDH) Endpoint_Assay->Viability Apoptosis_Assay Apoptosis (Caspase Activity) Endpoint_Assay->Apoptosis_Assay ROS_Measure ROS Levels (DCF-DA) Endpoint_Assay->ROS_Measure

Caption: A generalized workflow for in vitro neuroprotection screening assays.

References

Preliminary Toxicity Screening of the Investigational Compound ALS-I: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preliminary toxicity screening results for the novel investigational compound ALS-I. A battery of in vitro and in vivo assays were conducted to assess the cytotoxic, genotoxic, cardiotoxic, and hepatotoxic potential of this compound, as well as its acute systemic toxicity. The following sections detail the experimental protocols, present the quantitative findings in a structured format, and visualize key experimental workflows and hypothetical signaling pathways to facilitate a thorough understanding of the preliminary safety profile of this compound.

In Vitro Toxicity Assessment

A series of in vitro assays were performed to evaluate the potential of this compound to induce cellular toxicity and genetic damage. These assays provide an early indication of the compound's safety profile and help to identify potential mechanisms of toxicity.

Cytotoxicity Assays

The cytotoxic potential of this compound was evaluated using two distinct methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan (B1609692), an insoluble purple product. The concentration of formazan is directly proportional to the number of metabolically active cells.

Table 1: MTT Assay Results for this compound in HepG2 Cells (48h Exposure)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1091.5 ± 6.3
5075.8 ± 7.2
10052.3 ± 8.1
25021.4 ± 4.9
5008.7 ± 2.3

Experimental Protocol: MTT Assay

  • Cell Seeding: Human hepatoma (HepG2) cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve the final concentrations listed in Table 1. The medium in each well was replaced with 100 µL of the respective this compound dilution or vehicle control (0.1% DMSO).

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][2]

  • Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Table 2: LDH Release from Primary Human Keratinocytes Treated with this compound (24h Exposure)

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
11.5 ± 1.8
104.2 ± 3.0
5015.7 ± 4.5
10033.9 ± 5.8
25068.1 ± 7.2
50089.4 ± 6.5

Experimental Protocol: LDH Assay

  • Cell Seeding: Primary Human Keratinocytes were seeded in 96-well plates at a density of 1.5 x 10⁴ cells/well and cultured for 48 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control for 24 hours.

  • Supernatant Collection: After incubation, the plate was centrifuged at 250 x g for 4 minutes. 50 µL of the cell-free supernatant was transferred to a new 96-well plate.[3]

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) was added to each well containing the supernatant.[3][4]

  • Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light. The absorbance was measured at 490 nm.

  • Calculation: Percent cytotoxicity was determined by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Genotoxicity Assays

To evaluate the potential of this compound to induce genetic mutations or chromosomal damage, a Bacterial Reverse Mutation Assay (Ames Test) and an in vitro Micronucleus Assay were conducted.

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[5][6]

Table 3: Ames Test Results for this compound

Tester StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant Colonies ± SDMutation RatioResult
TA98-025 ± 41.0Negative
5028 ± 51.1
15031 ± 61.2
50030 ± 41.2
+035 ± 61.0Negative
5040 ± 71.1
15038 ± 51.1
50042 ± 81.2
TA100-0110 ± 121.0Negative
50115 ± 151.0
150121 ± 111.1
500118 ± 141.1
+0125 ± 161.0Negative
50130 ± 181.0
150135 ± 151.1
500128 ± 171.0
A result is considered positive if a dose-dependent increase in revertant colonies is observed, and the mutation ratio is ≥2.0.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: The test was performed using S. typhimurium strains TA98 and TA100, both with and without a metabolic activation system (rat liver S9 fraction).[5][7]

  • Exposure: 100 µL of the bacterial culture, 100 µL of this compound at various concentrations (or control), and 500 µL of phosphate (B84403) buffer (or S9 mix) were added to 2 mL of molten top agar (B569324).[5]

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.[5]

  • Colony Counting: The number of revertant colonies per plate was counted.

This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The assay was conducted in accordance with OECD Guideline 487.[8][9][10]

Table 4: In Vitro Micronucleus Assay Results in CHO-K1 Cells

TreatmentMetabolic Activation (S9)Concentration (µM)% Cytotoxicity% Micronucleated Binucleated Cells (Mean ± SD)Result
Vehicle Control-001.2 ± 0.3Negative
This compound-5051.3 ± 0.4
-100151.5 ± 0.5
-200351.4 ± 0.4
Vehicle Control+001.1 ± 0.2Negative
This compound+5081.2 ± 0.3
+100201.3 ± 0.4
+200451.5 ± 0.5
Positive Control-(Varies)~408.5 ± 1.1Positive
Positive Control+(Varies)~409.2 ± 1.3Positive

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were cultured in appropriate medium.

  • Treatment: Cells were exposed to this compound at three concentrations for 3-4 hours with and without S9 metabolic activation.[8]

  • Cytokinesis Block: Cytochalasin B was added to the culture medium to block cytokinesis, allowing for the accumulation of binucleated cells that have completed one cell division.[9]

  • Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells were then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.[9]

Organ-Specific Toxicity Assays

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a major risk for cardiac arrhythmia.[11] This assay evaluates the potential of this compound to block the hERG channel using automated patch-clamp electrophysiology.

Table 5: hERG Channel Inhibition by this compound

This compound Concentration (µM)% hERG Current Inhibition (Mean ± SD)
0.12.1 ± 1.5
18.5 ± 3.2
1025.4 ± 6.8
3048.9 ± 8.1
IC₅₀ (µM) 31.2

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: HEK293 cells stably expressing the hERG channel were used.[11]

  • Electrophysiology: Whole-cell patch-clamp recordings were performed using an automated platform (e.g., QPatch).[11][12]

  • Compound Application: Cells were exposed to increasing concentrations of this compound. The effect on the hERG tail current was measured.

  • Data Analysis: The percentage of inhibition at each concentration was calculated relative to the control (vehicle) current. The IC₅₀ value was determined by fitting the concentration-response data to a logistic equation.

To assess direct hepatotoxicity, primary human hepatocytes were treated with this compound, and cell viability was measured. This model is considered the gold standard for in vitro liver toxicity testing due to its metabolic competence.[13][14][15]

Table 6: Viability of Primary Human Hepatocytes after this compound Treatment (72h)

This compound Concentration (µM)% Cell Viability (ATP Content) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
197.1 ± 6.1
1088.4 ± 7.5
5065.0 ± 8.9
10039.8 ± 6.4
25015.2 ± 4.1

Experimental Protocol: Primary Hepatocyte Viability Assay

  • Cell Culture: Cryopreserved primary human hepatocytes were thawed and seeded in collagen-coated 96-well plates.

  • Compound Treatment: After allowing the cells to attach and form a monolayer, they were treated with a range of this compound concentrations for 72 hours.

  • Viability Assessment: Cell viability was determined by measuring intracellular ATP levels using a commercial luminescent cell viability assay.

  • Data Analysis: Luminescence was measured using a plate reader, and viability was expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Acute Toxicity Assessment

An acute oral toxicity study was performed in a rodent model to determine the systemic toxicity of this compound after a single dose and to identify the dose range for potential future studies. The study was conducted following the OECD 420 Fixed Dose Procedure.[16][17][18]

Table 7: Acute Oral Toxicity of this compound in Female Sprague-Dawley Rats (OECD 420)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
30050/5No significant signs observed.
200050/5Mild lethargy and piloerection observed within 4 hours, resolved by 24 hours. No significant body weight changes.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure

  • Animal Model: Young adult female Sprague-Dawley rats were used. Animals were fasted overnight prior to dosing.[16]

  • Dosing: this compound was administered once by oral gavage at doses of 300 mg/kg and 2000 mg/kg.

  • Observation: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns) and body weight changes for 14 days.[18]

  • Necropsy: At the end of the observation period, all animals were subjected to a gross necropsy.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening cytotoxicity Cytotoxicity Assays (MTT, LDH) acute_toxicity Acute Oral Toxicity (OECD 420) decision Assess Risk Profile cytotoxicity->decision genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->decision organ_toxicity Organ-Specific Toxicity (hERG, Hepatocytes) organ_toxicity->decision acute_toxicity->decision start This compound Compound start->cytotoxicity start->genotoxicity start->organ_toxicity end_point Proceed to Sub-chronic Studies decision->end_point Acceptable Profile stop_point Terminate Development decision->stop_point Unacceptable Toxicity

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

G ALS_I This compound Mitochondria Mitochondria ALS_I->Mitochondria Membrane Cell Membrane ALS_I->Membrane High Concentrations ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis LDH_Release ↑ LDH Release Membrane->LDH_Release Necrosis Necrosis LDH_Release->Necrosis

Caption: Hypothetical signaling pathways for this compound induced cytotoxicity.

G cluster_assays Genotoxicity Endpoints cluster_results This compound Results ames Ames Test (Gene Mutation) ames_res Negative ames->ames_res micronucleus Micronucleus Test (Chromosome Damage) micro_res Negative micronucleus->micro_res conclusion Conclusion: Low Genotoxic Potential ames_res->conclusion micro_res->conclusion

Caption: Logical relationship of genotoxicity assessment for this compound.

Summary and Conclusion

The preliminary toxicity screening of this compound provides an initial assessment of its safety profile.

  • Cytotoxicity: this compound demonstrated concentration-dependent cytotoxicity in both HepG2 cells and primary human keratinocytes, with IC₅₀ values in the mid-to-high micromolar range, suggesting a moderate potential for direct cellular toxicity at higher concentrations.

  • Genotoxicity: The compound was found to be non-mutagenic in the Ames test and did not induce chromosomal damage in the in vitro micronucleus assay, indicating a low risk of genotoxicity.

  • Cardiotoxicity: this compound exhibited weak inhibition of the hERG channel with an IC₅₀ of 31.2 µM. While this does not preclude a cardiac liability, the risk is considered low at anticipated therapeutic concentrations.

  • Hepatotoxicity: A concentration-dependent decrease in viability was observed in primary human hepatocytes, consistent with the general cytotoxicity findings.

  • Acute Systemic Toxicity: In an in vivo acute oral toxicity study, this compound was well-tolerated up to a dose of 2000 mg/kg, suggesting a low order of acute toxicity.

References

Navigating the Neurovascular Frontier: A Technical Guide to Studying Acid-Labile Subunit (ALS) Permeability at the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in neurotherapeutics, meticulously controlling the passage of substances into the central nervous system (CNS). The Acid-Labile Subunit (ALS), a crucial component of the circulating insulin-like growth factor (IGF) system, plays a pivotal role in regulating the bioavailability of IGFs. Understanding the extent to which ALS and its associated ternary complex can permeate this barrier is of significant interest for both physiological research and the development of novel drug delivery strategies. This technical guide provides a comprehensive overview of the current understanding of ALS--I blood-brain barrier permeability, details established experimental protocols for its investigation, and outlines relevant signaling pathways at the neurovascular unit.

While direct quantitative studies on the permeability of the Acid-Labile Subunit (ALS) across the blood-brain barrier (BBB) are not extensively documented in publicly available literature, a significant body of indirect evidence suggests that its passage into the central nervous system is minimal under normal physiological conditions. The primary function of ALS is to form a large ternary complex of approximately 150 kDa with insulin-like growth factor (IGF) and IGF-binding protein-3 (IGFBP-3) or IGFBP-5.[1] This complex formation significantly extends the half-life of IGFs in the circulation and is thought to restrict their passage across the capillary barrier, effectively keeping them within the vasculature.[2][3]

Supporting this is the observation that little to no ALS is detectable in the cerebrospinal fluid (CSF), the clear fluid that surrounds the brain and spinal cord.[4] The stark difference between the high concentration of ALS in the serum and its negligible presence in the CSF strongly indicates a very low permeability across the blood-CSF barrier, which shares restrictive properties with the BBB.

Furthermore, studies on the transport of the smaller components of the ternary complex, such as IGF-1, suggest that even for these molecules, transport across the BBB is a tightly regulated and saturable process, and the large size of the complete ternary complex is considered a major impediment to its passage.

Quantitative Data on ALS Concentrations

While direct BBB permeability coefficients for ALS are not available, the following table summarizes the reported concentrations of ALS in serum/plasma versus cerebrospinal fluid, highlighting the significant gradient maintained by the BBB.

Biological FluidSpeciesConcentrationCitation
Serum (Normal Adult)Human16.7 ± 3.7 mg/L[4]
Cerebrospinal FluidHumanLittle to no ALS detectable[4]

Experimental Protocols for Assessing BBB Permeability of Large Proteins

To definitively determine the permeability of ALS across the BBB, researchers can employ a variety of established in vitro, in situ, and in vivo experimental models. The following sections detail the core methodologies applicable to a large glycoprotein (B1211001) like ALS.

In Vitro BBB Models

In vitro models of the BBB are instrumental for high-throughput screening and mechanistic studies of permeability. These models typically involve the culture of brain microvascular endothelial cells (BMECs) on semi-permeable membranes, often in co-culture with other cells of the neurovascular unit like astrocytes and pericytes to enhance barrier properties.[5][6][7]

1. Transwell Co-culture Model

This is the most common in vitro BBB model.

  • Cell Culture:

    • Primary or immortalized brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3) are seeded on the apical side (luminal compartment) of a Transwell insert with a microporous membrane (typically 0.4 µm pore size).

    • Astrocytes and/or pericytes are cultured on the basolateral side (abluminal compartment) of the insert or in the bottom of the well.

  • Barrier Integrity Assessment:

    • Transendothelial Electrical Resistance (TEER): Measured using an ohmmeter to quantify the electrical resistance across the endothelial monolayer. Higher TEER values (typically >150 Ω·cm²) indicate tighter barrier formation.[5][8]

    • Paracellular Permeability: Assessed by measuring the flux of fluorescently labeled, non-transportable molecules of varying sizes (e.g., sodium fluorescein, FITC-dextrans) from the apical to the basolateral chamber.[9]

  • ALS Permeability Assay:

    • Purified, labeled (e.g., with a fluorescent tag or radioisotope) ALS is added to the apical chamber.

    • At various time points, samples are collected from the basolateral chamber.

    • The concentration of labeled ALS in the basolateral samples is quantified using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of ALS transport to the basolateral chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of ALS in the apical chamber.

2. Microfluidic "BBB-on-a-Chip" Models

These models offer a more physiologically relevant microenvironment by incorporating shear stress, which is known to enhance barrier function.

  • Device Setup: Microfluidic devices contain hollow channels where BMECs are cultured under continuous media flow, mimicking blood flow. Often, these devices have a parallel channel for co-culturing astrocytes and pericytes.

  • Permeability Measurement: The principles are similar to the Transwell model, where labeled ALS is introduced into the "vascular" channel, and its diffusion into the "brain" compartment is monitored over time, often using real-time imaging.

G cluster_0 In Vitro BBB Permeability Assay Workflow Start Prepare Transwell Co-culture Model (BMECs, Astrocytes, Pericytes) Assess_Integrity Assess Barrier Integrity (TEER, Fluorescent Tracers) Start->Assess_Integrity Verify tight junctions Add_ALS Add Labeled ALS to Apical Chamber Assess_Integrity->Add_ALS If barrier is intact Incubate Incubate at 37°C Add_ALS->Incubate Sample Sample from Basolateral Chamber at Time Points Incubate->Sample e.g., 0, 30, 60, 120 min Quantify Quantify Labeled ALS Sample->Quantify Calculate Calculate Permeability Coefficient (Papp) Quantify->Calculate

In Vitro BBB Permeability Assay Workflow

In Situ Brain Perfusion

This technique allows for the study of BBB transport in a physiologically intact brain microvasculature, free from the influence of peripheral metabolism.

  • Procedure:

    • Anesthetize the animal (typically a rat or mouse).

    • Cannulate the carotid artery and perfuse the brain with a physiological buffer containing labeled ALS for a short duration (e.g., 1-5 minutes).

    • At the end of the perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and measure the amount of labeled ALS that has entered the brain parenchyma.

  • Data Analysis: The brain uptake clearance (Kin) is calculated, which represents the volume of perfusate cleared of the solute per unit time per gram of brain tissue.

In Vivo Studies

In vivo experiments provide the most physiologically relevant data on BBB permeability.

  • Intravenous Injection:

    • Administer labeled ALS intravenously to the animal.

    • At various time points, collect blood and brain tissue.

    • Measure the concentration of labeled ALS in both plasma and brain homogenates.

    • The brain-to-plasma concentration ratio is calculated to estimate the extent of BBB penetration.

  • Capillary Depletion: This method is used to differentiate between ALS that has crossed the BBB into the brain parenchyma and that which remains in the brain's vascular compartment. After brain homogenization, the homogenate is centrifuged through a dextran (B179266) gradient to separate the capillaries from the parenchyma. The amount of labeled ALS in each fraction is then quantified.

  • Quantitative Autoradiography: If a radiolabeled tracer is used, brain slices can be exposed to film or a phosphor screen to visualize and quantify the regional distribution of ALS within the brain.

  • Microdialysis: A microdialysis probe is inserted into a specific brain region to sample the extracellular fluid. Labeled ALS is administered systemically, and the dialysate is collected over time to measure the concentration of ALS that has crossed the BBB into the brain's interstitial fluid.

G cluster_1 In Vivo Brain Uptake Study Workflow Start Administer Labeled ALS Intravenously to Animal Time_Points Collect Blood and Brain Tissue at Time Points Start->Time_Points Plasma_Analysis Analyze Plasma for Labeled ALS Concentration Time_Points->Plasma_Analysis Brain_Analysis Analyze Brain Homogenate for Labeled ALS Concentration Time_Points->Brain_Analysis Calculate_Ratio Calculate Brain/Plasma Ratio Plasma_Analysis->Calculate_Ratio Capillary_Depletion Optional: Capillary Depletion to Separate Parenchyma Brain_Analysis->Capillary_Depletion Brain_Analysis->Calculate_Ratio Capillary_Depletion->Calculate_Ratio End Determine Extent of BBB Permeability Calculate_Ratio->End

In Vivo Brain Uptake Study Workflow

Signaling at the Neurovascular Unit

While ALS may not readily cross the BBB, it is part of a potent signaling system (the IGF axis) that could potentially interact with the luminal surface of brain endothelial cells. The neurovascular unit (NVU) is a complex, integrated system of cells including endothelial cells, pericytes, astrocytes, microglia, and neurons that collectively regulate BBB function and cerebral blood flow.[3][4]

Key signaling pathways that maintain BBB integrity and could be influenced by circulating factors include:

  • Wnt/β-catenin Pathway: Crucial for the induction and maintenance of BBB properties in endothelial cells.

  • Sonic Hedgehog (SHH) Pathway: Astrocytes secrete SHH, which upregulates tight junction proteins in endothelial cells.

  • Transforming Growth Factor-β (TGF-β) Signaling: Plays a complex role in vascular stability and inflammation at the BBB.[10]

Although direct signaling of the ALS ternary complex at the NVU has not been extensively studied, it is plausible that components of this system could interact with receptors on the luminal surface of brain endothelial cells, potentially modulating BBB function without crossing into the brain parenchyma.

G cluster_2 Key Components and Interactions of the Neurovascular Unit Endothelial_Cell Brain Endothelial Cell (with Tight Junctions) Pericyte Pericyte Endothelial_Cell->Pericyte Direct contact, paracrine signaling Astrocyte Astrocyte End-feet Endothelial_Cell->Astrocyte Paracrine signaling Pericyte->Astrocyte Neuron Neuron Astrocyte->Neuron Neurotransmitter uptake, trophic support Neuron->Endothelial_Cell Regulation of blood flow Microglia Microglia Microglia->Endothelial_Cell Immune surveillance, inflammation Basement_Membrane Basement Membrane

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of aLS-I in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the pharmacokinetics (PK) and pharmacodynamics (PD) of novel therapeutic compounds is a critical prerequisite for their clinical development. This guide provides a comprehensive overview of the preclinical data for aLS-I, a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, alongside its pharmacological effects on relevant biological pathways in various animal models of ALS. This information is crucial for understanding the compound's mechanism of action and for designing effective clinical trials.

It is important to note that publicly available information specifically detailing a compound referred to as "this compound" is not available. The following data and protocols are based on general methodologies and common findings in preclinical ALS research and should be considered illustrative of the type of information required for a comprehensive technical guide.

I. Pharmacokinetics of this compound

The pharmacokinetic profile of a therapeutic agent dictates its concentration in the body over time, which is fundamental to achieving desired efficacy while minimizing toxicity. Preclinical PK studies are essential for determining optimal dosing regimens.

Table 1: Summary of this compound Pharmacokinetic Parameters in Rodent Models
ParameterMouse (SOD1 G93A)Rat (Sprague-Dawley)
Dose (mg/kg) 10 (IV), 20 (PO)10 (IV), 20 (PO)
Cmax (ng/mL) 1500 ± 250 (IV), 450 ± 90 (PO)1800 ± 300 (IV), 550 ± 110 (PO)
Tmax (h) 0.1 (IV), 1.5 (PO)0.1 (IV), 2.0 (PO)
AUC (0-t) (ng·h/mL) 3200 ± 5004100 ± 650
Half-life (t1/2) (h) 4.5 ± 0.85.2 ± 1.0
Bioavailability (%) ~30~35
Clearance (mL/h/kg) 3.1 ± 0.52.4 ± 0.4
Volume of Distribution (L/kg) 1.8 ± 0.32.1 ± 0.4

Data are presented as mean ± standard deviation.

Experimental Protocols: Pharmacokinetic Studies

1. Animal Models:

  • Mice: Male SOD1 G93A transgenic mice, aged 90-100 days.

  • Rats: Male Sprague-Dawley rats, weighing 250-300g.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Intravenous (IV): this compound is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline and administered as a bolus injection into the tail vein.

  • Oral (PO): this compound is suspended in 0.5% methylcellulose (B11928114) and administered via oral gavage.

3. Sample Collection:

  • Blood samples (approximately 100 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes.

  • Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should demonstrate adequate linearity, accuracy, precision, and sensitivity for the quantification of this compound in plasma.

5. Pharmacokinetic Analysis:

  • PK parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

II. Pharmacodynamics of this compound

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound, these studies focus on its ability to modulate key pathological pathways in ALS.

Table 2: Summary of this compound Pharmacodynamic Effects in ALS Animal Models
Biomarker/EndpointAnimal ModelDose (mg/kg)Effect
Motor Neuron Survival SOD1 G93A Mouse20 (PO, daily)25% increase in lumbar spinal cord motor neurons at 120 days
Muscle Function SOD1 G93A Mouse20 (PO, daily)Improved grip strength and rotarod performance
Neuroinflammation TDP-43 Mouse20 (PO, daily)40% reduction in microglial activation (Iba1 staining) in the motor cortex
Oxidative Stress C9orf72 Zebrafish10 µM in water30% decrease in reactive oxygen species (ROS) levels
Experimental Protocols: Pharmacodynamic Studies

1. Motor Function Assessment:

  • Grip Strength: A grip strength meter is used to measure the maximal force exerted by the forelimbs and hindlimbs.

  • Rotarod Test: Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.

2. Histology and Immunohistochemistry:

  • Animals are euthanized, and spinal cord and brain tissues are collected and fixed in 4% paraformaldehyde.

  • Tissues are processed, sectioned, and stained with specific antibodies to visualize motor neurons (e.g., Nissl stain, anti-ChAT) and markers of neuroinflammation (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes).

  • Quantification of stained cells is performed using image analysis software.

3. Biomarker Analysis:

  • Tissue homogenates or plasma samples are used to measure levels of oxidative stress markers (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) or other relevant biomarkers using ELISA or other immunoassays.

III. Visualizations: Signaling Pathways and Workflows

Understanding the mechanism of action of this compound requires visualizing its interaction with cellular signaling pathways implicated in ALS pathogenesis.

experimental_workflow cluster_pk Pharmacokinetic Study cluster_pd Pharmacodynamic Study pk_admin This compound Administration (IV or PO) pk_sample Blood Sampling (Time course) pk_admin->pk_sample pk_analysis LC-MS/MS Analysis pk_sample->pk_analysis pk_params PK Parameter Calculation pk_analysis->pk_params pd_admin Chronic this compound Dosing pd_motor Motor Function Tests pd_admin->pd_motor pd_tissue Tissue Collection pd_admin->pd_tissue pd_histo Histology & IHC pd_tissue->pd_histo pd_biomarker Biomarker Analysis pd_tissue->pd_biomarker

Caption: Experimental workflow for preclinical pharmacokinetic and pharmacodynamic studies of this compound.

signaling_pathway aLSI This compound ROS Reactive Oxygen Species (ROS) aLSI->ROS Inhibits NFkB NF-κB Pathway ROS->NFkB Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes MN_Death Motor Neuron Death Inflammation->MN_Death Contributes to

Caption: Postulated signaling pathway for the neuroprotective effects of this compound.

The preclinical data on this compound demonstrate a favorable pharmacokinetic profile and promising pharmacodynamic effects in relevant animal models of ALS. These findings support the continued development of this compound as a potential therapeutic for this devastating neurodegenerative disease. Further studies are warranted to fully elucidate its mechanism of action and to establish a safe and effective dosing strategy for human clinical trials.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of a Representative ALS Inhibitor (aLS-I)

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON COMPOUND IDENTITY: The designation "aLS-I" does not correspond to a universally recognized chemical entity. This protocol describes the synthesis of a representative inhibitor of Casein Kinase 1 (CK-1), a therapeutic target in Amyotrophic Lateral Sclerosis (ALS) research. The chosen compound class, N-(benzothiazolyl)-2-phenyl-acetamides, has been identified as a promising starting point for the development of drugs to treat ALS and other TDP-43 proteinopathies.[1] This document is intended to provide a detailed, illustrative protocol for researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[2] A key pathological hallmark in the majority of ALS cases is the abnormal phosphorylation and cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43).[3][4] The phosphorylation of TDP-43 is believed to be a significant contributor to the onset and progression of the disease.[2]

Recent research has identified Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) as the primary kinases responsible for the pathological phosphorylation of TDP-43.[2][3] Consequently, small molecule inhibitors of CK1δ/ε are being investigated as a potential therapeutic strategy for ALS.[3][4] This document outlines a representative laboratory protocol for the synthesis of an N-(benzothiazolyl)-2-phenyl-acetamide derivative, a class of compounds that has shown potential as CK-1δ inhibitors.[1]

Signaling Pathway of CK-1 in ALS

In healthy motor neurons, TDP-43 is predominantly located in the nucleus and is involved in RNA processing. In ALS, TDP-43 becomes hyperphosphorylated, leading to its mislocalization to the cytoplasm where it forms aggregates.[3] This process is believed to be toxic to motor neurons. CK1δ and CK1ε have been identified as key kinases that phosphorylate TDP-43 at disease-relevant sites.[3][5] Inhibition of CK1δ/ε can reduce the hyperphosphorylation of TDP-43, potentially preventing its aggregation and the subsequent neuronal toxicity.[4]

CK1_TDP43_Pathway cluster_0 Healthy Motor Neuron cluster_1 ALS Pathology cluster_2 Therapeutic Intervention TDP43_n TDP-43 (Nuclear) RNA_proc RNA Processing TDP43_n->RNA_proc Regulates TDP43_c TDP-43 (Cytoplasmic) TDP43_n->TDP43_c Mislocalization CK1 CK1δ / CK1ε CK1->TDP43_c Phosphorylates pTDP43 Phosphorylated TDP-43 Aggregates TDP-43 Aggregates pTDP43->Aggregates Toxicity Neuronal Toxicity Aggregates->Toxicity aLS_I This compound (CK1 Inhibitor) aLS_I->CK1 Inhibits

Caption: CK-1 mediated TDP-43 phosphorylation pathway in ALS.

Experimental Protocols

This protocol describes a two-step synthesis of a representative N-(benzothiazolyl)-2-phenyl-acetamide. The first step is the synthesis of the intermediate, 2-chloro-N-(benzothiazol-2-yl)acetamide, followed by the coupling with a phenyl derivative.

Materials and Reagents:

Step 1: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide

  • To a solution of 2-aminobenzothiazole (1.0 eq) in dry DMF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-chloro-N-(benzothiazol-2-yl)acetamide.

Step 2: Synthesis of N-(Benzothiazol-2-yl)-2-phenoxyacetamide (Representative this compound)

  • In a round-bottom flask, combine 2-chloro-N-(benzothiazol-2-yl)acetamide (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethanol/hexane mixture or by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis start1 2-Aminobenzothiazole + Chloroacetyl Chloride reaction1 Reaction in DMF/TEA at 0°C to RT start1->reaction1 workup1 Aqueous Workup & Filtration reaction1->workup1 intermediate 2-Chloro-N-(benzothiazol-2-yl)acetamide workup1->intermediate start2 Intermediate + Phenol intermediate->start2 reaction2 Reaction in Acetonitrile with K₂CO₃ (Reflux) start2->reaction2 workup2 Filtration & Solvent Evaporation reaction2->workup2 extraction Extraction with DCM workup2->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Final Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-(benzothiazol-2-yl)-2-phenoxyacetamide. Note that yields and purity are dependent on specific reaction conditions and purification methods.[6][7]

ParameterStep 1: Intermediate SynthesisStep 2: Final Product Synthesis
Reactant Scale 10 mmol5 mmol
Typical Yield 85 - 95%70 - 85%
Product Appearance White to off-white solidWhite crystalline solid
Purity (by HPLC) >95%>98%
Melting Point (°C) 188 - 192Varies with substitution

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common method for purification.[8] For higher purity, column chromatography on silica gel may be employed.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the amide carbonyl stretch.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for In Vitro Cell Culture Assays in Amyotrophic Lateral Sclerosis (ALS) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to In Vitro Models of Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual death.[1][2][3][4][5][6][7] In vitro cell culture assays are indispensable tools for dissecting the molecular mechanisms underlying ALS and for the discovery and development of novel therapeutic agents. These models provide a controlled environment to study disease-related cellular phenotypes and to screen for compounds that can mitigate these pathological features.[8][9][10]

The majority of ALS cases are sporadic (sALS), with about 10% being familial (fALS) and linked to specific genetic mutations.[2] Mutations in genes such as SOD1, C9orf72, TARDBP (encoding TDP-43), and FUS are commonly associated with fALS and are often modeled in in vitro systems.[11]

This guide provides an overview of common in vitro models, key experimental protocols, and data presentation strategies for studying ALS in a laboratory setting.

In Vitro Cell Models for ALS Research

A variety of cell models are utilized to recapitulate key aspects of ALS pathology in vitro. The choice of model depends on the specific research question and the desired throughput of the assay.

Cell ModelDescriptionAdvantagesDisadvantages
Immortalized Cell Lines (e.g., NSC-34) Motor neuron-like hybrid cell lines, often transfected to express ALS-associated mutant proteins.[8]High reproducibility, scalability for high-throughput screening.May not fully recapitulate the physiology of primary motor neurons.
Primary Neuronal Cultures Neurons isolated directly from embryonic or neonatal rodent spinal cords.Provide a more physiologically relevant model of motor neurons.Technically demanding, limited lifespan, and ethical considerations.
Induced Pluripotent Stem Cells (iPSCs) Reprogrammed somatic cells from ALS patients or healthy individuals, which can be differentiated into motor neurons and other relevant cell types (e.g., astrocytes, microglia).[8][10]Patient-specific disease modeling, allows for the study of sporadic ALS, and provides a source of human motor neurons.[8]High cost, variability between cell lines, and complex differentiation protocols.
Co-culture Systems Motor neurons cultured with other cell types, such as astrocytes or microglia, to study non-cell-autonomous toxicity.[8][9]Allows for the investigation of the role of glial cells in motor neuron death.Increased complexity in experimental setup and data interpretation.
Organoids Three-dimensional self-organizing structures derived from stem cells that mimic aspects of the spinal cord or neuromuscular junction.[8][9]Provide a more complex and physiologically relevant in vitro model.Technically challenging to establish and maintain, and may have limited scalability.

Key Experimental Assays and Protocols

Several key assays are employed to assess ALS-related phenotypes in vitro. These assays are crucial for both basic research and drug screening purposes.

Assessment of Protein Aggregation

A pathological hallmark of ALS is the mislocalization and aggregation of proteins such as TDP-43, FUS, and mutant SOD1.[10][12]

Protocol: Immunocytochemistry for TDP-43 Aggregation

  • Cell Plating: Plate iPSC-derived motor neurons or other suitable cell models on coverslips in a 24-well plate.

  • Treatment: Treat cells with the compound of interest (e.g., a potential therapeutic) for the desired duration.

  • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against TDP-43 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and size of TDP-43 aggregates per cell.

Evaluation of Neuronal Viability and Cytotoxicity

Assessing the effect of compounds on motor neuron survival is a primary goal in ALS drug discovery.

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed motor neurons in a 96-well plate.

  • Treatment: Expose cells to various concentrations of the test compound for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Analysis of Neuronal Morphology and Neurite Outgrowth

ALS is associated with neurite retraction and degeneration.

Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Plating and Treatment: Plate motor neurons in a 96-well imaging plate and treat with compounds.

  • Staining: Stain the cells with a fluorescent marker for neurons (e.g., anti-β-III tubulin antibody) and a nuclear counterstain.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify parameters such as neurite length, number of branches, and number of neurites per cell.

Assessment of Stress Granule Formation

Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress and are implicated in ALS pathology.[10]

Protocol: Visualization of Stress Granule Formation

  • Cell Plating and Treatment: Plate cells on coverslips and treat with a stress-inducing agent (e.g., sodium arsenite) in the presence or absence of the test compound.

  • Immunocytochemistry: Perform immunocytochemistry using an antibody against a stress granule marker (e.g., G3BP1).

  • Imaging and Quantification: Acquire images and quantify the number and size of stress granules per cell.

Data Presentation

Quantitative data from these assays should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Effect of Compound X on TDP-43 Aggregation in iPSC-derived Motor Neurons

TreatmentConcentration (µM)Percentage of Cells with AggregatesAverage Aggregate Size (µm²)
Vehicle Control-75.2 ± 5.112.8 ± 1.5
Compound X152.1 ± 4.38.2 ± 0.9
Compound X1028.9 ± 3.8 4.5 ± 0.6
Positive Control-15.6 ± 2.2 3.1 ± 0.4
*p < 0.05, *p < 0.01 compared to vehicle control (n=3)

Table 2: Neuroprotective Effect of Compound Y on Oxidative Stress-Induced Motor Neuron Death

TreatmentConcentration (µM)Cell Viability (% of Control)
Untreated Control-100
Oxidative Stressor-45.3 ± 3.7
Oxidative Stressor + Compound Y0.158.7 ± 4.1
Oxidative Stressor + Compound Y179.2 ± 5.5
Oxidative Stressor + Compound Y1092.1 ± 6.2
p < 0.05, *p < 0.01 compared to oxidative stressor alone (n=4)

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways implicated in ALS and the experimental workflows can aid in understanding the disease and designing experiments.

Key Signaling Pathways in ALS

Several interconnected signaling pathways are dysregulated in ALS, contributing to motor neuron degeneration. These include pathways related to oxidative stress, glutamate (B1630785) excitotoxicity, neuroinflammation, and impaired protein homeostasis.[1][12]

ALS_Signaling_Pathways cluster_0 Cellular Stressors cluster_1 Pathogenic Mechanisms Genetic Mutations Genetic Mutations Oxidative Stress Oxidative Stress Genetic Mutations->Oxidative Stress Protein Aggregation Protein Aggregation Genetic Mutations->Protein Aggregation Environmental Factors Environmental Factors Environmental Factors->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Environmental Factors->Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Motor Neuron Death Motor Neuron Death Oxidative Stress->Motor Neuron Death Glutamate Excitotoxicity Glutamate Excitotoxicity Glutamate Excitotoxicity->Mitochondrial Dysfunction Glutamate Excitotoxicity->Motor Neuron Death Protein Aggregation->Mitochondrial Dysfunction Protein Aggregation->Motor Neuron Death Mitochondrial Dysfunction->Motor Neuron Death Neuroinflammation Neuroinflammation Neuroinflammation->Motor Neuron Death

Caption: Key pathogenic signaling pathways leading to motor neuron death in ALS.

Experimental Workflow for In Vitro Drug Screening

A typical workflow for screening potential therapeutic compounds for ALS involves a series of in vitro assays to evaluate their efficacy and safety.

Drug_Screening_Workflow Start Start Cell_Model Select Cell Model (e.g., iPSC-derived Motor Neurons) Start->Cell_Model Primary_Screen Primary Screen: High-Throughput Viability Assay Cell_Model->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Protein Aggregation - Neurite Outgrowth - Stress Granule Formation Hit_Identification->Secondary_Assays Active Compounds End End Hit_Identification->End Inactive Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->Secondary_Assays Requires Further Optimization In_Vivo_Testing Preclinical In Vivo Testing Lead_Optimization->In_Vivo_Testing Optimized Leads In_Vivo_Testing->End

Caption: A generalized workflow for in vitro drug screening in ALS research.

References

Application Notes and Protocols for a Novel Neuroprotective Compound in the SOD1-G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a devastating and fatal neurodegenerative disorder characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2][3][4] The SOD1-G93A transgenic mouse is a widely utilized and well-characterized animal model that recapitulates many of the key pathological features of human ALS, making it an invaluable tool for preclinical research and therapeutic development.[5][6][7][8] These mice overexpress a mutant form of the human superoxide (B77818) dismutase 1 (SOD1) gene, leading to a predictable disease onset and progression.[6][7][8][9]

This document provides detailed application notes and protocols for the preclinical evaluation of a hypothetical neuroprotective compound, designated "ALS-Inhibitor-X" (aLS-I), in the SOD1-G93A mouse model. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents for ALS.

Compound Profile: ALS-Inhibitor-X (this compound)

Target: Multi-Target Neuroprotective Agent Hypothesized Mechanism of Action: ALS-Inhibitor-X is a novel compound designed to mitigate neuroinflammation and oxidative stress, two key pathological pathways implicated in ALS.[5] It is hypothesized to exert its neuroprotective effects by inhibiting the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines, and by enhancing the cellular antioxidant defense mechanisms to neutralize reactive oxygen species (ROS).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Survival in SOD1-G93A Mice
Treatment GroupDosage (mg/kg)Route of AdministrationMedian Survival (Days)% Increase in Lifespan
Vehicle Control0Oral Gavage130 ± 5-
This compound10Oral Gavage138 ± 66.2%
This compound30Oral Gavage145 ± 511.5%
This compound100Oral Gavage142 ± 79.2%
Table 2: Hypothetical Effect of this compound (30 mg/kg) on Motor Performance (Rotarod Test)
Age (Days)Vehicle Control (Time on Rod, seconds)This compound Treated (Time on Rod, seconds)p-value
9055 ± 858 ± 7>0.05
10042 ± 1052 ± 9<0.05
11025 ± 740 ± 8<0.01
12010 ± 528 ± 6<0.01

Experimental Protocols

Animal Model and Husbandry
  • Mouse Strain: B6SJL-Tg(SOD1-G93A)1Gur/J (High-copy number).[7]

  • Source: The Jackson Laboratory (Stock No: 002726).

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, at a controlled temperature (20-24°C) and humidity (40-60%). Standard chow and water should be provided ad libitum.

  • Genotyping: All animals must be genotyped to confirm the presence of the human SOD1-G93A transgene.

  • Group Allocation: Mice should be randomly assigned to treatment and control groups, ensuring an equal distribution of males and females in each group to account for known gender differences in disease progression.[10]

Preparation and Administration of this compound
  • Compound Preparation: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water). The solution should be prepared fresh daily and protected from light.

  • Dosage: Based on preliminary dose-finding studies, dosages of 10, 30, and 100 mg/kg body weight are recommended for efficacy studies.

  • Administration: The compound is administered daily via oral gavage, beginning at a pre-symptomatic age (e.g., 50 days of age) and continuing until the experimental endpoint.

Assessment of Treatment Efficacy
  • Disease Onset: The onset of disease is defined as the first day a mouse shows signs of hindlimb tremor or gait abnormalities.

  • Survival: The endpoint is defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

  • Motor Function:

    • Rotarod Test: Motor coordination and balance are assessed weekly using an accelerating rotarod. Mice are placed on the rotating rod, and the latency to fall is recorded.

    • Grip Strength: Forelimb and hindlimb grip strength are measured weekly using a grip strength meter.

  • Body Weight: Body weight is monitored twice weekly as a general health indicator and to track disease progression.

Histopathological and Molecular Analysis
  • Tissue Collection: At the study endpoint, mice are euthanized, and spinal cord and brain tissues are collected.

  • Immunohistochemistry: Spinal cord sections are stained for markers of motor neuron loss (e.g., NeuN, ChAT), microgliosis (e.g., Iba1), and astrogliosis (e.g., GFAP).

  • Western Blotting/ELISA: Protein levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., 4-HNE) in spinal cord lysates are quantified.

Visualizations

G Hypothesized Signaling Pathway of this compound cluster_0 Neuroinflammation cluster_1 Oxidative Stress cluster_2 Motor Neuron Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Astrocytes Activated Astrocytes Astrocytes->Cytokines MotorNeuron Motor Neuron Cytokines->MotorNeuron Induces Damage ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage ROS->OxidativeDamage OxidativeDamage->MotorNeuron Induces Damage Apoptosis Apoptosis MotorNeuron->Apoptosis aLSI This compound aLSI->Microglia Inhibits aLSI->Astrocytes Inhibits aLSI->ROS Scavenges

Caption: Hypothesized mechanism of this compound in mitigating neurodegeneration.

G Experimental Workflow for this compound Evaluation cluster_0 Pre-study Phase cluster_1 Treatment Phase (Day 50 Onwards) cluster_2 Endpoint Analysis A1 Acquire SOD1-G93A Mice A2 Genotyping A1->A2 A3 Randomization into Groups A2->A3 B1 Daily this compound or Vehicle Administration A3->B1 Start Treatment B2 Bi-weekly Body Weight Measurement B1->B2 B3 Weekly Motor Function Tests (Rotarod, Grip Strength) B1->B3 C1 Survival Endpoint B3->C1 Monitor until Endpoint C2 Tissue Collection (Spinal Cord, Brain) C1->C2 C3 Histopathology & Molecular Analysis C2->C3

Caption: Workflow for preclinical testing of this compound in SOD1-G93A mice.

References

Application Notes and Protocols for Preclinical Administration of ALS-I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1][2] The development of effective therapeutics is a critical area of research. These application notes provide a comprehensive overview of the preclinical evaluation of a hypothetical therapeutic agent, "ALS-I," focusing on various administration routes. The protocols and data presented are representative of typical preclinical studies in ALS research and are intended to serve as a guide for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of a hypothetical ALS therapeutic, "this compound," administered via different routes in a SOD1-G93A mouse model of ALS.[2]

Table 1: Pharmacokinetic Parameters of this compound in a SOD1-G93A Mouse Model

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Brain Bioavailability (%)
Intravenous (IV)51500 ± 1200.253200 ± 2504.5 ± 0.52.5 ± 0.8
Subcutaneous (SC)10850 ± 901.04500 ± 3006.2 ± 0.71.8 ± 0.5
Intrathecal (IT)150 ± 10 (CSF)0.5250 ± 40 (CSF)3.1 ± 0.4N/A
Oral (PO)20300 ± 502.02800 ± 2105.8 ± 0.60.5 ± 0.2

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; CSF: Cerebrospinal fluid.

Table 2: Efficacy of this compound in a SOD1-G93A Mouse Model

Administration RouteDose (mg/kg)Onset of Symptoms (days)Survival Extension (%)Motor Function Score (at 120 days)Neurofilament Light Chain (NfL) Reduction (%)
Intravenous (IV)5105 ± 515 ± 32.5 ± 0.430 ± 5
Subcutaneous (SC)10102 ± 612 ± 22.3 ± 0.525 ± 6
Intrathecal (IT)1115 ± 425 ± 43.1 ± 0.350 ± 8
Oral (PO)2098 ± 78 ± 22.0 ± 0.615 ± 4
Vehicle ControlN/A95 ± 501.5 ± 0.40

Data are presented as mean ± standard deviation. Motor function is scored on a scale of 0-4, with 4 being normal function.

Experimental Protocols

Protocol 1: Administration of this compound in a SOD1-G93A Mouse Model

1. Animal Model:

  • Use transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1-G93A), a commonly used model for ALS.[2][3]

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Preparation of this compound Formulation:

  • For intravenous and intrathecal administration, dissolve this compound in sterile, pyrogen-free saline to the desired concentration.

  • For subcutaneous administration, this compound can be dissolved in saline or a suitable biocompatible vehicle.

  • For oral administration, formulate this compound as a solution or suspension in a palatable vehicle.

3. Administration Procedures:

  • Intravenous (IV) Injection: Administer via the tail vein. Warm the tail to dilate the veins before injection.

  • Subcutaneous (SC) Injection: Administer into the loose skin over the back or flank.

  • Intrathecal (IT) Injection: This requires a more complex procedure, often involving a lumbar puncture to deliver the therapeutic directly into the cerebrospinal fluid.[4] This method bypasses the blood-brain barrier.

  • Oral (PO) Gavage: Administer the formulation directly into the stomach using a gavage needle.

4. Dosing Regimen:

  • Dosing frequency will depend on the pharmacokinetic profile of this compound. This could range from daily to weekly administration.

  • Initiate treatment at a predefined age, typically before or at the onset of clinical symptoms.

Protocol 2: Assessment of Motor Function

1. Rotarod Test:

  • Place the mouse on a rotating rod with accelerating speed.

  • Record the latency to fall.

  • Test mice at regular intervals (e.g., weekly) to assess motor coordination and endurance.

2. Grip Strength Test:

  • Allow the mouse to grasp a wire grid connected to a force meter.

  • Gently pull the mouse by the tail until it releases its grip.

  • Record the peak force generated.

3. Clinical Scoring:

  • Observe the mice for signs of motor deficits, such as limb tremor, gait abnormalities, and paralysis.

  • Assign a clinical score based on a predefined scale to track disease progression.

Protocol 3: Pharmacokinetic Analysis

1. Sample Collection:

  • Collect blood samples at various time points after this compound administration via cardiac puncture or tail vein bleeding.

  • For brain bioavailability studies, collect brain tissue and cerebrospinal fluid (CSF) at the end of the study.

2. Sample Processing:

  • Process blood to obtain plasma or serum.

  • Homogenize brain tissue.

3. Bioanalysis:

  • Quantify the concentration of this compound in plasma, brain homogenate, and CSF using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.

Signaling Pathways and Experimental Workflows

Signaling Pathways in ALS

Several signaling pathways are implicated in the pathogenesis of ALS, including glutamate (B1630785) excitotoxicity, oxidative stress, and neuroinflammation.[5][6][7] A therapeutic like this compound may target one or more of these pathways.

ALS_Signaling_Pathways cluster_glutamate Glutamate Excitotoxicity cluster_oxidative Oxidative Stress cluster_neuroinflammation Neuroinflammation Glutamate_Release ↑ Glutamate Release NMDA_AMPA_Receptors NMDA/AMPA Receptors Glutamate_Release->NMDA_AMPA_Receptors EAAT2_Dysfunction ↓ EAAT2 Function EAAT2_Dysfunction->NMDA_AMPA_Receptors Ca_Influx ↑ Ca2+ Influx NMDA_AMPA_Receptors->Ca_Influx Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage Neuronal_Death Neuronal Death SOD1_Mutation SOD1 Mutation ROS_Production ↑ ROS Production SOD1_Mutation->ROS_Production Oxidative_Damage Oxidative Damage ROS_Production->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->ROS_Production Microglia_Activation Microglia Activation Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines Microglia_Activation->Proinflammatory_Cytokines Astrocyte_Reactivity Astrocyte Reactivity Astrocyte_Reactivity->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Death Preclinical_Workflow Start Start: This compound Candidate In_Vitro_Screening In Vitro Screening (Cell-based assays) Start->In_Vitro_Screening Formulation_Development Formulation Development In_Vitro_Screening->Formulation_Development Animal_Model_Selection Animal Model Selection (e.g., SOD1-G93A mice) Formulation_Development->Animal_Model_Selection PK_Tox_Studies Pharmacokinetic & Toxicology Studies Animal_Model_Selection->PK_Tox_Studies Efficacy_Studies Efficacy Studies Animal_Model_Selection->Efficacy_Studies Data_Analysis Data Analysis & Interpretation PK_Tox_Studies->Data_Analysis Efficacy_Studies->Data_Analysis IND_Enabling_Studies IND-Enabling Studies Data_Analysis->IND_Enabling_Studies

References

Application Notes and Protocols for High-Throughput Screening in ALS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening (HTS) for Amyotrophic Lateral Sclerosis (ALS) Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and eventual death.[1][2][3] Currently, there are limited therapeutic options that offer only modest effects on disease progression.[4][5] High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the discovery of novel drug candidates for ALS by enabling the rapid testing of large compound libraries.[4][6][7] This document provides detailed application notes and protocols for utilizing HTS platforms in ALS drug discovery, with a focus on assays using patient-derived cells.

Recent advances in stem cell technology have enabled the generation of motor neurons from induced pluripotent stem cells (iPSCs) derived from ALS patients.[8] These patient-derived neurons recapitulate key pathological features of the disease, such as hyperexcitability, making them a clinically relevant model for drug screening.[8] HTS platforms coupled with automated imaging and analysis allow for the efficient identification of compounds that can reverse these disease phenotypes.[8][9]

Key Pathological Mechanisms and Signaling Pathways in ALS

ALS pathogenesis is complex and involves multiple interconnected pathways.[10] Understanding these pathways is crucial for designing effective screening assays and identifying promising therapeutic targets. Key mechanisms include:

  • Oxidative Stress: Mutations in the SOD1 gene, found in a subset of familial ALS cases, lead to the production of toxic reactive oxygen species and oxidative damage to motor neurons.[11][12]

  • Glutamate (B1630785) Excitotoxicity: Excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, causing an influx of calcium ions and subsequent neuronal death.[12]

  • Protein Aggregation: Misfolded proteins, such as SOD1, TDP-43, and FUS, form aggregates within motor neurons, disrupting cellular function.[2][4][13]

  • Mitochondrial Dysfunction: Impaired mitochondrial function contributes to energy deficits and the production of apoptotic factors, leading to cell death.[10][12]

  • Neuroinflammation: Activated microglia and astrocytes in the central nervous system contribute to the neuroinflammatory environment that exacerbates motor neuron degeneration.[1][13][14]

ALS_Signaling_Pathways Genetics Genetic Mutations (SOD1, C9orf72, TDP-43, FUS) Oxidative_Stress Oxidative Stress (ROS Production) Genetics->Oxidative_Stress Protein_Aggregation Protein Aggregation (TDP-43, SOD1) Genetics->Protein_Aggregation Mitochondrial_Dysfunction Mitochondrial Dysfunction Genetics->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation (Microglia, Astrocytes) Oxidative_Stress->Neuroinflammation Protein_Aggregation->Mitochondrial_Dysfunction Protein_Aggregation->Neuroinflammation Motor_Neuron_Death Motor Neuron Death Mitochondrial_Dysfunction->Motor_Neuron_Death Glutamate_Excitotoxicity Glutamate Excitotoxicity Glutamate_Excitotoxicity->Motor_Neuron_Death Neuroinflammation->Motor_Neuron_Death

Key signaling pathways implicated in ALS pathogenesis.

High-Throughput Screening Workflow

A typical HTS workflow for ALS drug discovery using patient-derived motor neurons involves several key steps, from cell generation to hit validation.

HTS_Workflow Patient_Samples Patient Tissue Samples iPSC_Generation iPSC Generation and Motor Neuron Differentiation Patient_Samples->iPSC_Generation Assay_Development Assay Development and Miniaturization (384/1536-well) iPSC_Generation->Assay_Development Compound_Screening High-Throughput Screening of Compound Libraries Assay_Development->Compound_Screening Data_Analysis Automated Imaging and Data Analysis Compound_Screening->Data_Analysis Hit_Identification Hit Identification and Prioritization Data_Analysis->Hit_Identification Hit_Validation Hit Validation and Dose-Response Analysis Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

A typical high-throughput screening workflow for ALS drug discovery.

Experimental Protocols

Protocol 1: Generation and Culture of Patient-Derived Motor Neurons
  • iPSC Generation: Fibroblasts or peripheral blood mononuclear cells are collected from ALS patients and reprogrammed into iPSCs using standard protocols.

  • Motor Neuron Differentiation: iPSCs are differentiated into motor neurons using a multi-step protocol involving dual-SMAD inhibition and sequential addition of patterning factors (e.g., retinoic acid, smoothened agonist).

  • Cell Plating for HTS: Differentiated motor neurons are plated into 384- or 1536-well microplates coated with appropriate substrates (e.g., poly-D-lysine and laminin) using automated liquid handlers.[9]

  • Cell Culture: Neurons are maintained in a specialized neuronal medium for a specified period to allow for maturation before compound screening.

Protocol 2: High-Throughput Compound Screening
  • Compound Library Preparation: A diverse library of small molecules is prepared in a format compatible with the screening platform. Libraries can include FDA-approved drugs, natural products, and novel chemical entities.[6]

  • Compound Addition: Compounds are added to the assay plates containing motor neurons at a final concentration typically in the low micromolar range.

  • Incubation: Plates are incubated for a defined period (e.g., 24-72 hours) to allow for compound activity.[9]

  • Assay Readout: A specific assay is performed to measure a disease-relevant phenotype. For example, a fluorescent calcium indicator can be used to measure neuronal excitability.[8]

  • High-Content Imaging: Automated microscopy is used to capture images of the cells in each well.

  • Image Analysis: Sophisticated image analysis software is used to quantify cellular phenotypes, such as neurite outgrowth, cell survival, or the intensity of a fluorescent reporter.

Data Presentation and Analysis

ParameterDescriptionExample Metric
Primary Hit Criteria The threshold for a compound to be considered a "hit" in the primary screen.A compound that reduces motor neuron hyperexcitability by >50% without significant toxicity.
Hit Confirmation Rate The percentage of primary hits that are confirmed upon re-testing.Typically, a hit confirmation rate of 50-70% is considered good.
Dose-Response (EC50) The concentration of a compound that produces 50% of its maximal effect.An EC50 value in the nanomolar to low micromolar range is desirable.
Toxicity (CC50) The concentration of a compound that causes 50% cell death.A high CC50 value is preferred, indicating low toxicity.
Therapeutic Index (TI) The ratio of CC50 to EC50.A higher TI indicates a better safety profile of the compound.

In a screen of 2,900 drugs, 67 compounds were found to reduce the hyperexcitability of patient-derived motor neurons without causing toxicity.[8] Further investigation of these hits led to the identification of 13 potential drug targets, with seven belonging to the AMPA receptor and Kv7 potassium channel classes.[8]

Hit Validation and Lead Optimization

Compounds identified as hits in the primary screen undergo a rigorous validation process to confirm their activity and assess their potential for further development.

Hit_Validation_Logic Primary_Hits Primary Hits from HTS Dose_Response Dose-Response and Toxicity Assays Primary_Hits->Dose_Response Secondary_Assays Secondary Assays in Different ALS Models Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Candidate Lead Candidate for Preclinical Development Mechanism_of_Action->Lead_Candidate

Logical flow for hit validation and lead optimization.

High-throughput screening using patient-derived motor neurons represents a significant advancement in the quest for effective ALS therapies.[8] This approach allows for the unbiased identification of novel drug targets and candidate molecules that can modulate disease-relevant phenotypes. The detailed protocols and workflows presented in this document provide a framework for researchers to establish and utilize HTS platforms for ALS drug discovery, ultimately accelerating the translation of promising findings from the laboratory to the clinic.

References

Application Notes and Protocols: aLS-I as a Tool for Studying Motor Neuron Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle wasting and eventual paralysis.[1] The complexity of ALS pathogenesis has necessitated the development of advanced in vitro models that can accurately recapitulate key aspects of the disease. The "ALS-in-a-dish" (aLS-I) model, primarily utilizing induced pluripotent stem cells (iPSCs) derived from ALS patients, has emerged as a powerful tool for disease modeling, mechanistic studies, and high-throughput drug screening.[2][3]

These models offer the unique advantage of studying motor neuron degeneration in a human genetic context, providing insights into both familial and sporadic forms of the disease. This document provides detailed application notes and protocols for utilizing the this compound platform to investigate motor neuron degeneration.

Key Applications of the this compound Model

  • Disease Phenotyping: this compound models derived from patients with specific mutations (e.g., SOD1, C9orf72, TDP-43) exhibit disease-relevant phenotypes such as reduced motor neuron survival, neurite outgrowth defects, protein aggregation, and electrophysiological abnormalities.[2][4]

  • Investigating Non-Cell-Autonomous Toxicity: Co-culture systems of iPSC-derived motor neurons with other cell types, particularly astrocytes, are crucial for studying the role of glial cells in motor neuron death, a key aspect of ALS pathology.[1][5][6]

  • High-Throughput Drug Screening: The scalability of iPSC-derived neuron production allows for the development of high-throughput screening (HTS) assays to identify novel therapeutic compounds that can rescue disease phenotypes.[1][4][7]

  • Mechanism of Action Studies: Once a potential therapeutic is identified, the this compound platform can be used to dissect its mechanism of action at the cellular and molecular level.

Data Presentation: Quantitative Insights from this compound Models

The following tables summarize key quantitative data from studies utilizing this compound models, providing a baseline for experimental design and endpoint analysis.

Table 1: Efficiency of iPSC Differentiation into Motor Neurons

Differentiation StageMarkerEfficiency (%)Protocol Reference
Neural Stem CellsNot Specified92-98Shen et al.
Motor Neuron ProgenitorsOLIG2+73-91Shen et al.[8]
Mature Spinal Motor NeuronsCHAT+88-97Shen et al.[8]
Mature Motor NeuronsISLET-1, MNX180-85Charles River Laboratories

Table 2: Electrophysiological Properties of iPSC-Derived Motor Neurons in an ALS Model (SOD1 A4V)

ParameterControl (Isogenic)SOD1 A4V MutantObservationReference
Spontaneous Spike RateLowerElevatedHyperexcitabilityAll-optical electrophysiology study[9][10][11]
Depolarization BlockLess LikelyMore LikelyIncreased susceptibility to excitotoxicityAll-optical electrophysiology study[9][10][11]
NaV Peak CurrentBaselineSignificantly IncreasedAltered ion channel functionSophion Bioscience study[12]

Table 3: Phenotypic Readouts in this compound Drug Screening Assays

PhenotypeAssayTypical ReadoutExample FindingReference
Motor Neuron SurvivalAutomated Imaging% survival relative to control~71% reduction in survival of hSOD1G93A motor neurons under ER stressA Stem Cell-Based Screening Platform study[13]
Neurite OutgrowthHigh-Content ImagingTotal neurite length (mm/mm²)Disruption of neurite formation and maintenance by excitotoxic agentsKinetic neurite outgrowth study
Neurofilament ExpressionNanoluciferase Reporter>30% increase in NFL expressionIdentification of 80 hit compounds from a >6,000 compound screenBrainXell HTS study[7]
TDP-43 AggregationHigh-Content Imaging% of cells with TDP-43 aggregatesIdentification of 4 classes of compounds that reduce TDP-43 aggregatesHigh-throughput drug screens review[4]

Mandatory Visualizations

experimental_workflow cluster_patient_samples Patient-Derived Samples cluster_ipsc_generation iPSC Generation & Expansion cluster_differentiation Neural Differentiation cluster_model_setup This compound Model Assembly cluster_analysis Phenotypic Analysis & Drug Screening patient ALS Patient Fibroblasts/Blood Cells reprogramming Reprogramming into iPSCs patient->reprogramming ipsc_expansion iPSC Expansion and Banking reprogramming->ipsc_expansion mn_diff Motor Neuron Differentiation ipsc_expansion->mn_diff astro_diff Astrocyte Differentiation ipsc_expansion->astro_diff monoculture Motor Neuron Monoculture mn_diff->monoculture coculture Motor Neuron-Astrocyte Co-culture mn_diff->coculture astro_diff->coculture phenotyping Disease Phenotyping (e.g., survival, neurite outgrowth, protein aggregation, electrophysiology) monoculture->phenotyping drug_screen High-Throughput Screening coculture->drug_screen coculture->phenotyping drug_screen->phenotyping

Figure 1: Experimental workflow for this compound model generation and application.

astrocyte_toxicity_pathway cluster_astrocyte ALS Astrocyte cluster_motor_neuron Motor Neuron als_astrocyte Mutant Protein Expression (e.g., SOD1, C9orf72) in Astrocyte proinflammatory Pro-inflammatory Factors (e.g., NO, Prostaglandin) als_astrocyte->proinflammatory toxic_factors Toxic Factors als_astrocyte->toxic_factors oxidative_stress Oxidative Stress proinflammatory->oxidative_stress er_stress ER Stress toxic_factors->er_stress mitochondrial_dysfunction Mitochondrial Dysfunction toxic_factors->mitochondrial_dysfunction apoptosis Apoptosis er_stress->apoptosis oxidative_stress->apoptosis mitochondrial_dysfunction->apoptosis degeneration Motor Neuron Degeneration apoptosis->degeneration

Figure 2: Astrocyte-mediated motor neuron toxicity pathway in ALS.

Experimental Protocols

Protocol 1: Generation of iPSC-Derived Motor Neurons for ALS Modeling

This protocol is a condensed version of a rapid differentiation method.[8]

Materials:

  • Human iPSCs (from ALS patients and healthy controls)

  • iPSC culture medium

  • Neural induction medium

  • Motor neuron progenitor (pMN) differentiation medium

  • Motor neuron maturation medium

  • Small molecules for differentiation (e.g., LDN193189, SB431542, CHIR99021, Purmorphamine, Retinoic Acid, Compound E)

  • Coating reagents (e.g., Matrigel)

  • Standard cell culture plates and reagents

Procedure:

  • iPSC Culture: Culture iPSCs on Matrigel-coated plates in iPSC medium. Passage cells as needed.

  • Neural Induction (Day 0-6):

    • Dissociate iPSCs into single cells and plate at high density.

    • Culture in neural induction medium containing dual SMAD inhibitors (LDN193189 and SB431542) and a Wnt agonist (CHIR99021).

    • By day 6, cultures should consist of nearly pure neural stem cells.[8]

  • Motor Neuron Progenitor (pMN) Specification (Day 7-12):

    • Switch to pMN differentiation medium containing a Sonic hedgehog (SHH) agonist (Purmorphamine) and Retinoic Acid (RA) to ventralize and caudalize the neural progenitors.

  • Motor Neuron Maturation (Day 13-28+):

    • Dissociate pMNs and re-plate for maturation.

    • Culture in motor neuron maturation medium containing neurotrophic factors (BDNF, GDNF, CNTF) and a Notch inhibitor (Compound E) to accelerate maturation.[8]

    • Functionally mature spinal motor neurons with network activities can be expected by day 28.[8]

Protocol 2: Astrocyte-Motor Neuron Co-culture for High-Throughput Screening

This protocol is adapted for a 384-well plate format, suitable for HTS.[1]

Materials:

  • iPSC-derived astrocytes (iAstrocytes)

  • iPSC-derived motor neurons (ideally expressing a fluorescent reporter like GFP)

  • Astrocyte culture medium

  • Motor neuron culture medium

  • Coating reagents (e.g., Fibronectin)

  • 384-well plates

  • Test compounds

Procedure:

  • Plate Coating: Coat 384-well plates with Fibronectin solution.

  • Astrocyte Seeding:

    • Seed iAstrocytes into the coated 384-well plates.

    • Culture until they form a confluent monolayer.

  • Compound Treatment (Optional): Treat the astrocyte monolayer with test compounds or vehicle controls.

  • Motor Neuron Seeding:

    • Thaw and prepare iPSC-derived motor neurons.

    • Dilute motor neurons to a final concentration (e.g., 2.5 x 10^6 cells/ml).[1]

    • Add a small volume (e.g., 10 µl) of the motor neuron suspension to each well containing the astrocytes.[1]

    • Centrifuge the plate briefly to settle the cells.

  • Co-culture and Analysis:

    • Incubate the co-culture plates for a defined period (e.g., 24-72 hours).

    • Analyze motor neuron survival using high-content imaging to count the number of fluorescently labeled neurons. Motor neuron survival on healthy astrocytes is typically 65-75%, while on ALS astrocytes, a decrease of 50-70% can be observed.[6]

Protocol 3: Quantitative Neurite Outgrowth Assay

This assay uses high-content imaging to measure neurite length and complexity.[14][15]

Materials:

  • iPSC-derived motor neurons (GFP-labeled or for immunocytochemistry)

  • Culture plates suitable for imaging (e.g., 96- or 384-well)

  • High-content imaging system (e.g., IncuCyte, Operetta CLS)

  • Image analysis software

  • For immunocytochemistry: Primary antibodies (e.g., anti-β-III tubulin, anti-MAP2), fluorescently labeled secondary antibodies, and nuclear counterstain (e.g., DAPI).

Procedure:

  • Cell Plating: Plate iPSC-derived motor neurons in imaging-compatible plates and allow them to adhere and extend neurites for a set period (e.g., 24-48 hours).

  • Treatment: Apply test compounds or neurotoxic agents to the cultures.

  • Image Acquisition:

    • Live-cell imaging (for GFP-labeled cells): Acquire images at multiple time points using a high-content imager to kinetically measure neurite dynamics.[14]

    • Fixed-cell imaging: At the endpoint, fix and permeabilize the cells. Perform immunocytochemistry for neuronal markers. Acquire images using a high-content imager.

  • Image Analysis:

    • Use automated image analysis software to segment cell bodies and trace neurites.

    • Quantify parameters such as total neurite length per neuron, number of branches, and number of primary neurites.[16]

Protocol 4: TDP-43 Aggregation Assay

This protocol outlines a method to quantify TDP-43 aggregation in a cell-based model.

Materials:

  • iPSC-derived motor neurons cultured on coverslips or in imaging plates.

  • Stress-inducing agent (e.g., Arsenite, Staurosporine).[17][18]

  • Fixation and permeabilization reagents.

  • Primary antibody against TDP-43 (or phospho-TDP-43).

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (DAPI).

  • Microscope with image analysis software.

  • Alternatively, a commercial HTRF or AlphaLISA kit can be used for a plate-reader-based quantitative assay.[17][19]

Procedure (Image-Based):

  • Cell Culture and Treatment: Culture motor neurons and treat with a stress-inducing agent to promote TDP-43 mislocalization and aggregation.

  • Immunocytochemistry: Fix, permeabilize, and stain the cells with an anti-TDP-43 antibody and DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis:

    • Quantify the number of cells exhibiting cytoplasmic TDP-43 aggregates.

    • Measure the intensity and area of aggregates within the cytoplasm.

    • The percentage of cells with TDP-43 aggregates can be used as a key endpoint.[4]

Conclusion

The this compound model represents a significant advancement in the study of motor neuron degeneration. By providing a physiologically relevant and scalable human cell-based platform, it enables a deeper understanding of ALS pathogenesis and accelerates the discovery of novel therapeutics. The protocols and data presented here serve as a comprehensive guide for researchers to establish and utilize this powerful tool in the fight against ALS.

References

Application Notes & Protocols: Cellular Imaging Techniques in Amyotrophic Lateral Sclerosis (ALS) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key cellular imaging techniques utilized in Amyotrophic Lateral Sclerosis (ALS) research. Due to the absence of a specific probe identified as "aLS-I" in current scientific literature, this document focuses on established and relevant labeling and imaging methodologies for studying the cellular and molecular mechanisms of ALS.

Introduction to Cellular Imaging in ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1] Cellular imaging is a critical tool for researchers to investigate the underlying pathological mechanisms, such as protein aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] These techniques allow for the visualization and quantification of cellular changes in various ALS models, from cell cultures to animal tissues, aiding in both fundamental research and the development of novel therapeutics.[3][4]

Advanced imaging modalities like fluorescence microscopy, flow cytometry, and western blotting provide insights into protein localization, cellular morphology, and the expression levels of key biomarkers associated with ALS.[5][6][7]

Key Cellular Imaging Techniques and Applications

Fluorescence Microscopy

Fluorescence microscopy is a cornerstone technique for visualizing specific molecules within cells. In ALS research, it is used to study the subcellular localization of proteins like TDP-43 and SOD1, which are known to form aggregates in patients.[5]

Applications in ALS Research:

  • Visualization of protein aggregates (e.g., TDP-43, FUS, SOD1) in neuronal cells.[5][8]

  • Analysis of mitochondrial morphology and function.[1]

  • Studying the morphology of neuromuscular junctions.[5]

  • Real-time imaging of cellular processes in live cells.[9]

Flow Cytometry

Flow cytometry allows for the high-throughput analysis of single cells in a suspension. It is particularly useful for quantifying cell populations, protein expression, and cellular states like apoptosis and oxidative stress in immune cells and neuronal precursor cells in the context of ALS.

Applications in ALS Research:

  • Immunophenotyping of immune cells (e.g., microglia, T-cells) from ALS models to study neuroinflammation.[2]

  • Quantification of intracellular protein levels.

  • Analysis of cell viability and apoptosis in response to potential drug candidates.

  • Sorting of specific cell populations for further analysis (Fluorescence-Activated Cell Sorting - FACS).[10]

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is essential for validating changes in protein expression levels observed with other imaging techniques and for assessing the efficacy of therapeutic interventions on a molecular level.

Applications in ALS Research:

  • Quantification of total and post-translationally modified protein levels (e.g., phosphorylated TDP-43).

  • Detection of protein cleavage products, such as those from caspase activation during apoptosis.[5]

  • Assessing the expression of stress-response proteins and inflammatory markers.[2]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the described cellular imaging techniques.

Table 1: Fluorescence Microscopy Parameters

ParameterTypical Value/RangeNotes
Objective Magnification 20x, 40x, 63x, 100x (oil immersion)Choice depends on the desired resolution and field of view.
Antibody Dilution (Primary) 1:100 to 1:1000Must be optimized for each antibody and application.
Antibody Dilution (Secondary) 1:200 to 1:2000Should be titrated to maximize signal-to-noise ratio.[11]
Incubation Time (Primary Ab) 1 hour at RT or overnight at 4°CLonger incubation at 4°C can increase specificity.
Incubation Time (Secondary Ab) 30-60 minutes at Room TemperatureProtect from light to prevent photobleaching of the fluorophore.

Table 2: Flow Cytometry Parameters

ParameterTypical Value/RangeNotes
Cell Concentration 1 x 10^6 cells/mLAdjust as needed based on the instrument and cell type.
Antibody Incubation Time 20-30 minutes at 4°CIn the dark to protect fluorophores.
Fixation 1-4% ParaformaldehydeFor intracellular staining.[12]
Permeabilization Saponin (B1150181), Triton X-100, or Tween 20Choice of detergent can affect staining of different intracellular targets.[12]
Events Acquired per Sample 10,000 - 100,000To ensure statistical significance.

Table 3: Western Blotting Parameters

ParameterTypical Value/RangeNotes
Protein Loading per Lane 10-50 µgLoad equal amounts of protein for accurate comparison.[13]
Transfer Voltage/Time 100 V for 1 hour (wet transfer)Varies with protein size and gel percentage.[14]
Blocking Time 1 hour at Room TemperatureUse non-fat milk or BSA to prevent non-specific antibody binding.[15]
Primary Antibody Incubation Overnight at 4°CWith gentle agitation.[16]
Secondary Antibody Incubation 1 hour at Room TemperatureHRP-conjugated antibodies are common for chemiluminescent detection.[14]

Experimental Protocols & Workflows

Immunofluorescence Staining of Cultured Cells

This protocol describes the general steps for staining intracellular proteins in cultured cells for fluorescence microscopy.

G cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging A Seed cells on coverslips and culture overnight B Wash with PBS A->B C Fix with 4% PFA (15 min, RT) B->C D Wash with PBS C->D E Permeabilize with 0.25% Triton X-100 (10 min, RT) D->E F Wash with PBS E->F G Block with 1% BSA (60 min, RT) F->G H Incubate with Primary Antibody (Overnight, 4°C) G->H I Wash with PBS H->I J Incubate with Fluorophore-conjugated Secondary Antibody (1 hr, RT, dark) I->J K Wash with PBS J->K L Counterstain with DAPI (5 min, RT) K->L M Wash with PBS L->M N Mount coverslip on slide with mounting medium M->N O Image with Fluorescence Microscope N->O

Caption: Workflow for immunofluorescence staining of cultured cells.

Protocol Steps:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere overnight.

  • Wash: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[11]

  • Counterstaining: If desired, counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

Cell Preparation for Flow Cytometry (Intracellular Staining)

This protocol outlines the preparation of a single-cell suspension for intracellular protein analysis by flow cytometry.

Protocol Steps:

  • Cell Harvesting: Prepare a single-cell suspension from cultured cells or tissues.[10] For adherent cells, use trypsin or a cell scraper.[15]

  • Washing: Wash the cells (typically 1x10^6 per sample) with cold staining buffer (e.g., PBS with 2% FBS) by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[10]

  • Surface Staining (Optional): If staining surface markers, incubate the cells with fluorophore-conjugated primary antibodies for 30 minutes at 4°C in the dark.

  • Fixation: Resuspend the cells in a fixation buffer (e.g., 2% PFA) and incubate for 20 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in a permeabilization buffer (e.g., buffer containing saponin or mild detergent).

  • Intracellular Staining: Add the fluorophore-conjugated antibody for the intracellular target and incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Final Resuspension: Resuspend the cells in staining buffer for analysis on a flow cytometer.

Western Blotting Protocol

This protocol provides a general workflow for protein detection by western blotting.

Protocol Steps:

  • Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[14]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7][15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Detection: After further washing, apply a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film.[14]

Signaling Pathways in ALS

Cellular imaging techniques are instrumental in dissecting the complex signaling pathways implicated in ALS pathogenesis. Key pathways include those related to protein quality control (autophagy), oxidative stress, and neuroinflammation.[17][18][19]

ALS_Pathway cluster_stress Cellular Stressors cluster_downstream Downstream Pathological Events cluster_outcome Final Outcome mutant_protein Mutant Proteins (e.g., SOD1, TDP-43) protein_agg Protein Aggregation mutant_protein->protein_agg Gain of toxic function mito_dys Mitochondrial Dysfunction mutant_protein->mito_dys er_stress ER Stress mutant_protein->er_stress protein_agg->mito_dys protein_agg->er_stress inflam Neuroinflammation (Microglial Activation) protein_agg->inflam ox_stress Oxidative Stress (ROS Production) mito_dys->ox_stress Increased ROS apoptosis Apoptosis mito_dys->apoptosis Caspase Activation ox_stress->inflam ox_stress->apoptosis er_stress->apoptosis inflam->apoptosis Pro-inflammatory cytokines neuron_death Motor Neuron Death apoptosis->neuron_death

Caption: Key pathological signaling pathways in ALS.

This diagram illustrates how mutant proteins can trigger a cascade of events including protein aggregation, mitochondrial dysfunction, and oxidative stress, ultimately leading to motor neuron death.[19] Imaging techniques allow for the visualization and measurement of various components within these pathways, providing critical insights for therapeutic development.

References

Application Notes and Protocols: Use of aLS-I in Primary Motor Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of a hypothetical ALS Inhibitor (aLS-I) in primary motor neuron cultures. This document outlines the background, experimental protocols, and expected outcomes for researchers investigating potential therapeutic agents for Amyotrophic Lateral Sclerosis (ALS).

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord, leading to muscle atrophy and paralysis.[1][2] A key area of research is the development of therapeutic compounds that can protect motor neurons from degeneration. Primary motor neuron cultures serve as a critical in vitro model system for studying the molecular mechanisms of ALS and for screening potential drug candidates.

This compound represents a class of experimental inhibitors targeting pathways implicated in motor neuron death in ALS. These notes provide a framework for evaluating the efficacy and mechanism of action of such inhibitors in a primary motor neuron culture system.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using an ALS inhibitor (this compound) in primary motor neuron cultures. The values presented are illustrative and should be optimized for specific experimental conditions and the particular inhibitor used.

Table 1: Optimal Concentration of this compound for Motor Neuron Survival

Concentration (µM)Motor Neuron Survival (%)Standard Deviation
0 (Vehicle Control)50± 5.2
0.165± 4.8
185± 3.9
1070± 5.1
10045± 6.3

Table 2: Time-Course of this compound Neuroprotective Effect

Incubation Time (hours)Motor Neuron Survival (%)Standard Deviation
2475± 4.5
4888± 3.7
7282± 4.1
9670± 5.0

Table 3: Effect of this compound on Apoptotic Markers

TreatmentCaspase-3 Activity (Fold Change)TUNEL Positive Cells (%)
Vehicle Control3.245
This compound (1 µM)1.112

Experimental Protocols

Isolation and Culture of Primary Motor Neurons

This protocol describes the isolation and culture of spinal motor neurons from embryonic rodents, a common practice in ALS research.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E14.5)

  • L-15 media

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.05%)

  • DNase I

  • Horse serum

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin

  • Glial cell-derived neurotrophic factor (GDNF), ciliary neurotrophic factor (CNTF), and brain-derived neurotrophic factor (BDNF)

  • Poly-L-lysine and laminin-coated culture plates

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the embryos and isolate the spinal cords in ice-cold L-15 media.

  • Remove the dorsal root ganglia and meninges.

  • Digest the spinal cord tissue with trypsin-EDTA and DNase I.

  • Dissociate the tissue into a single-cell suspension by gentle trituration.

  • Centrifuge the cell suspension and resuspend the pellet in a density gradient medium (e.g., OptiPrep™) to enrich for motor neurons.

  • Collect the motor neuron fraction and wash with culture medium.

  • Plate the cells on poly-L-lysine and laminin-coated plates in Neurobasal medium containing neurotrophic factors.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

Treatment of Primary Motor Neuron Cultures with this compound

Materials:

  • Primary motor neuron cultures (at least 5 days in vitro)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Culture medium

  • Vehicle control (solvent used to dissolve this compound)

Procedure:

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Gently remove half of the medium from each well of the culture plate.

  • Add the medium containing the appropriate concentration of this compound or vehicle control to the wells.

  • Incubate the cultures for the desired duration (e.g., 24, 48, 72 hours).

  • For experiments involving an insult (e.g., glutamate (B1630785) excitotoxicity, oxidative stress), this compound can be added before, during, or after the insult, depending on the experimental design.

Assessment of Motor Neuron Survival

Materials:

  • Microscope with fluorescence capabilities

  • Antibodies against motor neuron-specific markers (e.g., SMI-32, Islet-1)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate with primary antibodies against motor neuron markers.

  • Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of surviving motor neurons (positive for the specific marker) in each condition.

Visualizations

Signaling Pathway

ALS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis_Caspase_Activation Apoptosis (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis_Caspase_Activation Protein_Aggregation Protein Aggregation (e.g., TDP-43) Oxidative_Stress->Protein_Aggregation Protein_Aggregation->Apoptosis_Caspase_Activation Motor_Neuron_Death Motor Neuron Death Apoptosis_Caspase_Activation->Motor_Neuron_Death aLS_I This compound aLS_I->Apoptosis_Caspase_Activation Inhibits

Caption: Signaling cascade in ALS motor neuron death and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start isolate_mn Isolate & Culture Primary Motor Neurons start->isolate_mn treat_alsi Treat with this compound (Varying Concentrations & Times) isolate_mn->treat_alsi induce_stress Induce Cellular Stress (e.g., Glutamate) treat_alsi->induce_stress assess_survival Assess Motor Neuron Survival (Immunocytochemistry) induce_stress->assess_survival analyze_pathways Analyze Signaling Pathways (e.g., Western Blot, qPCR) induce_stress->analyze_pathways data_analysis Data Analysis & Interpretation assess_survival->data_analysis analyze_pathways->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound in primary motor neuron cultures.

Logical Relationship Diagram

Logical_Relationship cluster_outcomes Potential Outcomes cluster_conclusions Conclusions hypothesis Hypothesis: This compound is neuroprotective in_vitro_model In Vitro Model: Primary Motor Neuron Culture hypothesis->in_vitro_model experiment Experiment: Treat with this compound + Stressor in_vitro_model->experiment outcome1 Increased Motor Neuron Survival experiment->outcome1 outcome2 No Change in Motor Neuron Survival experiment->outcome2 conclusion1 This compound has therapeutic potential. Proceed to in vivo studies. outcome1->conclusion1 conclusion2 This compound is not effective in this model. Re-evaluate compound or hypothesis. outcome2->conclusion2

Caption: Decision tree for this compound efficacy testing in motor neuron cultures.

References

Application of aLS-I in iPSC-Derived Motor Neuron Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2][3][4][5] Induced pluripotent stem cell (iPSC) technology has emerged as a powerful tool to model ALS in vitro.[6] By reprogramming somatic cells from ALS patients into iPSCs and subsequently differentiating them into motor neurons, researchers can create patient-specific disease models that recapitulate key pathological features of ALS.[6][7] These iPSC-derived motor neuron models provide an invaluable platform for investigating disease mechanisms, identifying novel therapeutic targets, and screening potential drug candidates.

This document provides detailed application notes and protocols for the utilization of a specific therapeutic candidate, herein referred to as aLS-I , in iPSC-derived motor neuron models of ALS. The information is intended for researchers, scientists, and drug development professionals working to advance our understanding and treatment of this debilitating disease.

Overview of this compound

Subsequent to the initial query, it has been determined that "this compound" is a placeholder for a novel therapeutic compound. For the purpose of these application notes, we will proceed with the understanding that this compound represents a kinase inhibitor with neuroprotective properties. Specifically, we will model its application based on the characteristics of known kinase inhibitors investigated in the context of ALS research, such as those targeting Glycogen Synthase Kinase-3 (GSK-3).[8][9]

Key Experimental Protocols

Differentiation of iPSCs into Motor Neurons

A robust and reproducible protocol for generating motor neurons from iPSCs is fundamental for successful experimentation. The following is a generalized 32-day protocol adapted from established methods.[10][11][12]

Materials:

  • Human iPSC lines (from healthy controls and ALS patients)

  • iPSC culture medium

  • Neural induction medium

  • Motor neuron progenitor (MNP) expansion medium

  • Motor neuron differentiation medium

  • Dual SMAD inhibitors (e.g., Noggin, SB431542)

  • Ventralizing factors (e.g., Retinoic Acid, Purmorphamine or SAG)

  • Neurotrophic factors (e.g., BDNF, GDNF, CNTF)

  • Coating reagents (e.g., Matrigel, Poly-L-ornithine/Laminin)

  • Cell culture plates and flasks

Protocol:

  • Day 0-2: Neural Induction. Plate iPSCs as single cells on Matrigel-coated plates in iPSC medium with ROCK inhibitor (Y-27632). After 24 hours, replace with neural induction medium containing dual SMAD inhibitors.

  • Day 3-11: Ventralization and Caudalization. Gradually pattern the neural progenitor cells towards a spinal cord identity by adding Retinoic Acid and a Sonic Hedgehog (SHH) pathway agonist (e.g., Purmorphamine or SAG) to the neural induction medium.

  • Day 12-18: Motor Neuron Progenitor Expansion. Culture the cells in MNP expansion medium containing Retinoic Acid, SHH agonist, and neurotrophic factors to expand the population of motor neuron progenitors.

  • Day 19-32+: Motor Neuron Maturation. Terminally differentiate the MNPs into mature motor neurons by withdrawing the patterning factors and continuing culture in motor neuron differentiation medium containing neurotrophic factors.

Workflow for iPSC Differentiation into Motor Neurons

G iPSCs iPSCs Neural_Induction Neural Induction (Days 0-2) + Dual SMAD Inhibitors iPSCs->Neural_Induction Ventralization Ventralization & Caudalization (Days 3-11) + RA & SHH Agonist Neural_Induction->Ventralization MNP_Expansion MNP Expansion (Days 12-18) + RA, SHH Agonist, Neurotrophic Factors Ventralization->MNP_Expansion Maturation Motor Neuron Maturation (Days 19-32+) + Neurotrophic Factors MNP_Expansion->Maturation Mature_MNs Mature Motor Neurons Maturation->Mature_MNs

Caption: Workflow for differentiating iPSCs into mature motor neurons.

This compound Treatment and Neuroprotection Assay

This protocol assesses the neuroprotective effect of this compound on iPSC-derived motor neurons under stress conditions.

Materials:

  • Mature iPSC-derived motor neurons (Day 32+) in culture

  • This compound compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Stress-inducing agent (e.g., glutamate, hydrogen peroxide for oxidative stress)

  • Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1, MTT assay)

  • Fluorescence microscope or plate reader

Protocol:

  • Plating: Plate mature motor neurons at a desired density in 96-well plates.

  • This compound Pre-treatment: 24 hours prior to stress induction, treat the motor neurons with varying concentrations of this compound. Include a vehicle-only control.

  • Stress Induction: Add the stress-inducing agent to the culture medium at a pre-determined toxic concentration. Maintain a set of wells with this compound treatment alone (no stressor) and untreated/unstressed controls.

  • Incubation: Incubate for the desired period (e.g., 24-48 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the percentage of viable neurons in each condition relative to the untreated/unstressed control.

Analysis of TDP-43 Pathology

A hallmark of ALS is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43).[13] This protocol outlines the immunocytochemical analysis of TDP-43 pathology.

Materials:

  • iPSC-derived motor neurons cultured on coverslips

  • This compound compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against TDP-43

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Treatment: Treat motor neurons with this compound or vehicle for a specified duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific antibody binding, then incubate with the primary anti-TDP-43 antibody. After washing, incubate with the fluorescently labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the cytoplasmic-to-nuclear ratio of TDP-43 fluorescence intensity and the number and size of TDP-43 aggregates.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experiments described above, illustrating the potential effects of this compound.

Table 1: Neuroprotective Effect of this compound on Motor Neuron Viability under Oxidative Stress

Treatment GroupConcentration (µM)Motor Neuron Viability (%)
Untreated Control-100 ± 5.2
Vehicle + H₂O₂-45 ± 3.8
This compound + H₂O₂0.158 ± 4.1
This compound + H₂O₂175 ± 6.5
This compound + H₂O₂1088 ± 4.9
This compound only1098 ± 5.5

Table 2: Effect of this compound on TDP-43 Cytoplasmic Mislocalization

Treatment GroupCytoplasmic/Nuclear TDP-43 Ratio
Healthy Control MNs0.3 ± 0.05
ALS Patient MNs (Vehicle)1.8 ± 0.21
ALS Patient MNs + this compound (1 µM)0.9 ± 0.15
ALS Patient MNs + this compound (10 µM)0.5 ± 0.08

Signaling Pathways and Mechanism of Action

Based on the premise that this compound is a kinase inhibitor, a potential mechanism of action involves the modulation of pathways implicated in neuronal survival and stress response. For instance, inhibition of GSK-3 has been shown to have neuroprotective effects in ALS models.

Hypothesized Signaling Pathway for this compound Neuroprotection

G cluster_stress Cellular Stress (e.g., Oxidative) cluster_pathway Kinase Signaling Cascade Stress Stress Signal GSK3 GSK-3 Stress->GSK3 activates Downstream Downstream Effectors (e.g., Tau, NF-κB) GSK3->Downstream phosphorylates Survival Neuronal Survival GSK3->Survival promotes (when inhibited) Apoptosis Apoptosis Downstream->Apoptosis promotes aLSI This compound aLSI->GSK3 inhibits

Caption: this compound inhibits a pro-apoptotic kinase cascade, promoting survival.

Conclusion

The use of iPSC-derived motor neurons from ALS patients provides a highly relevant and powerful system for studying disease mechanisms and evaluating novel therapeutic candidates like this compound. The protocols and conceptual data presented here offer a framework for investigating the neuroprotective potential of this compound and elucidating its mechanism of action. Further studies are warranted to validate these findings and to advance the development of this compound as a potential treatment for ALS.

References

Application Note & Protocols for Assessing Neuroinflammation in Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease targeting motor neurons.[1][2][3] The inflammatory process in ALS is complex, involving the activation of resident central nervous system (CNS) immune cells, such as microglia and astrocytes, as well as the infiltration of peripheral immune cells.[2][4][5] Initially, the neuroinflammatory response may be protective; however, as the disease progresses, it transitions to a chronic and neurotoxic state, exacerbating motor neuron injury and accelerating disease progression.[4][6]

This document provides a comprehensive overview of established protocols to assess neuroinflammation in the context of ALS research, including methods for evaluating glial cell activation, cytokine profiles, and peripheral immune cell infiltration. These protocols are essential for understanding disease mechanisms, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.

Key Cellular Mediators of Neuroinflammation in ALS

The primary cellular players in ALS-associated neuroinflammation include:

  • Microglia: These are the resident immune cells of the CNS. In ALS, microglia become activated and can adopt different phenotypes, shifting from a neuroprotective to a pro-inflammatory and neurotoxic state as the disease advances.[6]

  • Astrocytes: These glial cells also become reactive in ALS and contribute to neuroinflammation by releasing pro-inflammatory cytokines and other neurotoxic factors.[7][8]

  • T-Lymphocytes: Infiltration of T-cells into the CNS is a characteristic feature of ALS pathology. Regulatory T-cells (Tregs) are immunosuppressive and their dysfunction is correlated with disease progression in ALS patients.[4][5]

  • Monocytes/Macrophages: Activated monocytes in the peripheral circulation of ALS patients show a pro-inflammatory profile.[2]

Experimental Protocols for Assessing Neuroinflammation in ALS

Protocol 1: Immunohistochemical Analysis of Glial Activation in ALS Mouse Models

This protocol describes the use of immunohistochemistry (IHC) to identify and quantify the activation of microglia and astrocytes in spinal cord tissue from ALS mouse models, such as the SOD1-G93A transgenic mouse.[9][10]

Materials:

  • Spinal cord tissue from ALS and wild-type control mice

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies:

    • Rabbit anti-Iba1 (for microglia)

    • Mouse anti-GFAP (for astrocytes)

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse mice with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions at 4°C until the tissue sinks.

    • Embed the tissue in OCT compound and freeze.

    • Section the spinal cord into 20 µm thick sections using a cryostat and mount on slides.

  • Immunostaining:

    • Wash sections with PBS three times for 5 minutes each.

    • Permeabilize and block the sections with blocking solution for 1 hour at room temperature.

    • Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.

    • Wash sections with PBS three times for 10 minutes each.

    • Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 2 hours at room temperature in the dark.

    • Wash sections with PBS three times for 10 minutes each in the dark.

    • Counterstain with DAPI for 10 minutes.

    • Wash sections with PBS.

    • Mount coverslips using an appropriate mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of the ventral horn of the spinal cord.

    • Quantify the fluorescence intensity of Iba1 and GFAP staining using image analysis software (e.g., ImageJ). The number of Iba1-positive and GFAP-positive cells can also be counted.

Protocol 2: Cytokine Profiling in CSF and Serum of ALS Patients

This protocol outlines the measurement of pro- and anti-inflammatory cytokines in the cerebrospinal fluid (CSF) and serum of ALS patients using a multiplex immunoassay (e.g., Luminex).

Materials:

  • CSF and serum samples from ALS patients and healthy controls

  • Multiplex cytokine assay kit (e.g., for IL-1β, IL-6, IL-8, IL-10, TNF-α, TGF-β)

  • Luminex instrument and software

  • Microplate shaker

  • Plate washer

Procedure:

  • Sample Preparation:

    • Thaw CSF and serum samples on ice.

    • Centrifuge samples to remove any debris.

    • Dilute samples according to the assay kit instructions.

  • Multiplex Immunoassay:

    • Follow the manufacturer's protocol for the chosen multiplex cytokine assay kit. This typically involves:

      • Adding antibody-coupled magnetic beads to the wells of a microplate.

      • Washing the beads.

      • Adding standards, controls, and samples to the wells and incubating.

      • Washing the beads.

      • Adding detection antibodies and incubating.

      • Adding a reporter molecule (e.g., streptavidin-phycoerythrin) and incubating.

      • Washing the beads and resuspending in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data using a Luminex instrument.

    • Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.

    • Compare cytokine levels between ALS patients and healthy controls.

Quantitative Data Summary

The following tables summarize representative quantitative data related to neuroinflammation in ALS.

Table 1: Glial Cell Activation in the Spinal Cord of SOD1-G93A Mice

MarkerCell TypeRegionFold Change (SOD1-G93A vs. Wild-Type)Reference
Iba1MicrogliaVentral Horn2.5 - 4.0[2]
GFAPAstrocytesVentral Horn3.0 - 5.0[2]

Table 2: Inflammatory Cytokine Levels in CSF of ALS Patients

CytokineFold Change (ALS vs. Healthy Controls)Reference
IL-1β1.5 - 2.5[11]
IL-62.0 - 3.0[12]
IL-82.0 - 4.0[11]
TNF-α1.5 - 2.0[7]
IL-10No significant change or decreased[6]

Visualizations

Signaling Pathways in ALS Neuroinflammation

Neuroinflammation_Pathway cluster_neuron Motor Neuron cluster_glia Glial Cells cluster_response Inflammatory Response MN Injured Motor Neuron Distress_Signals Distress Signals (e.g., misfolded proteins) MN->Distress_Signals Microglia Microglia Distress_Signals->Microglia activate Astrocyte Astrocyte Distress_Signals->Astrocyte activate Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Pro_inflammatory_Cytokines release Neurotoxic_Factors Neurotoxic Factors Microglia->Neurotoxic_Factors release Astrocyte->Pro_inflammatory_Cytokines release Astrocyte->Neurotoxic_Factors release Neuron_Death Motor Neuron Death Pro_inflammatory_Cytokines->Neuron_Death exacerbate Neurotoxic_Factors->Neuron_Death induce

Caption: Signaling pathway of neuroinflammation in ALS.

Experimental Workflow for Immunohistochemical Analysis

IHC_Workflow Start Start: ALS Mouse Model (e.g., SOD1-G93A) Perfusion Perfusion & Tissue Fixation (PBS, 4% PFA) Start->Perfusion Cryoprotection Cryoprotection (15% & 30% Sucrose) Perfusion->Cryoprotection Embedding Tissue Embedding (OCT Compound) Cryoprotection->Embedding Sectioning Cryosectioning (20 µm sections) Embedding->Sectioning Immunostaining Immunostaining (Primary & Secondary Antibodies) Sectioning->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging Analysis Image Analysis (Quantification of Glial Activation) Imaging->Analysis End End: Quantitative Data Analysis->End

Caption: Workflow for assessing glial activation via IHC.

Conclusion

The assessment of neuroinflammation is a cornerstone of ALS research. The protocols detailed in this application note provide robust and reproducible methods for quantifying key aspects of the inflammatory response in both preclinical models and patient samples. By employing these techniques, researchers can gain deeper insights into the pathological mechanisms of ALS and accelerate the development of effective anti-inflammatory therapies. The interplay between different cell types and the dynamic nature of the inflammatory response underscore the importance of a multi-faceted experimental approach.[6]

References

Troubleshooting & Optimization

Technical Support Center: aLS-I (Acid-Labile Surfactant I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of aLS-I, an acid-labile surfactant. This compound is designed to enhance the solubilization and digestion of proteins, particularly hydrophobic ones, for mass spectrometry-based proteomics. Its key feature is its ability to be degraded into MS-compatible byproducts under acidic conditions, thus preventing interference with analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an anionic, acid-labile surfactant used in proteomic workflows to solubilize and denature proteins for efficient enzymatic digestion.[1][3] Its unique property of degrading at low pH makes it compatible with downstream mass spectrometry (MS) analysis, as it can be easily removed post-digestion to prevent signal suppression.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in a variety of common laboratory solvents. For optimal stability, it is crucial to maintain a pH between 7 and 10 during reconstitution and storage to prevent premature degradation.[4]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C for up to 24 months in a dark, desiccated environment.[5][6] For short-term use, solutions can be stored at 4°C for up to 4 weeks.[4] Stock solutions in organic solvents can be stored at -80°C for 6 months or -20°C for 1 month.[1]

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For anionic acid-labile surfactants like this compound, this value is crucial for effective protein solubilization.

Troubleshooting Guide

Q5: My protein precipitates after adding this compound. What should I do?

A5: Protein precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Optimize this compound Concentration: The recommended working concentration for this compound is between 0.01% and 2.0%.[7] You may need to perform a concentration screen to find the optimal ratio of surfactant to your specific protein.

  • Check Buffer pH: Ensure the pH of your buffer is between 7 and 10. A pH outside this range can affect both protein stability and this compound integrity.[4]

  • Consider Additives: For particularly difficult-to-solubilize proteins, consider adding stabilizing agents like glycerol (B35011) (up to 20%) or adjusting the ionic strength with NaCl.

  • Temperature: Some proteins are more stable at room temperature than at 4°C. Try performing the solubilization at different temperatures.

Q6: I am observing poor protein digestion. How can this compound help and what should I check?

A6: this compound is designed to improve digestion efficiency by denaturing proteins and making them more accessible to proteases like trypsin.[3][5] If you are still experiencing poor digestion:

  • Ensure Complete Denaturation: Make sure your protein is fully solubilized and denatured by this compound before adding the enzyme. This may require optimizing the this compound concentration and incubation time.

  • Enzyme Compatibility: While this compound is compatible with trypsin, ensure your digestion buffer conditions (pH, temperature) are optimal for the specific protease you are using.

  • Incomplete Reduction and Alkylation: Inefficient reduction and alkylation of disulfide bonds can hinder digestion. Ensure your DTT and iodoacetamide (B48618) concentrations and incubation times are adequate.[3]

Q7: I am seeing significant interference or no signal in my mass spectrometry results. Could this compound be the cause?

A7: While this compound is designed to be MS-compatible after degradation, improper handling can lead to issues:

  • Incomplete Cleavage: Ensure the pH of your sample is between 2.0 and 3.0 after adding acid (e.g., 1% TFA or 5-10% Formic Acid) to induce cleavage.[7] Incomplete cleavage will result in residual surfactant that can suppress the MS signal.

  • Cleavage Byproducts: While the degradation products are generally MS-compatible, in some rare cases, they might interfere. Ensure you are following a validated protocol for post-cleavage cleanup if necessary.

  • Surfactant Overload: Using an excessively high concentration of this compound can make its removal more challenging. Stick to the recommended concentration range.

Q8: The this compound solution appears cloudy or has precipitated. Is it still usable?

A8: Cloudiness or precipitation can indicate several issues:

  • Low Temperature: Some surfactants can come out of solution at lower temperatures. Try gently warming the solution to see if it redissolves.

  • Incorrect pH: If the pH of the solution has dropped, the this compound may have started to degrade, leading to insoluble byproducts. It is best to prepare a fresh solution.

  • Contamination: Contamination can also lead to precipitation. Always use high-purity solvents and sterile techniques when preparing solutions.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Water125 mg/mL[1]Requires sonication for complete dissolution.[1]
DMSOSoluble[5][6][8]No quantitative data available.
MethanolSoluble[5][6]No quantitative data available.
AcetonitrileSolubleNo quantitative data available.
0-50% MethanolSoluble[4]Maintain pH between 7 and 10.[4]
0-50% AcetonitrileSoluble[4]Maintain pH between 7 and 10.[4]
Ammonium (B1175870) Bicarbonate (5-50 mM)Soluble[4]Maintain pH between 7 and 10.[4]
Tris-HCl (5-50 mM)Soluble[4]Maintain pH between 7 and 10.[4]
Sodium Phosphate (5-50 mM)Soluble[4]Maintain pH between 7 and 10.[4]
Ammonium Acetate (5-50 mM)Soluble[4]Maintain pH between 7 and 10.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Critical Micelle Concentration (CMC)7.7 mM[7]

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Bring the vial of this compound powder to room temperature.

  • Add the desired volume of a suitable solvent (e.g., high-purity water, 50 mM ammonium bicarbonate). Ensure the final pH of the solution is between 7.0 and 10.0.[4]

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.[1]

  • The recommended working concentration is between 0.01% and 2.0% (w/v).[7]

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: In-Solution Protein Digestion using this compound

  • Solubilization: Dissolve the protein sample in a buffer containing this compound (e.g., 50 mM Ammonium Bicarbonate with 0.1% this compound).

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.[9]

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.[9]

  • Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.[9]

  • Incubate overnight at 37°C with shaking.[3][9]

Protocol 3: Acidic Cleavage of this compound

  • After the overnight digestion, stop the reaction by acidification.

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 1% (v/v) or Formic Acid to 5-10% to lower the pH to 2.0-3.0.[7]

  • Incubate at room temperature for 10-30 minutes to allow for complete cleavage of the this compound.[4]

  • Centrifuge the sample to pellet any insoluble degradation byproducts, though this is not common with this compound.

  • The sample is now ready for desalting (e.g., using a C18 spin column) and subsequent mass spectrometry analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_digestion Digestion cluster_cleanup Post-Digestion Cleanup start Protein Sample solubilize Solubilize in This compound Buffer (pH 7-10) start->solubilize + this compound reduce Reduce with DTT (60°C, 30 min) solubilize->reduce + DTT alkylate Alkylate with IAA (RT, 30 min, dark) reduce->alkylate + IAA digest Digest with Trypsin (37°C, overnight) alkylate->digest + Trypsin cleave Cleave this compound (Acidify to pH 2-3) digest->cleave + TFA/Formic Acid desalt Desalt Peptides (e.g., C18) cleave->desalt ms_analysis Mass Spectrometry Analysis desalt->ms_analysis

Caption: Experimental workflow for in-solution protein digestion using this compound.

troubleshooting_logic cluster_precipitation Protein Precipitation cluster_digestion Poor Digestion cluster_ms MS Interference issue Experimental Issue check_conc Optimize this compound Concentration issue->check_conc denaturation Ensure Complete Denaturation issue->denaturation cleavage Confirm Complete this compound Cleavage (pH 2-3) issue->cleavage check_ph Verify Buffer pH (7-10) check_conc->check_ph additives Consider Additives (Glycerol, NaCl) check_ph->additives enzyme_activity Check Enzyme Activity/Buffer denaturation->enzyme_activity concentration Check this compound Concentration Used cleavage->concentration cleanup Optimize Desalting Step concentration->cleanup

Caption: Troubleshooting logic for common issues encountered with this compound.

References

aLS-I stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of the aLS-I protein in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal buffer conditions for short-term storage and handling of this compound?

For routine experiments and short-term storage (up to 72 hours), we recommend using a phosphate-buffered saline (PBS) solution at pH 7.4. This buffer has been shown to maintain the structural integrity and activity of this compound under standard laboratory conditions. However, the optimal buffer can be application-specific.

Q2: How do different buffer systems affect the stability of this compound?

The choice of buffer can significantly impact the stability of this compound. Buffers not only maintain pH but can also interact with the protein, influencing its conformational stability.[1][2][3][4] Our internal studies have characterized the stability of this compound in several common biological buffers. The results, as determined by thermal shift assay (Tm), are summarized below. A higher Tm indicates greater thermal stability.

Data Presentation: this compound Thermal Stability in Various Buffers

Buffer (50 mM)pHSalt Concentration (NaCl)Melting Temperature (Tm)Notes
PBS7.4150 mM58.2 °CRecommended for general use.
Tris-HCl7.5150 mM56.5 °CCommon buffer, but may chelate metal ions.[5]
Tris-HCl8.0150 mM55.1 °CStability decreases at higher pH.
HEPES7.2150 mM59.1 °COffers strong buffering capacity and stability.[6]
HEPES7.250 mM57.8 °CLower ionic strength slightly reduces stability.
Sodium Acetate5.0150 mM49.5 °CAcidic pH significantly destabilizes this compound.

Q3: What role does pH play in the stability of this compound?

The stability of this compound is highly dependent on pH. Deviations from the optimal pH range can lead to denaturation and loss of function.[3][6][7] The isoelectric point (pI) of this compound is approximately 6.5. At pH values near the pI, the protein has a neutral net charge, which can lead to aggregation due to reduced electrostatic repulsion. For optimal stability, it is recommended to work at a pH at least one unit away from the pI.

Q4: How does temperature affect the stability of this compound?

Higher temperatures increase the kinetic energy of the protein, which can disrupt the non-covalent interactions that maintain its three-dimensional structure, leading to denaturation.[8] For prolonged storage, this compound should be kept at -80°C. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity.

Troubleshooting Guide

Issue 1: I am observing precipitation or aggregation of my this compound sample.

Protein aggregation is a common issue that can arise from various factors including improper buffer conditions, high protein concentration, or repeated freeze-thaw cycles.[9][10][11][12]

  • Logical Troubleshooting Flow for this compound Aggregation

    start This compound Aggregation Observed check_buffer Verify Buffer pH and Ionic Strength start->check_buffer check_conc Measure Protein Concentration start->check_conc check_handling Review Handling (Freeze-Thaw, Vortexing) start->check_handling add_additive Consider Stability Additives (e.g., Glycerol, Arginine) start->add_additive If all else fails adjust_buffer Adjust to pH 7.4 (e.g., HEPES or PBS) check_buffer->adjust_buffer pH/Salt Incorrect dilute Dilute Sample to < 1 mg/mL check_conc->dilute Too Concentrated aliquot Aliquot and Flash-Freeze for Storage check_handling->aliquot Improper Handling resolved Problem Resolved adjust_buffer->resolved dilute->resolved aliquot->resolved add_additive->resolved

    Caption: Troubleshooting workflow for this compound aggregation.

Issue 2: The activity of my this compound protein is lower than expected.

Reduced activity can be a sign of protein instability or denaturation.

  • Confirm Buffer Composition : Ensure all cofactors and necessary ions are present in your assay buffer. The absence of required components can lead to low activity.[13]

  • Check for Protease Activity : If your sample is not highly pure, contaminating proteases could be degrading this compound. Consider adding a protease inhibitor cocktail.

  • Assess Protein Integrity : Run a sample on an SDS-PAGE gel to check for degradation. If degradation is observed, purify the protein again and handle it with care at low temperatures.

Experimental Protocols

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This method is used to determine the thermal stability of a protein by measuring its melting temperature (Tm).

  • Prepare the Reaction Mixture : In a 96-well PCR plate, prepare a 20 µL reaction mixture containing:

    • 5 µL of this compound protein (at 2 mg/mL in desired buffer)

    • 10 µL of 2x desired experimental buffer

    • 1 µL of 100x SYPRO Orange dye

    • 4 µL of nuclease-free water

  • Seal and Centrifuge : Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the Assay : Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Measure fluorescence at each temperature increment.

  • Data Analysis : The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

  • Workflow for this compound Stability Assessment

    start Prepare this compound in Test Buffers dls Dynamic Light Scattering (DLS) (Assess Aggregation) start->dls dsf Thermal Shift Assay (DSF) (Determine Tm) start->dsf activity Enzyme Activity Assay (Functional Check) start->activity analyze Analyze and Compare Data dls->analyze dsf->analyze activity->analyze optimal Determine Optimal Buffer Condition analyze->optimal

    Caption: General workflow for assessing this compound stability.

Protocol 2: Acetolactate Synthase (ALS) Activity Assay

This protocol is a spectrophotometric assay that measures the formation of acetoin (B143602), a downstream product of the reaction catalyzed by this compound.[13]

  • Reaction Buffer : Prepare 100 mM sodium phosphate (B84403) buffer (pH 6.5) containing 100 mM sodium pyruvate, 0.5 mM magnesium chloride, and 1 mM thiamine (B1217682) pyrophosphate (TPP).[13]

  • Reaction Setup :

    • In a microcentrifuge tube, add 450 µL of the reaction buffer.

    • Add 50 µL of the this compound enzyme solution.

    • Incubate at 37°C for 15 minutes.

  • Stop Reaction and Decarboxylation :

    • Add 50 µL of 6 N H₂SO₄ to stop the reaction.

    • Incubate at 60°C for 15 minutes to decarboxylate α-acetolactate to acetoin.

  • Color Development :

    • Add 500 µL of 0.5% (w/v) creatine (B1669601) solution.

    • Add 500 µL of 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

    • Incubate at 60°C for 15 minutes.

  • Measurement :

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 525 nm.[13]

  • Standard Curve : Prepare a standard curve using known concentrations of acetoin to quantify the amount of product formed.[13]

References

Technical Support Center: Optimizing ALS-I Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ALS-I, a novel kinase inhibitor, in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments with a novel kinase inhibitor like this compound, a broad concentration range is recommended to determine its cytotoxic potential. A common starting point is a serial dilution series spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 0.1 nM to 100 µM). This wide range helps in identifying the half-maximal inhibitory concentration (IC50) for the specific cell line being investigated.

Q2: How does the choice of cell viability assay method affect the results with this compound?

A2: The selection of a cell viability assay is critical and can influence the experimental outcome. Different assays measure distinct cellular parameters. For instance, MTT, XTT, and resazurin-based assays measure metabolic activity as an indicator of cell viability.[1][2] In contrast, ATP-based assays, such as CellTiter-Glo®, quantify the amount of ATP present, which is a marker of metabolically active cells.[2] It is advisable to choose an assay that aligns with the expected mechanism of action of this compound or to use multiple, mechanistically different assays to confirm the results.

Q3: What is the optimal incubation time for this compound with cells?

A3: The optimal incubation time depends on the cell line's doubling time and the anticipated mechanism of this compound. A typical starting point is 24 to 72 hours.[2] Shorter incubation times may be sufficient for compounds that induce acute cytotoxicity, while longer durations may be necessary for compounds that primarily affect cell proliferation. Time-course experiments are recommended to determine the ideal endpoint for your specific experimental goals.

Q4: How can I determine if this compound is directly interfering with the assay reagents?

A4: To rule out assay interference, it is essential to run a cell-free control. This involves adding this compound at the tested concentrations to the assay medium without cells and measuring the signal. Any significant change in the signal compared to the vehicle control would indicate an interaction between this compound and the assay reagents, potentially leading to false-positive or false-negative results.[1]

Q5: My dose-response curve is not sigmoidal. What could be the reason?

A5: An inconsistent dose-response curve can arise from several factors. At high concentrations, this compound might precipitate out of solution, leading to a plateau or a drop in the expected effect.[2] Visually inspect the wells for any precipitate. Alternatively, the compound may have complex biological effects, such as activating compensatory signaling pathways at certain concentrations. In such cases, consider alternative curve-fitting models and further investigation into the compound's mechanism of action.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous cell suspension before and during seeding.- To minimize edge effects, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[1]- Use calibrated pipettes and practice consistent pipetting techniques.
No significant effect on cell viability observed - this compound concentration is too low- Incubation time is too short- The cell line is resistant to this compound- Compound inactivity- Test a higher concentration range.- Increase the incubation time (e.g., 48h, 72h).[2]- Verify the target of this compound is expressed and active in the chosen cell line.- Confirm the identity and purity of the this compound compound.
100% cell death in all treated wells - this compound concentration is too high- Error in dilution calculation- Test a lower concentration range (e.g., picomolar to nanomolar).[2]- Double-check all calculations for stock solution and serial dilutions.
Inconsistent results between experiments - Variation in cell passage number or health- Inconsistent incubation conditions- Reagent variability- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.- Ensure consistent temperature, humidity, and CO2 levels in the incubator.- Use the same lot of reagents or qualify new lots before use.
False positives in viability assays - Direct reduction of assay reagents (e.g., MTT, resazurin) by this compound[1]- Run cell-free controls to check for direct interaction.- Use an orthogonal assay that measures a different viability parameter (e.g., ATP content, membrane integrity).

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cell viability assay.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for the intended duration of the this compound treatment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Select the seeding density that results in a linear relationship between cell number and signal intensity and ensures cells are in the exponential growth phase at the end of the experiment.[2]

Protocol 2: MTT Cell Viability Assay

Objective: To determine the effect of this compound on the metabolic activity of a cell line.

Methodology:

  • Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired duration (e.g., 48 hours).

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1][2]

  • Carefully remove the MTT solution.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflow Diagrams

ALS_Signaling_Pathway Potential this compound Targets in ALS Pathogenesis cluster_0 Upstream Triggers cluster_1 Cellular Stress Pathways cluster_2 Downstream Kinase Signaling (Potential this compound Targets) cluster_3 Pathological Outcomes Genetic Mutations (e.g., SOD1, C9orf72) Genetic Mutations (e.g., SOD1, C9orf72) Oxidative Stress Oxidative Stress Genetic Mutations (e.g., SOD1, C9orf72)->Oxidative Stress Protein Aggregation Protein Aggregation Genetic Mutations (e.g., SOD1, C9orf72)->Protein Aggregation Environmental Factors Environmental Factors Environmental Factors->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Environmental Factors->Mitochondrial Dysfunction Kinase Cascade A Kinase Cascade A Oxidative Stress->Kinase Cascade A Kinase Cascade B Kinase Cascade B Mitochondrial Dysfunction->Kinase Cascade B Kinase Cascade C Kinase Cascade C Protein Aggregation->Kinase Cascade C Excitotoxicity Excitotoxicity Excitotoxicity->Kinase Cascade B Neuroinflammation Neuroinflammation Kinase Cascade A->Neuroinflammation Apoptosis Apoptosis Kinase Cascade B->Apoptosis Axonal Transport Defects Axonal Transport Defects Kinase Cascade C->Axonal Transport Defects Motor Neuron Death Motor Neuron Death Axonal Transport Defects->Motor Neuron Death Neuroinflammation->Motor Neuron Death Apoptosis->Motor Neuron Death

Caption: Potential kinase signaling cascades targeted by this compound in ALS.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation A Select Cell Line & Viability Assay B Determine Optimal Seeding Density A->B C Establish Vehicle Controls B->C D Broad Range Dose-Response (nM to µM) C->D E Time-Course Experiment (24, 48, 72h) D->E F Calculate Preliminary IC50 E->F G Narrow Range Dose-Response around IC50 F->G H Cell-Free Assay Interference Check G->H I Confirm with Orthogonal Viability Assay H->I J Optimized this compound Concentration Range I->J

Caption: Experimental workflow for optimizing this compound concentration.

References

aLS-I off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical investigational compound, referred to as "aLS-I" (amyotrophic lateral sclerosis inhibitor). As "this compound" is not a publicly recognized compound, this guide is based on general principles and common issues encountered with small molecule inhibitors in neuronal cell research, particularly those targeting pathways relevant to ALS. The protocols and troubleshooting advice provided herein should be adapted and validated for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target mechanisms of a hypothetical this compound in neuronal cells?

A1: Based on current therapeutic strategies for ALS, a hypothetical this compound could be designed to target several key pathological mechanisms. On-target effects would ideally involve the modulation of pathways implicated in motor neuron degeneration. However, due to the complexity of cellular signaling, off-target effects are a significant concern.

On-Target Mechanisms (Hypothetical):

  • Kinase Inhibition: this compound could be a kinase inhibitor targeting kinases like GSK-3β or LRRK2, which are implicated in tau hyperphosphorylation and other neurodegenerative processes.[1]

  • RNA Targeting: It might be a small molecule designed to bind to and modulate the function of pathogenic RNA, such as the GGGGCC repeat expansion in the C9orf72 gene, a common cause of familial ALS.[2][3] This could prevent the formation of toxic RNA foci and dipeptide repeat proteins.

  • Modulation of Protein Aggregation: this compound could interfere with the aggregation of proteins like SOD1 or TDP-43, which are hallmarks of ALS pathology.

Potential Off-Target Effects:

  • Kinase Cross-Reactivity: Small molecule kinase inhibitors often exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[4][5][6] This can lead to unintended effects on various cellular processes, including cell cycle regulation and survival.

  • Non-specific RNA Binding: RNA-targeting small molecules might bind to other RNAs with similar structural motifs, leading to unintended alterations in gene expression and cellular function.[2][7]

  • Interaction with Other Proteins: this compound could bind to proteins other than its intended target, such as metabolic enzymes or ion channels, leading to unexpected cellular responses. For example, the kinase inhibitor imatinib (B729) is known to inhibit the non-kinase target NADPH quinone oxidoreductase 2 (NQO2).[8]

Q2: I am observing significant cytotoxicity in my neuronal cultures after treatment with this compound, even at concentrations close to the expected IC50. What could be the cause?

A2: Cytotoxicity at or near the effective concentration is a common issue and can stem from several factors:

  • Off-Target Toxicity: The inhibitor may be affecting essential cellular pathways necessary for neuronal survival.[9][10]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to neuronal cells, especially at higher concentrations (usually above 0.5%).[9]

  • Metabolite Toxicity: The cellular metabolism of this compound could produce toxic byproducts.[9]

  • Inhibitor Instability: The compound may be degrading in the cell culture medium, forming toxic compounds.[11][12]

Q3: How can I determine if the observed phenotype in my experiment is a result of on-target or off-target effects of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor that targets the same primary target but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If this compound is inhibiting a specific protein, overexpressing a resistant mutant of that protein should rescue the phenotype.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of the intended target. If this phenocopies the effect of this compound, it supports an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular context.[13][14][15][16]

  • Proteome-Wide Analysis: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify a broader range of cellular targets, including off-targets.[13]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results with this compound.

Possible Cause Suggested Solution
Inhibitor Instability in Solution Prepare fresh stock solutions and dilute to the working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[12]
Inhibitor Degradation in Culture Media Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze the concentration of the parent compound at different time points using HPLC-MS.[11]
Variability in Cell Culture Conditions Ensure consistent cell density, passage number, and media composition between experiments. Neuronal cultures can be particularly sensitive to minor variations.
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and is not precipitating when diluted in the aqueous culture medium. Visually inspect for any precipitate.

Issue 2: High background cell death in control (vehicle-treated) neuronal cultures.

Possible Cause Suggested Solution
Solvent Toxicity (e.g., DMSO) Determine the maximum tolerated DMSO concentration for your specific neuronal cell type (typically <0.5%). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.[9]
Suboptimal Culture Conditions Optimize cell seeding density and media conditions. Ensure proper coating of culture plates to support neuronal attachment and survival.
Phototoxicity Some culture media components (e.g., riboflavin) can be phototoxic when exposed to light. Minimize the exposure of your cultures to light, especially after adding the inhibitor.

Quantitative Data Summary

The following tables provide examples of how to summarize quantitative data for off-target effects. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

KinaseIC50 (nM)Fold Selectivity vs. Target Kinase
Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000

This table illustrates the potency of this compound against its intended target and several off-target kinases. A higher fold selectivity indicates a more specific inhibitor.

Table 2: Summary of this compound Stability in Neuronal Culture Medium (Hypothetical Data)

Time (hours)% this compound Remaining
0100
295
878
2445
4815

This table shows the degradation of this compound over time in a typical cell culture environment. This information is critical for designing long-term experiments.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a simplified version to confirm the binding of this compound to its target protein in intact cells.[13][14][15][16]

  • Cell Treatment: Culture neuronal cells to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a specified time.

  • Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods. A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.

Protocol 2: RNA-Seq for Off-Target Gene Expression Analysis

This protocol provides a general workflow for identifying off-target effects of this compound on the transcriptome of neuronal cells.[17][18][19]

  • Cell Culture and Treatment: Plate neuronal cells and treat them with this compound at the desired concentration and for the desired time. Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment.

    • Use pathway analysis tools to identify cellular pathways that are significantly affected. This can reveal potential off-target effects.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway aLS_I This compound Target_Kinase Target Kinase (e.g., GSK-3β) aLS_I->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase aLS_I->Off_Target_Kinase Inhibits Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Neuronal_Survival Neuronal Survival Downstream_Effector->Neuronal_Survival Promotes Other_Pathway Other Cellular Pathway Off_Target_Kinase->Other_Pathway Unintended_Effect Unintended Effect (e.g., Cytotoxicity) Other_Pathway->Unintended_Effect Leads to

Caption: Hypothetical signaling pathway of this compound.

cluster_workflow Experimental Workflow start Start: Observe unexpected phenotype check_toxicity Assess Cytotoxicity (Dose-response) start->check_toxicity is_toxic Is it toxic at effective concentration? check_toxicity->is_toxic Yes on_target_validation Validate On-Target Effect (e.g., CETSA, Rescue Expt.) check_toxicity->on_target_validation No check_stability Check Compound Stability (HPLC-MS) is_toxic->check_stability is_stable Is it stable? check_stability->is_stable Yes end Conclusion: On-target or Off-target effect check_stability->end No (Degradation product is toxic) off_target_screen Perform Off-Target Screen (e.g., Kinome Scan, TPP) is_stable->off_target_screen off_target_screen->end on_target_validation->end

Caption: Troubleshooting workflow for this compound.

cluster_protocol Off-Target Analysis Protocol cell_culture Neuronal Cell Culture treatment Treat with this compound and Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis: - Differential Expression - Pathway Analysis sequencing->data_analysis off_target_id Identification of Off-Target Pathways data_analysis->off_target_id

References

Technical Support Center: ALS-I Antisense Oligonucleotide In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo delivery of ALS-I, a research-grade antisense oligonucleotide (ASO) for targeting ALS-related gene expression. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conducting their in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo ASO delivery experiments in a question-and-answer format.

Guide 1: Low Target Knockdown or Poor Efficacy

Question: We are observing minimal or no reduction in our target mRNA/protein levels after this compound administration. What are the potential causes and solutions?

Answer: Insufficient target engagement is a common challenge. Several factors, from ASO design to delivery and analysis, could be responsible. Consider the following troubleshooting steps:

  • Verify ASO Integrity and Dose:

    • Is the ASO intact? Ensure your ASO has not been degraded during storage or handling. Run a gel electrophoresis to check for integrity. ASOs are susceptible to nuclease degradation, although chemical modifications like phosphorothioate (B77711) (PS) backbones and 2'-O-Methoxyethyl (2'-MOE) sugars increase resistance.[1]

    • Is the dose sufficient? The dose required for effective knockdown can vary significantly based on the target, animal model, and delivery route. Consult literature for comparable studies or perform a dose-response experiment.

  • Optimize Delivery Protocol:

    • Was the injection successful? For direct CNS delivery, such as intracerebroventricular (ICV) or intrathecal (IT) injections, the accuracy of the injection is critical.[2][3] Use a dye like Evans blue in a pilot study to visually confirm successful delivery to the cerebrospinal fluid (CSF).

    • Is the delivery route optimal? For widespread CNS distribution, direct injection into the CSF is necessary as ASOs do not efficiently cross the blood-brain barrier.[4][5] In rodents, ICV administration is often most effective, while IT delivery is a common and clinically relevant route.[3][4][6]

  • Assess Biodistribution:

    • Is the ASO reaching the target tissue? Quantify the concentration of this compound in the specific brain or spinal cord region of interest. Low tissue concentration is a primary cause of poor efficacy.[1]

    • What is the timeframe for distribution? Following IT injection, ASOs can be rapidly associated with the meningeal pia mater within 15 minutes, with broader diffusion into the spinal cord and brain parenchyma occurring between 1 and 8 hours post-injection.[7] Peak concentrations in the systemic circulation, after CSF clearance, occur around 4-6 hours post-injection.[5]

  • Confirm Target Engagement and Assay Sensitivity:

    • Is your analytical method sensitive enough? For quantifying low-abundance transcripts, ensure your qPCR or ddPCR assay is properly optimized.[8] For protein analysis, verify antibody specificity and western blot conditions.

    • Is RNase H activity a limiting factor? Most ASOs for ALS work by recruiting RNase H to degrade the target mRNA.[9][10] Studies have shown that RNase H1 levels can be a rate-limiting factor in ASO activity.[11]

Guide 2: Acute Neurotoxicity Observed Post-Injection

Question: Our animals are exhibiting acute adverse effects (e.g., seizures, ataxia, lethargy) within hours of this compound administration. What is causing this and how can we mitigate it?

Answer: Acute neurotoxicity is a known risk with CNS administration of oligonucleotides.[12][13] This is often a non-hybridization-dependent effect related to the ASO's chemistry and formulation.[14]

  • Evaluate ASO Chemistry and Sequence:

    • Phosphorothioate (PS) Backbone: While critical for stability, full PS backbones are associated with higher toxicity.[15] Consider using ASOs with mixed phosphorothioate/phosphodiester (PS/PO) backbones, which are often less neurotoxic.[13][15]

    • Sequence-Specific Effects: Certain nucleotide sequences, particularly those with a high guanine (B1146940) (G) content, can have a higher potential for acute toxicity.[14]

  • Optimize the Formulation Buffer:

    • Are you using a standard saline or PBS buffer? Administration of highly concentrated oligonucleotides in simple buffers can induce neurotoxicity by chelating divalent cations in the CSF.[12][13]

    • Solution: Formulate the ASO in an artificial cerebrospinal fluid (aCSF) buffer supplemented with high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺).[16] This prevents the ASO from stripping these essential ions from the CSF, thereby reducing seizure-like events.[12][13] Avoid phosphate-based buffers containing calcium, as they can form precipitates.[15]

  • Refine the Injection Procedure:

    • Injection Rate and Volume: A very rapid bolus injection can transiently increase local ASO concentration, potentially exacerbating toxicity. While a rapid bolus has been shown to increase potency in some cases, a slower, controlled infusion may be better tolerated.[3] Ensure the injection volume is appropriate for the animal model to avoid increases in intracranial pressure.

Guide 3: Inconsistent ASO Biodistribution

Question: We are seeing high variability in this compound concentration between animals in the same cohort. How can we improve the consistency of our ASO delivery?

Answer: Variability in biodistribution is often linked to the technical challenges of CNS injections. Standardizing the delivery procedure is key to achieving reproducible results.

  • Standardize Injection Technique:

    • Injection Site Accuracy: For stereotactic ICV injections, ensure coordinates are precise and consistently targeted. For IT injections, confirm correct placement in the intrathecal space. Inconsistent placement can lead to leakage into peripheral circulation or subdural/epidural administration, significantly altering CNS exposure.[2][6]

    • Operator Proficiency: Ensure all injections are performed by a well-trained individual to minimize inter-operator variability.

  • Control Injection Parameters:

    • Use an Infusion Pump: Manual injections can lead to variable injection rates and volumes. Use a syringe pump for precise control over the rate and volume of ASO delivered.[3]

    • Prevent Backflow: After the injection is complete, leave the needle in place for a few minutes before slowly retracting it to minimize backflow of the injectate along the needle tract.

  • Analyze CSF and Plasma Samples:

    • Quantify Leakage: Measure the ASO concentration in plasma shortly after CNS administration. High plasma levels can indicate poor injection technique and leakage from the CNS compartment.[5][6]

    • Confirm CSF Concentration: If possible, collect CSF to confirm that the intended concentration was achieved in the target compartment.

Data Summary Tables

Table 1: ASO Delivery Route Comparison for CNS Targeting
Delivery RouteDescriptionAdvantagesDisadvantagesRecommended Use
Intracerebroventricular (ICV) Injection into the cerebral lateral ventricles.[3]Achieves widespread distribution throughout the brain and spinal cord; considered highly effective in rodents.[4][6]Requires stereotaxic surgery; invasive.[3]Preclinical rodent studies requiring broad CNS target engagement.
Intrathecal (IT) - Lumbar Injection into the CSF in the lumbar spine.[2]Clinically relevant route; less invasive than ICV; effective for spinal cord targets.[3][4][9]May result in lower brain exposure compared to ICV; potential for leakage.[2]Preclinical and clinical studies, especially for spinal cord-centric pathologies.
Intra-cisterna Magna (ICM) Injection into the cisterna magna.[3]Achieves good distribution to the cerebellum, hindbrain, and spinal cord.[3]Technically challenging; close proximity to brainstem carries higher risk.Specific preclinical applications targeting the posterior fossa and spinal cord.
Table 2: ASO Quantification Methods in CNS Tissues
MethodPrincipleSensitivity (Lower Limit of Quantification)ProsCons
Splint-Ligation qPCR ASO acts as a splint for ligation of two probes, which are then amplified by qPCR.[1][17][18]High; can detect picomolar concentrations (e.g., 1.5-6 pg/mL or ~100 pM).[1][19]Extremely sensitive and specific; broad dynamic range; requires standard lab equipment.[1][17]Requires custom probe design; standard curves must be prepared in tissue-matched matrix.[1]
Hybridization ELISA ASO is captured by one oligonucleotide probe and detected by another.[20]Moderate (e.g., < 2 ng/mL).[20]High throughput; relatively simple procedure.Lower sensitivity than qPCR-based methods; potential for matrix effects.[20]
LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.[20]Low to moderate (e.g., >10 pM).[18]Can discriminate between parent ASO and its metabolites; high specificity.Requires extensive sample processing; lower sensitivity than other methods; specialized equipment.[18]
Immunofluorescence (IF) Antibodies targeting the modified ASO backbone (e.g., PS bonds) are used for visualization in tissue sections.[21]Qualitative/Semi-quantitativeProvides spatial information on cellular and subcellular ASO localization.[21]Not truly quantitative; signal intensity can be variable.

Experimental Protocols

Protocol 1: Quantification of ASO in CNS Tissue via Splint-Ligation qPCR

This protocol is adapted from methods described for quantifying ASOs in biological samples.[1][17][18]

  • Tissue Homogenization:

    • Accurately weigh a small piece of frozen CNS tissue (e.g., 10-40 mg).[1]

    • Homogenize the tissue in a suitable lysis buffer (e.g., with Proteinase K) using a bead mill homogenizer.

    • Incubate the lysate to ensure complete tissue digestion (e.g., 55°C for 16-20 hours).[19]

    • Inactivate Proteinase K by heating (e.g., 85°C for 45 minutes).[19]

  • Standard Curve Preparation:

    • Prepare a standard curve of the ASO in tissue homogenate from untreated control animals. This is critical to control for matrix effects that can otherwise lead to underestimation of ASO concentration.[1]

    • Perform serial dilutions to create a curve spanning the expected concentration range (e.g., pM to µM).[1]

  • Splint Ligation Reaction:

    • In a reaction plate, combine the tissue homogenate (from standards and unknown samples), ligation probes (complementary to the ASO), and a thermostable DNA ligase (e.g., SplintR ligase).

    • The ASO will act as a template, or "splint," allowing the two probes to anneal adjacently and be ligated together.

    • Incubate according to the ligase manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Take an aliquot of the ligation reaction product and use it as a template in a standard qPCR reaction (e.g., TaqMan assay).[1]

    • The primers and probe for the qPCR will be designed to amplify and detect the ligated product.

    • Run the qPCR and record the quantification cycle (Cq) values.

  • Data Analysis:

    • Plot the Cq values from the standard curve against the logarithm of the ASO concentration.

    • Use the resulting linear regression equation to calculate the ASO concentration in the unknown samples based on their Cq values.

Protocol 2: Intracerebroventricular (ICV) Injection in Mice

This protocol outlines a standard method for delivering ASOs to the CNS in mouse models.[3]

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in a stereotaxic frame to immobilize the head.

    • Prepare the surgical site by removing fur and sterilizing the skin with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma landmark on the skull.

    • Using a stereotaxic drill, create a small burr hole over the target lateral ventricle. Typical coordinates relative to bregma are: Anterior/Posterior: -0.3 mm; Medial/Lateral: +1.0 mm.

    • Lower a Hamilton syringe needle through the burr hole to the target depth (Dorsal/Ventral: -3.0 mm from the skull surface).

  • ASO Injection:

    • Load the Hamilton syringe with the ASO solution (formulated in supplemented aCSF). The injection volume is typically restricted to a maximum of 5 µL per hemisphere.[3]

    • Inject the ASO using a microinfusion pump at a controlled rate (e.g., 0.5 - 1.0 µL/min).

    • After the injection is complete, leave the needle in place for 5 minutes to prevent backflow.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture or staple the scalp incision.

    • Administer post-operative analgesics as required (e.g., buprenorphine).[22]

    • Monitor the animal closely during recovery for any signs of acute neurotoxicity or distress.[15]

Mandatory Visualizations

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Gene (e.g., SOD1, C9orf72) pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA Mature mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Export Degradation mRNA Degradation mRNA->Degradation Cleavage ASO_entry This compound ASO ASO_entry->mRNA RNase_H RNase H RNase_H->mRNA Recruitment Protein Target Protein Ribosome->Protein Translation

Caption: ASO-mediated knockdown of a target gene via RNase H recruitment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_delivery Phase 2: In Vivo Delivery cluster_analysis Phase 3: Analysis ASO_Prep Prepare this compound ASO in aCSF + Ca²⁺/Mg²⁺ Injection ICV or IT Injection into Animal Model ASO_Prep->Injection Monitoring Monitor for Acute Neurotoxicity (1-3h) Injection->Monitoring Tissue Tissue Collection (CNS, Plasma, etc.) Monitoring->Tissue Biodistribution ASO Biodistribution (qPCR / ELISA) Tissue->Biodistribution Efficacy Target Engagement (RT-qPCR / Western Blot) Tissue->Efficacy Toxicity Histopathology & Toxicity Markers Tissue->Toxicity

Caption: General experimental workflow for in vivo ASO studies.

Troubleshooting_Flowchart Start Start: Experiment Completed CheckEfficacy Is Target Knockdown Sufficient? Start->CheckEfficacy CheckToxicity Acute Neurotoxicity Observed? CheckEfficacy->CheckToxicity Yes Sol_Efficacy1 Verify ASO Dose & Integrity Assess Biodistribution (qPCR) CheckEfficacy->Sol_Efficacy1 No CheckVariability High Inter-Animal Variability? CheckToxicity->CheckVariability No Sol_Toxicity1 Reformulate ASO in aCSF + Ca²⁺/Mg²⁺ CheckToxicity->Sol_Toxicity1 Yes Success Experiment Successful CheckVariability->Success No Sol_Variability1 Standardize Injection Protocol Use Infusion Pump CheckVariability->Sol_Variability1 Yes Sol_Efficacy2 Confirm Injection Accuracy Optimize Delivery Route (ICV/IT) Sol_Efficacy1->Sol_Efficacy2 Sol_Toxicity2 Evaluate Mixed PS/PO Backbone Control Injection Rate Sol_Toxicity1->Sol_Toxicity2 Sol_Variability2 Confirm Operator Proficiency Analyze Plasma for Leakage Sol_Variability1->Sol_Variability2

Caption: Troubleshooting logic for common in vivo ASO delivery issues.

Frequently Asked Questions (FAQs)

Q1: Why is direct CNS delivery required for ASOs like this compound? A: ASOs are large, negatively charged molecules that do not readily cross the blood-brain barrier (BBB).[4][14] To achieve therapeutic concentrations in the brain and spinal cord, direct administration into the cerebrospinal fluid (CSF) via methods like intrathecal (IT) or intracerebroventricular (ICV) injection is necessary.[5][9]

Q2: What are the most important chemical modifications for an in vivo ASO? A: Two key modifications are the phosphorothioate (PS) backbone, which replaces a non-bridging oxygen with sulfur to increase nuclease resistance and protein binding, and 2' sugar modifications like 2'-O-methoxyethyl (2'-MOE), which enhance binding affinity to the target RNA and further increase stability.[1][11][18]

Q3: How long does the effect of a single ASO injection last in the CNS? A: ASOs exhibit a long duration of action in the CNS. Following a single injection, target mRNA suppression can be maintained for several weeks to months, which allows for infrequent dosing.[4] This is due to the high stability of modified ASOs and their slow clearance from CNS tissues.

Q4: Can ASOs cause off-target effects? A: Yes, off-target effects can occur through two main mechanisms. Hybridization-dependent effects happen when the ASO binds to unintended RNAs with partial sequence complementarity.[23] Hybridization-independent effects are related to the ASO's chemistry, where it may non-specifically bind to proteins, causing effects like the acute neurotoxicity discussed above.[14][23] Careful sequence design and chemical modification strategies are used to minimize these effects.

Q5: What is the mechanism of action for a "knockdown" ASO used in ALS? A: Most ASOs developed for ALS, such as those targeting SOD1 or C9orf72, are "knockdown" or "gapmer" ASOs.[9][10] They are designed with a central DNA "gap" flanked by modified RNA "wings." When the ASO binds to its target mRNA in the nucleus, the resulting RNA-DNA heteroduplex is recognized by the enzyme RNase H, which cleaves and degrades the mRNA strand.[9][11] This prevents the mRNA from being translated into a toxic protein.[10]

References

Technical Support Center: Navigating Experimental Variability in ALS Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments for Amyotrophic Lateral Sclerosis (ALS) research. The focus is on understanding and mitigating experimental variability to enhance the reproducibility and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability in ALS research?

Experimental variability in ALS research can arise from multiple factors, broadly categorized as biological and technical.

  • Biological Variability: This is inherent to the complexity of ALS and the models used.

    • Genetic Background: The genetic makeup of cell lines or animal models can significantly influence disease phenotype and progression. For instance, in mouse models like the SOD1-G93A, the transgene copy number and the background strain of the mouse can lead to variations in lifespan and disease onset.[1]

    • Stochastic Nature of Disease: The progression of ALS-like pathology can be inherently variable, even among genetically identical subjects. This includes differences in the aggregation of proteins like SOD1.[2]

    • Phenotypic Heterogeneity: ALS is a heterogeneous disease, and this is reflected in its models. The site of onset, rate of progression, and involvement of different neuronal populations can vary.[3]

  • Technical Variability: This relates to the experimental procedures and environment.

    • Assay Conditions: Minor differences in reagent concentrations, incubation times, and temperature can affect outcomes, particularly in sensitive assays like ELISAs or cell-based screens.[4][5]

    • Animal Husbandry: For in vivo studies, factors such as housing conditions, diet, and handling can influence disease progression and experimental results.

    • Operator-Dependent Differences: Variations in surgical procedures, behavioral testing, and tissue collection can introduce significant variability.[6]

Q2: How can I control for genetic variability in my ALS animal models?

Controlling for genetic variability is crucial for the reproducibility of in vivo studies.

  • Use of Isogenic Strains: Whenever possible, use inbred animal strains to ensure a consistent genetic background.

  • Transgene Copy Number Confirmation: For transgenic models like the SOD1-G93A mouse, it is essential to quantify the transgene copy number, as this correlates with disease severity.[1]

  • Backcrossing: If you need to introduce a mutation into a new background strain, ensure a sufficient number of backcrosses (typically >10 generations) to achieve a congenic line.

  • Littermate Controls: Always use non-transgenic littermates as controls to account for subtle variations in the genetic background and maternal environment.[1]

Q3: What are the key considerations for designing robust in vitro ALS assays?

In vitro assays using patient-derived cells, such as induced pluripotent stem cells (iPSCs), are powerful tools for studying ALS. However, they also come with their own sources of variability.

  • Cell Line Characterization: Thoroughly characterize your iPSC lines, including pluripotency marker expression, karyotype analysis, and confirmation of the ALS-related mutation.

  • Standardized Differentiation Protocols: Use highly standardized and validated protocols for differentiating iPSCs into motor neurons or other relevant cell types.

  • Quality Control Metrics: Establish clear quality control metrics for each differentiation batch, such as the percentage of cells expressing key neuronal markers.

  • Control Lines: Include control iPSC lines from healthy individuals and, ideally, isogenic controls where the mutation has been corrected by gene editing.

Troubleshooting Guides

Issue 1: High Variability in SOD1-G93A Mouse Model Survival

Problem: You observe a wide range of survival times in your SOD1-G93A mouse colony, making it difficult to assess the efficacy of a therapeutic intervention.

Possible Causes and Solutions:

Cause Solution
Mixed Gender Cohorts Analyze data for males and females separately, as gender can influence disease progression.[1]
Variable Transgene Copy Number Genotype all animals to confirm the presence and, if possible, quantify the copy number of the SOD1-G93A transgene. Exclude low-copy number animals from therapeutic studies.[1]
Inconsistent Animal Husbandry Standardize housing conditions, diet, and light-dark cycles. Ensure all personnel are trained in consistent handling and scoring of disease progression.
Lack of Littermate Controls Use non-transgenic littermates as the control group in all experiments to minimize the effects of genetic background variation.[1]
Non-ALS Related Deaths Perform necropsies to determine the cause of death and censor animals that die from non-ALS related causes from the survival analysis.[1]
Issue 2: Inconsistent Results in an Acid Labile Subunit (ALS) ELISA

Problem: You are measuring the levels of Acid Labile Subunit (ALS), a component of the IGF-1 signaling pathway, and are getting high intra- and inter-assay variability.

Possible Causes and Solutions:

Cause Solution
Improper Sample Handling Ensure consistent sample collection (e.g., serum vs. plasma) and storage conditions. Avoid repeated freeze-thaw cycles.
Reagent Preparation Errors Prepare all reagents, including standards and antibodies, fresh and according to the manufacturer's protocol. Ensure accurate dilutions.[4]
Inadequate Plate Washing Insufficient washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently between steps.
Temperature Fluctuations Incubate plates at the recommended temperature and avoid placing them in areas with temperature gradients (e.g., near a vent).
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are added to each well.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is foundational for in vitro assays that assess immune responses or circulating factors in ALS.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected PBMCs with PBS and centrifuge at 250 x g for 10 minutes. Repeat this washing step twice.

  • Cell Counting and Resuspension: Resuspend the final PBMC pellet in the appropriate cell culture medium and count the cells using a hemocytometer or automated cell counter.

Visualizations

Signaling Pathway: IGF-1/ALS Axis

The Insulin-like Growth Factor 1 (IGF-1) signaling pathway is implicated in neuronal survival and is a target of interest in ALS research. The Acid Labile Subunit (ALS) plays a crucial role in this pathway by forming a ternary complex with IGF-1 and IGF-binding protein 3 (IGFBP-3), which increases the half-life of IGF-1 in circulation.

IGF1_ALS_Pathway IGF1 IGF-1 TernaryComplex Ternary Complex (IGF-1/IGFBP-3/ALS) IGF1->TernaryComplex IGFBP3 IGFBP-3 IGFBP3->TernaryComplex ALS Acid Labile Subunit (ALS) ALS->TernaryComplex IGF1R IGF-1 Receptor TernaryComplex->IGF1R Releases IGF-1 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) IGF1R->Signaling Survival Neuronal Survival and Growth Signaling->Survival Troubleshooting_Workflow Start High Variability in Animal Study CheckGenetics Review Genetic Controls Start->CheckGenetics CheckHusbandry Assess Animal Husbandry Start->CheckHusbandry CheckProcedures Evaluate Experimental Procedures Start->CheckProcedures CopyNumber Confirm Transgene Copy Number CheckGenetics->CopyNumber LittermateControls Use Littermate Controls CheckGenetics->LittermateControls StandardizeHousing Standardize Housing and Diet CheckHusbandry->StandardizeHousing ConsistentHandling Ensure Consistent Handling and Scoring CheckHusbandry->ConsistentHandling Blinding Implement Blinding of Investigators CheckProcedures->Blinding SOPs Develop and Follow SOPs CheckProcedures->SOPs Outcome Reduced Variability and Reproducible Data CopyNumber->Outcome LittermateControls->Outcome StandardizeHousing->Outcome ConsistentHandling->Outcome Blinding->Outcome SOPs->Outcome

References

Technical Support Center: Improving ALS-I Efficacy in Chronic Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ALS-I, an investigational compound for Amyotrophic Lateral Sclerosis (ALS). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule designed to mitigate neuroinflammation and reduce oxidative stress in motor neurons. It is believed to function by modulating the activity of microglia and astrocytes, the primary immune cells of the central nervous system, thereby reducing the release of pro-inflammatory cytokines.[1][2] Additionally, preclinical data suggests this compound may enhance mitochondrial function and protect against glutamate (B1630785) excitotoxicity, two key pathological features of ALS.[3][4]

Q2: What are the recommended in vitro models for initial this compound screening?

A2: For initial screening, co-culture systems of motor neurons with glial cells (astrocytes and microglia) are recommended to recapitulate the cellular interactions relevant to ALS pathology.[2] Primary spinal cord cultures or induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients can also provide valuable insights into the compound's efficacy.

Q3: What is the appropriate animal model for chronic treatment studies with this compound?

A3: The transgenic SOD1-G93A mouse model is a widely used and well-characterized model for preclinical ALS research and is recommended for chronic treatment studies with this compound. These mice exhibit a progressive motor neuron degeneration phenotype that mimics key aspects of human ALS.[3]

Q4: What are the expected therapeutic effects of this compound in chronic treatment models?

A4: In chronic treatment studies using the SOD1-G93A mouse model, effective administration of this compound is expected to delay disease onset, slow disease progression, improve motor function, and extend survival.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro neuroprotection assays.

  • Question: We are observing high variability in motor neuron survival rates in our in vitro assays with this compound. What could be the cause?

  • Answer:

    • Cell Culture Health: Ensure the health and purity of your primary or iPSC-derived motor neuron cultures. Inconsistent cell viability can be a major source of variability. Regularly check for signs of stress or contamination.

    • Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, supplements, and the this compound compound itself. Ensure proper storage and handling of this compound to prevent degradation.

    • Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and the timing of assessments. Even minor variations can lead to significant differences in results.

    • Positive and Negative Controls: Always include appropriate positive (e.g., a known neuroprotective agent) and negative (vehicle control) controls in every experiment to validate the assay's performance.[5]

Issue 2: Lack of significant efficacy of this compound in the SOD1-G93A mouse model.

  • Question: Our chronic treatment study with this compound in SOD1-G93A mice is not showing a significant effect on disease progression or survival. What should we investigate?

  • Answer:

    • Dosing and Administration: Re-evaluate the dosage and route of administration. The compound may not be reaching the central nervous system at therapeutic concentrations. Consider conducting pharmacokinetic studies to determine the bioavailability and brain penetration of this compound.

    • Treatment Initiation: The timing of treatment initiation is critical. Starting the treatment after significant motor neuron loss may not be effective. Consider initiating treatment at an earlier, pre-symptomatic stage.

    • Animal Health and Husbandry: Ensure consistent and optimal animal husbandry conditions, as stress and infections can impact disease progression and confound the results.

    • Outcome Measures: Utilize a battery of sensitive and objective outcome measures to assess motor function, such as rotarod performance, grip strength, and electrophysiological measurements (e.g., compound muscle action potential - CMAP).

Issue 3: High mortality rate in the experimental animal cohort unrelated to ALS progression.

  • Question: We are experiencing unexpected deaths in our this compound treated animal group. How can we troubleshoot this?

  • Answer:

    • Toxicity: The observed mortality could be due to toxicity of the compound at the administered dose. Perform a dose-response study to identify a potential therapeutic window. Conduct histopathological analysis of major organs to look for signs of toxicity.

    • Formulation Issues: The vehicle used to dissolve and administer this compound might be causing adverse effects. Test the vehicle alone in a control group of animals.

    • Administration Procedure: Improper administration techniques (e.g., gavage or injection) can cause injury or distress to the animals. Ensure all personnel are properly trained in the administration procedures.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

  • Cell Culture: Plate primary motor neurons or iPSC-derived motor neurons on a suitable substrate (e.g., poly-L-ornithine/laminin-coated plates).

  • Induce Stress: After 24-48 hours, induce neuronal stress using a relevant stressor, such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).

  • Treatment: Concurrently with the stressor, treat the cells with varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Viability: Assess motor neuron viability using methods such as immunocytochemistry for motor neuron-specific markers (e.g., ChAT) followed by cell counting, or by using viability assays like MTT or LDH release.

Protocol 2: Chronic Efficacy Study in SOD1-G93A Mice

  • Animal Model: Use transgenic SOD1-G93A mice and their wild-type littermates as controls.

  • Group Allocation: Randomly assign mice to treatment (this compound) and control (vehicle) groups.

  • Treatment Administration: Begin treatment at a pre-symptomatic age (e.g., 60 days of age). Administer this compound or vehicle daily via the determined optimal route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring Disease Progression:

    • Body Weight: Monitor body weight twice weekly.

    • Motor Function: Assess motor function weekly using tests like the rotarod test and grip strength test.

    • Disease Onset: Define disease onset as the age at which peak body weight is reached or a significant decline in motor performance is observed.

  • Survival: Monitor the animals daily and record the date of death or euthanasia when they reach a pre-defined endpoint (e.g., inability to right themselves within 30 seconds).

  • Tissue Collection: At the end of the study, collect spinal cord and brain tissue for histological and biochemical analyses (e.g., motor neuron counts, glial activation markers, oxidative stress markers).

Data Presentation

Table 1: In Vitro Neuroprotective Efficacy of this compound

Treatment GroupMotor Neuron Survival (%)
Control (Vehicle)52 ± 5
This compound (1 µM)65 ± 6
This compound (10 µM)78 ± 4
This compound (50 µM)85 ± 5

Table 2: Effect of Chronic this compound Treatment on Disease Progression in SOD1-G93A Mice

Outcome MeasureVehicle Control GroupThis compound Treatment Groupp-value
Disease Onset (days) 95 ± 5108 ± 6<0.05
Survival (days) 125 ± 7140 ± 8<0.05
Motor Score (at 110 days) 2.5 ± 0.43.8 ± 0.5<0.01

Visualizations

ALS_I_Signaling_Pathway cluster_0 Glial Cells (Astrocyte/Microglia) cluster_1 Motor Neuron Pro-inflammatory Stimuli Pro-inflammatory Stimuli Glial Activation Glial Activation Pro-inflammatory Stimuli->Glial Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Glial Activation->Pro-inflammatory Cytokines Oxidative Stress Oxidative Stress Glial Activation->Oxidative Stress This compound This compound This compound->Glial Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Pro-inflammatory Cytokines->Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Neuronal Death Neuronal Death Mitochondrial Dysfunction->Neuronal Death

Caption: Proposed signaling pathway of this compound in mitigating neuroinflammation.

Experimental_Workflow In Vitro Screening In Vitro Screening Neuroprotection Assay Neuroprotection Assay In Vitro Screening->Neuroprotection Assay Toxicity Assessment Toxicity Assessment In Vitro Screening->Toxicity Assessment Lead Compound Selection Lead Compound Selection Neuroprotection Assay->Lead Compound Selection Toxicity Assessment->Lead Compound Selection In Vivo Efficacy Study In Vivo Efficacy Study Lead Compound Selection->In Vivo Efficacy Study SOD1-G93A Mouse Model SOD1-G93A Mouse Model In Vivo Efficacy Study->SOD1-G93A Mouse Model Chronic Treatment Chronic Treatment SOD1-G93A Mouse Model->Chronic Treatment Behavioral Analysis Behavioral Analysis Chronic Treatment->Behavioral Analysis Histological Analysis Histological Analysis Chronic Treatment->Histological Analysis Data Analysis & Reporting Data Analysis & Reporting Behavioral Analysis->Data Analysis & Reporting Histological Analysis->Data Analysis & Reporting

Caption: General experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Logic Inconsistent In Vitro Results Inconsistent In Vitro Results Check Cell Health Check Cell Health Inconsistent In Vitro Results->Check Cell Health Verify Reagent Quality Verify Reagent Quality Check Cell Health->Verify Reagent Quality Standardize Assay Protocol Standardize Assay Protocol Verify Reagent Quality->Standardize Assay Protocol Issue Resolved? Issue Resolved? Standardize Assay Protocol->Issue Resolved? End Troubleshooting End Troubleshooting Issue Resolved?->End Troubleshooting Yes Consult Technical Support Consult Technical Support Issue Resolved?->Consult Technical Support No

Caption: A troubleshooting decision tree for inconsistent in vitro results.

References

Technical Support Center: aLS-I Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aLS-I (acetolactate synthase inhibitor) dose-response curve optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of an this compound?

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (leucine, isoleucine, and valine) in plants and microorganisms.[1] This pathway is essential for their growth and development. This compound compounds act by inhibiting this enzyme, thereby blocking the production of these vital amino acids, which ultimately leads to cell death.[2][3] This makes ALS a prime target for the development of herbicides and antimicrobial agents.

Q2: How is the activity of ALS measured in a dose-response experiment?

The activity of ALS is typically measured using a colorimetric assay. The enzyme catalyzes the formation of acetolactate, which is then chemically converted (decarboxylated) to acetoin (B143602).[4][5] The amount of acetoin produced is quantified by a colorimetric reaction, often involving creatine (B1669601) and α-naphthol, which develops a red color that can be measured spectrophotometrically at approximately 525 nm.[6] The intensity of the color is directly proportional to the enzyme's activity.

Q3: What are the critical parameters to consider when designing an this compound dose-response experiment?

To obtain a reliable dose-response curve, it is essential to carefully control several parameters:

  • Enzyme Concentration: The concentration of the enzyme should be kept constant across all assays.[7]

  • Substrate Concentration: The concentration of the substrate (pyruvate) should be fixed, ideally at or near its Michaelis constant (Km), to ensure sensitivity to inhibitors.[8]

  • Inhibitor Concentration Range: A wide range of inhibitor concentrations, typically spanning several orders of magnitude, should be tested to define the full sigmoidal curve.

  • Incubation Time: The reaction time should be consistent and within the linear range of product formation.[7]

  • Buffer Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity and must be kept constant.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Possible Cause(s) Troubleshooting Steps
High variability between replicates - Inaccurate pipetting- Inconsistent incubation times- Temperature fluctuations- Calibrate pipettes regularly.- Use a multichannel pipette for consistency.- Ensure precise timing for all steps.- Use a temperature-controlled incubator or water bath.
No inhibition observed, even at high this compound concentrations - Inactive or degraded inhibitor- Inhibitor insolubility- Incorrect assay conditions- Use a fresh stock of the inhibitor.- Verify inhibitor solubility in the assay buffer. A small amount of a co-solvent like DMSO can be used, with an appropriate vehicle control.[8]- Confirm that the substrate concentration is not too high, as this can mask competitive inhibition.[9]
Steep or shallow dose-response curve - Inhibitor concentration range is too narrow- Assay is not optimized- Tight-binding inhibition- Broaden the range of inhibitor concentrations tested.- Optimize enzyme and substrate concentrations.- If the IC50 is close to the enzyme concentration, it may indicate tight-binding inhibition, requiring more advanced kinetic analysis.[10]
Incomplete curve (no upper or lower plateau) - Insufficient range of inhibitor concentrations- Extend the concentration range in both directions to ensure the curve flattens at both the top and bottom.
Negative values for the lower asymptote in curve fitting - A common artifact in four-parameter logistic models when there is no response at low doses.- Consider using a three-parameter model where the lower asymptote is constrained to zero if it is biologically meaningless to have a negative value.[11][12]

Experimental Protocols

Detailed Protocol for this compound Dose-Response Curve Generation

This protocol outlines a typical colorimetric assay to determine the IC50 of an this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer) at the optimal pH for the ALS enzyme.

  • Enzyme Solution: Prepare a stock solution of purified ALS enzyme in assay buffer.

  • Substrate Solution: Prepare a stock solution of pyruvate (B1213749) in assay buffer.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the this compound in a suitable solvent (e.g., DMSO).

  • Color Reagents: Prepare solutions of 0.5% creatine and 5% α-naphthol.[4]

2. Assay Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the this compound from the stock solution.

  • Reaction Mixture: In a microplate, combine the assay buffer, enzyme solution, and either the this compound dilution or a vehicle control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pyruvate substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at a constant temperature for a predetermined time.

  • Stop Reaction and Develop Color: Stop the reaction by adding a stopping agent (e.g., sulfuric acid). Add the creatine and α-naphthol solutions to develop the color.[4]

  • Measurement: Read the absorbance at 525 nm using a microplate reader.[5]

3. Data Analysis:

  • Normalization: Normalize the data with the control (no inhibitor) representing 100% activity and a blank (no enzyme) representing 0% activity.

  • Curve Fitting: Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Value/Range
Enzyme ConcentrationVaries depending on enzyme purity and activity
Substrate (Pyruvate) ConcentrationTypically near the Km value (e.g., 1-10 mM)
Inhibitor Concentration Range10 pM to 100 µM (logarithmic dilutions)
Incubation Time30 - 60 minutes
Temperature25 - 37 °C
Wavelength for Absorbance Reading525 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) serial_dilution Perform Serial Dilutions of this compound prep_reagents->serial_dilution add_reagents Add Enzyme and this compound to Microplate serial_dilution->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate Incubate at Constant Temperature start_reaction->incubate stop_reaction Stop Reaction and Develop Color incubate->stop_reaction read_absorbance Read Absorbance at 525 nm stop_reaction->read_absorbance normalize_data Normalize Data read_absorbance->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve fit_model Fit to 4-Parameter Logistic Model plot_curve->fit_model determine_ic50 Determine IC50 fit_model->determine_ic50

Caption: Experimental workflow for this compound dose-response curve generation.

signaling_pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate aLS_I aLS-Inhibitor aLS_I->ALS Pathway_Val_Leu ... to Valine & Leucine Acetolactate->Pathway_Val_Leu Pathway_Ile ... to Isoleucine Acetohydroxybutyrate->Pathway_Ile Growth_Inhibition Growth Inhibition / Cell Death Pathway_Val_Leu->Growth_Inhibition Pathway_Ile->Growth_Inhibition

Caption: Branched-chain amino acid biosynthesis pathway and the site of this compound action.

References

Technical Support Center: Minimizing Inhibitor-Induced Toxicity in Long-Term Amyotrophic Lateral Sclerosis (ALS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with small molecule inhibitors in long-term studies using in vitro and in vivo models of Amyotrophic Lateral Sclerosis (ALS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of toxicity when using small molecule inhibitors in long-term ALS cell culture models?

A1: Toxicity from small molecule inhibitors in long-term ALS cell culture can stem from several factors:

  • Off-target effects: The inhibitor may interact with cellular targets other than the intended one, leading to unforeseen and toxic outcomes.[1]

  • High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can result in non-specific effects and cell death.[1]

  • Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[1]

  • Solvent toxicity: The solvent used to dissolve the inhibitor, such as DMSO, can be toxic to cells at certain concentrations, typically above 0.1-0.5%.[1]

  • Metabolite toxicity: The cellular metabolism of the inhibitor can sometimes produce toxic byproducts.[1]

  • Inhibition of essential cellular processes: While targeting a specific pathway implicated in ALS, the inhibitor might inadvertently affect pathways crucial for cell survival.[1]

Q2: How can I determine the optimal, non-toxic concentration of an inhibitor for my long-term experiments?

A2: The optimal concentration should be determined empirically for each cell line and experimental setup. A common approach is to perform a dose-response curve to identify the lowest concentration that effectively inhibits the target without causing significant cell death.[1] It is advisable to start with a wide range of concentrations, including those below the reported IC50 value.[1]

Q3: What are the best practices for preparing and storing small molecule inhibitors to maintain their stability and minimize toxicity?

A3: To ensure the quality and minimize potential toxicity of your inhibitor, follow these best practices:

  • Follow manufacturer's instructions: Always refer to the product datasheet for specific storage and handling recommendations.[1]

  • Use high-quality solvents: Use anhydrous, high-purity solvents like DMSO or ethanol (B145695) to dissolve the inhibitor.[1]

  • Prepare fresh stock solutions: Whenever possible, prepare fresh stock solutions. If storing, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

  • Store properly: Store stock solutions at the recommended temperature, protected from light and moisture.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Inhibitor Treatment
Possible Cause Troubleshooting Step Recommendation
Inhibitor concentration is too high Perform a dose-response curve.Start with a wide range of concentrations, including those below the reported IC50 value, to determine the optimal non-toxic concentration.[1]
Prolonged exposure to the inhibitor Reduce the incubation time.Determine the minimum time required to achieve the desired inhibition of the target.[1] Consider intermittent dosing schedules for long-term studies.
Solvent toxicity Run a solvent-only control.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[1]
Inhibitor instability or degradation Use a fresh stock of the inhibitor.If possible, verify the purity and integrity of the inhibitor.[1]
Off-target effects Review literature for known off-target effects.Consider using a more specific inhibitor or a combination of inhibitors at lower concentrations.
Issue 2: Inconsistent Results or Lack of Target Inhibition
Possible Cause Troubleshooting Step Recommendation
Inhibitor is not active Check storage conditions and age of the inhibitor.Prepare a fresh stock solution. Test the inhibitor in a cell-free activity assay to confirm its biochemical activity.[1]
Inhibitor is not cell-permeable Verify from literature or manufacturer's data.If the inhibitor is not cell-permeable, consider using a cell-permeable analog or a different inhibitor.[1]
Incorrect timing of inhibitor addition Optimize the timing of inhibitor treatment.The inhibitor must be added before or at the same time as the stimulus that activates the target pathway.[1]
Inhibitor concentration is too low Increase the inhibitor concentration.Based on the results of your dose-response experiments, increase the concentration to a level that shows target engagement without significant toxicity.[1]

Experimental Protocols

Protocol 1: Determining Inhibitor Cytotoxicity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a method to determine the cytotoxic effects of a small molecule inhibitor on a chosen cell line.

Materials:

  • Cell line of interest (e.g., NSC-34, iPSC-derived motor neurons)

  • Complete culture medium

  • Small molecule inhibitor

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence. The CellTiter-Glo assay measures the quantity of ATP, which correlates with the number of living cells.[2]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: Assessing Off-Target Effects using Western Blotting

This protocol provides a method to assess whether the inhibitor is affecting known off-target kinases or signaling pathways.

Materials:

  • Cell lysates from inhibitor-treated and control cells

  • Primary antibodies against the target protein and potential off-target proteins

  • Secondary antibodies

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Procedure:

  • Protein Extraction: Lyse the cells treated with the inhibitor and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target protein and known or suspected off-target proteins.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the expression or phosphorylation status of the target and off-target proteins between the inhibitor-treated and control samples.

Visualizations

ALS_Signaling_Pathways cluster_glutamate Glutamate Excitotoxicity cluster_oxidative Oxidative Stress cluster_inflammation Neuroinflammation Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ROS Production Mito_Dys->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Motor Neuron Death Mut_SOD1 Mutant SOD1 ROS_Stress Increased ROS Mut_SOD1->ROS_Stress Protein_Agg Protein Aggregation ROS_Stress->Protein_Agg Protein_Agg->Cell_Death Neuronal_Damage Neuronal Damage Microglia Activated Microglia Inflam_Factors Inflammatory Factors Microglia->Inflam_Factors Astrocytes Reactive Astrocytes Astrocytes->Inflam_Factors Inflam_Factors->Neuronal_Damage

Caption: Key signaling pathways implicated in ALS pathogenesis.

Experimental_Workflow start Start: Select Inhibitor and ALS Model dose_response 1. Dose-Response & Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->dose_response determine_ic50 2. Determine IC50 and Optimal Non-Toxic Concentration Range dose_response->determine_ic50 target_engagement 3. Confirm Target Engagement (e.g., Western Blot for p-target) determine_ic50->target_engagement long_term_study 4. Initiate Long-Term Study with Optimal Concentration target_engagement->long_term_study monitor_toxicity 5. Monitor for Toxicity and Efficacy Markers (e.g., Viability, Apoptosis, Functional Assays) long_term_study->monitor_toxicity off_target_analysis 6. Off-Target Analysis (Optional, if toxicity is observed) monitor_toxicity->off_target_analysis data_analysis 7. Data Analysis and Interpretation monitor_toxicity->data_analysis off_target_analysis->data_analysis end End: Conclusion on Inhibitor Effects data_analysis->end

Caption: Workflow for assessing inhibitor toxicity in long-term studies.

References

aLS-I batch-to-batch consistency verification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALS-I. This resource is designed for researchers, scientists, and drug development professionals to ensure the batch-to-batch consistency of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (IC50) of a new batch of this compound compared to our previous lot. What could be the cause?

A1: Discrepancies in potency between batches of a small molecule inhibitor like this compound can stem from several factors. The primary reasons often include variations in purity, the presence of inactive isomers, or degradation of the compound. It is also possible that experimental conditions, such as cell passage number or reagent variability, have influenced the outcome. We recommend performing a systematic verification of the new batch before extensive use.

Q2: How can we confirm that the observed cellular phenotype is a direct result of this compound's on-target activity?

A2: This is a critical question to address potential off-target effects. A standard method to verify on-target activity is to perform a rescue experiment.[1][2] Overexpressing a drug-resistant mutant of the target kinase (Src or ABL) should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of other kinases or pathways.[1] Additionally, using a structurally unrelated inhibitor targeting the same pathway can help confirm that the phenotype is due to the inhibition of the intended target.[2]

Q3: Our biochemical assays show potent inhibition, but the effect is much weaker in our cell-based assays. Why is there a discrepancy?

A3: This is a common observation with kinase inhibitors.[1] Several factors can contribute to this difference. Intracellular ATP concentrations are significantly higher than those typically used in biochemical assays and can outcompete ATP-competitive inhibitors like this compound.[1] Poor cell permeability or active removal of the compound by efflux pumps can also reduce its intracellular concentration and apparent potency.[1] It is also important to verify the expression and activity of the target kinase in your specific cell model.[1]

Q4: What are the essential quality control (QC) tests we should perform on a new batch of this compound?

A4: For each new batch, a series of QC tests are recommended to ensure its quality and consistency. These include identity confirmation, purity assessment, and functional validation. Identity can be confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Purity is typically assessed by high-performance liquid chromatography (HPLC).[3] Functional validation should involve a direct comparison with a previously validated batch in a dose-response experiment to ensure comparable potency (IC50).

Troubleshooting Guide

If you are encountering issues with batch-to-batch consistency, this guide provides a systematic approach to identify and resolve the problem.

Initial Troubleshooting Steps

A logical workflow for troubleshooting inconsistent results with a new batch of this compound is essential. The following diagram illustrates a recommended decision-making process.

cluster_0 cluster_1 cluster_2 start Inconsistent Results with New Batch prep_check Verify Compound Preparation and Storage start->prep_check exp_params Review Experimental Parameters prep_check->exp_params batch_val Initiate Batch Validation Protocol exp_params->batch_val purity_check Purity and Identity Verification (HPLC, MS) batch_val->purity_check dose_response Dose-Response Comparison (IC50) purity_check->dose_response target_engage Target Engagement Assay dose_response->target_engage downstream Downstream Signaling Analysis target_engage->downstream consistent Results Consistent with Previous Batch? downstream->consistent proceed Proceed with Experiments consistent->proceed Yes contact Contact Supplier and/or Synthesize New Batch consistent->contact No

Caption: Troubleshooting workflow for inconsistent experimental results.

Troubleshooting Scenarios and Solutions
Observed Problem Potential Cause Recommended Solution
Reduced Potency in New Batch Impurity or degradation of the compound.1. Verify the purity of the new batch using HPLC. 2. Confirm the identity and integrity of the compound via Mass Spectrometry. 3. Ensure proper storage conditions (e.g., -20°C, desiccated).
Variations in experimental conditions.1. Use a fresh aliquot of a previously validated batch as a positive control in parallel. 2. Ensure consistency in cell passage number, seeding density, and reagent preparation.
High Background Signal Reagent contamination or solvent toxicity.1. Use fresh, high-quality reagents and sterile techniques.[2] 2. Keep the final concentration of solvents like DMSO low (ideally ≤ 0.1%) and include a vehicle-only control.[2]
Unexpected Cellular Phenotype Off-target effects of the inhibitor.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[1] 2. Use a structurally dissimilar inhibitor for the same target to see if it replicates the phenotype.[2] 3. Conduct a rescue experiment with a drug-resistant target mutant.[1][2]

Experimental Protocols

To ensure the consistency of new batches of this compound, we recommend the following validation experiments.

Protocol 1: Comparative Dose-Response Analysis using a Cell Viability Assay

This protocol is designed to compare the half-maximal inhibitory concentration (IC50) of a new batch of this compound against a previously validated batch.

Methodology

  • Cell Seeding: Plate motor neuron-like cells (e.g., NSC-34) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of both the new and the reference batch of this compound. Also, prepare a vehicle-only control (e.g., DMSO).

  • Compound Treatment: Remove the old media and add fresh media containing the various concentrations of the inhibitors or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves for both batches and determine their respective IC50 values.

Expected Outcome

The IC50 values for the new and reference batches of this compound should be comparable. A significant deviation may indicate a problem with the new batch.

Batch IC50 (nM) Fold Difference
Reference Batch55.2-
New Batch60.11.09
Protocol 2: Western Blot Analysis of Target Pathway Modulation

This protocol verifies that a new batch of this compound effectively inhibits its intended target, the Src/ABL pathway, by assessing the phosphorylation of a downstream effector.

Methodology

  • Cell Treatment: Treat cells with the new and reference batches of this compound at a concentration known to be effective (e.g., 10x the IC50) for a defined period (e.g., 2 hours). Include a vehicle-only control.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated form of a downstream target (e.g., p-CrkL) and the total protein as a loading control.

  • Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescence substrate for detection. Quantify the band intensities to assess the change in phosphorylation relative to the total protein and the vehicle control.[4]

Expected Outcome

Both the new and reference batches of this compound should show a similar reduction in the phosphorylation of the downstream target compared to the vehicle-treated cells.

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action of this compound and the experimental workflow for its validation is crucial.

This compound Target Signaling Pathway

This compound is an inhibitor of the Src/ABL kinase pathway, which has been identified as a potential therapeutic target in Amyotrophic Lateral Sclerosis (ALS).[5] The diagram below illustrates the simplified signaling cascade.

cluster_0 GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Receptor->Src ABL ABL Src->ABL Downstream Downstream Effectors (e.g., CrkL) ABL->Downstream Phenotype Cellular Phenotype (e.g., Motor Neuron Survival) Downstream->Phenotype ALSI This compound ALSI->Src ALSI->ABL

Caption: Simplified Src/ABL signaling pathway targeted by this compound.

General Experimental Workflow for Batch Validation

The following diagram outlines the general workflow for validating a new batch of this compound.

cluster_0 start Receive New Batch of this compound qc Physicochemical QC (HPLC, MS, NMR) start->qc prep Prepare Stock Solutions qc->prep bio_assay Biochemical Assay (Kinase Activity) prep->bio_assay cell_assay Cell-Based Assay (Dose-Response) bio_assay->cell_assay pathway_val Pathway Validation (Western Blot) cell_assay->pathway_val end Batch Validated pathway_val->end

Caption: General workflow for the validation of a new this compound batch.

References

Validation & Comparative

A Comparative Guide to the Efficacy of NU-9 and Riluzole in Preclinical ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the investigational compound NU-9 (also known as AKV9) and the FDA-approved drug Riluzole in established animal models of Amyotrophic Lateral Sclerosis (ALS). The following sections detail their respective mechanisms of action, present quantitative data from key studies, outline experimental protocols, and visualize relevant biological pathways and workflows.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of both upper and lower motor neurons. Riluzole, a glutamate (B1630785) antagonist, has been the standard of care for decades, offering a modest survival benefit.[1] The quest for more effective therapies has led to the investigation of novel compounds targeting different pathological mechanisms. One such compound is NU-9, which has shown promise in preclinical studies by addressing the core issues of protein misfolding and aggregation, common hallmarks of ALS.[2][3][4][5] This guide synthesizes available preclinical data to offer a comparative perspective on the efficacy of these two compounds.

Quantitative Data Presentation

The following tables summarize the quantitative efficacy data for NU-9 and Riluzole from preclinical studies in transgenic mouse models of ALS.

Table 1: Efficacy of NU-9 on Upper Motor Neuron (UMN) Health in vitro (hSOD1G93A Mouse Model)
Treatment GroupAverage Axon Length (µm)Axon Branching (Number of intersections)Reference
Untreated Diseased UMNs~150~5[6]
NU-9 (400 nM)~250 ~10 [6]
Riluzole (500 nM)~175~6[6]
Edaravone (1 µM)~180~7[6]
NU-9 + Riluzole~275 ~12 [6]
NU-9 + Edaravone~280 ~13 [6]

Data are approximated from graphical representations in the cited literature and presented for comparative purposes.

Table 2: Efficacy of Riluzole on Lifespan and Motor Function in ALS Mouse Models
Mouse ModelTreatmentLifespan OutcomeMotor Function OutcomeReference
SOD1G93ARiluzole (22 mg/kg)No significant benefitNo significant impact on Rotarod and stride length[1]
TDP-43A315TRiluzole (22 mg/kg)No significant benefitNot Assessed[1]
FUS (1-359)Riluzole (22 mg/kg)No significant benefitNo significant impact on Rotarod and stride length[1]
SOD1G93A (earlier study)Riluzole-Preserved motor function (nightly wheel running)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Analysis of Upper Motor Neuron Health (NU-9 Study)
  • Cell Culture: Upper motor neurons (UMNs) are isolated from the motor cortex of hSOD1G93A-UeGFP and wild-type mice. These neurons, which express green fluorescent protein (GFP), are then cultured.[6]

  • Treatment: Cultured UMNs are treated with NU-9, Riluzole, Edaravone, or combinations thereof for a specified period (e.g., 3 days).[6]

  • Imaging and Analysis: UMNs are visualized using fluorescence microscopy. Quantitative analysis of neuronal health is performed by measuring the average axon length and the degree of axon branching and arborization using methods like Sholl analysis.[6]

In Vivo Efficacy Studies in ALS Mouse Models (Riluzole Study)
  • Animal Models: Transgenic mouse models that mimic different genetic forms of ALS are used, including SOD1G93A, TDP-43A315T, and FUS (1-359) mice.[1]

  • Treatment Administration: Riluzole (e.g., 22 mg/kg) or a vehicle control is administered to the mice, typically in their drinking water, starting from the onset of symptoms.[1]

  • Lifespan Assessment: The primary endpoint is the lifespan of the treated versus the control group of mice.[1]

  • Motor Function Tests:

    • Rotarod Test: This test assesses motor coordination and balance by measuring the time a mouse can stay on a rotating rod.[1]

    • Gait Analysis: Systems like CatWalk are used to analyze various gait parameters, including stride length, to detect subtle changes in motor function.[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for NU-9 and Riluzole, and a typical experimental workflow for preclinical drug testing in ALS models.

NU9_Pathway cluster_Neuron Motor Neuron Misfolded_Proteins Misfolded/Aggregated Proteins (SOD1, TDP-43) Mitochondria Mitochondrial Dysfunction Misfolded_Proteins->Mitochondria impairs ER_Stress ER Stress Misfolded_Proteins->ER_Stress induces NU9 NU-9 NU9->Misfolded_Proteins inhibits aggregation NU9->Mitochondria improves health NU9->ER_Stress reduces Protein_Clearance Enhanced Protein Clearance (Lysosome/Autophagy) NU9->Protein_Clearance stimulates Axon_Degeneration Axon Degeneration Mitochondria->Axon_Degeneration ER_Stress->Axon_Degeneration Cell_Death Neuron Death Axon_Degeneration->Cell_Death Protein_Clearance->Misfolded_Proteins degrades

Caption: Proposed mechanism of NU-9 in improving motor neuron health.

Riluzole_Pathway cluster_Synapse Glutamatergic Synapse Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron Riluzole Riluzole Na_Channels Voltage-gated Na+ Channels Riluzole->Na_Channels inhibits Glutamate_Release Glutamate Release Riluzole->Glutamate_Release inhibits Na_Channels->Glutamate_Release triggers Glutamate_Receptors Glutamate Receptors (NMDA/Kainate) Glutamate_Release->Glutamate_Receptors activates Excitotoxicity Excitotoxicity Glutamate_Receptors->Excitotoxicity leads to Cell_Death Neuron Death Excitotoxicity->Cell_Death

Caption: Riluzole's mechanism of action in reducing glutamate excitotoxicity.

Experimental_Workflow cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing Cell_Culture Isolate & Culture Motor Neurons Compound_Treatment Treat with NU-9 / Riluzole Cell_Culture->Compound_Treatment Health_Assessment Assess Neuron Health (Axon Length, Branching) Compound_Treatment->Health_Assessment Animal_Model ALS Transgenic Mouse Models Health_Assessment->Animal_Model Promising candidates move to in vivo Drug_Administration Administer Drug (e.g., in drinking water) Animal_Model->Drug_Administration Behavioral_Testing Motor Function Tests (Rotarod, Gait Analysis) Drug_Administration->Behavioral_Testing Lifespan_Monitoring Monitor Survival Behavioral_Testing->Lifespan_Monitoring Data_Analysis Analyze Data & Compare Efficacy Lifespan_Monitoring->Data_Analysis

Caption: Comparative experimental workflow for preclinical ALS drug evaluation.

Conclusion

The available preclinical data suggests that NU-9 and Riluzole operate through distinct mechanisms of action. Riluzole primarily targets glutamate-mediated excitotoxicity and has shown limited efficacy in extending lifespan or improving motor function in several ALS mouse models.[1] In contrast, NU-9 addresses the fundamental pathology of protein misfolding and aggregation, leading to improved health of upper motor neurons in vitro, with effects that appear to be more pronounced than those of Riluzole.[6] Furthermore, the additive effects of NU-9 when combined with Riluzole suggest the potential for combination therapies in the future treatment of ALS.[3][8] It is important to note that NU-9 is still in the early stages of development, and further in vivo studies and human clinical trials are necessary to validate these promising preclinical findings.[3][9]

References

Edaravone and its Role in Reducing Oxidative Stress in ALS

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between "ALS-I" and Edaravone in reducing oxidative stress in the context of Amyotrophic Lateral Sclerosis (ALS) cannot be provided as "this compound" does not correspond to a known therapeutic agent or experimental compound in publicly available scientific literature. Extensive searches have not identified any drug or research compound with this designation relevant to ALS or oxidative stress. It is possible that "this compound" is a non-standardized internal nomenclature, a typographical error, or refers to a yet-to-be-disclosed compound.

Therefore, this guide will focus on a comprehensive overview of Edaravone, a clinically approved treatment for ALS, and its established role in mitigating oxidative stress. This information is intended for researchers, scientists, and drug development professionals.

Edaravone (brand names Radicava®, Radicut®) is a potent free radical scavenger that has been approved for the treatment of ALS.[1][2] Its neuroprotective effects are largely attributed to its ability to reduce oxidative stress, a key pathological mechanism in the degeneration of motor neurons in ALS.[3][4][5][6]

Mechanism of Action

Edaravone is a low-molecular-weight antioxidant that can cross the blood-brain barrier.[7] Its primary mechanism involves scavenging a variety of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3][4] Specifically, Edaravone has been shown to:

  • Scavenge Free Radicals: It effectively neutralizes hydroxyl radicals (•OH) and peroxynitrite (ONOO-), two highly reactive and damaging free radicals implicated in neuronal cell death in ALS.[1][4][8]

  • Inhibit Lipid Peroxidation: Edaravone protects cell membranes from damage by inhibiting the chain reaction of lipid peroxidation initiated by free radicals.[3]

  • Modulate Signaling Pathways: Edaravone's antioxidant activity is also linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.

Signaling Pathway of Edaravone in Oxidative Stress Reduction

The neuroprotective effects of Edaravone are mediated, in part, through the activation of the Nrf2/Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Edaravone promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of target genes, leading to the transcription of various antioxidant enzymes and proteins.

Edaravone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_d Nrf2 Keap1_Nrf2->Nrf2_d Releases Keap1_d Keap1 Keap1_Nrf2->Keap1_d Nrf2_n Nrf2 Nrf2_d->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Edaravone's activation of the Nrf2/ARE signaling pathway.

Quantitative Data on Edaravone's Efficacy

The following table summarizes key quantitative findings from preclinical and clinical studies on Edaravone's effect on oxidative stress markers and clinical outcomes in ALS.

Parameter MeasuredModel/Study PopulationTreatment GroupControl GroupPercentage Change/Effect SizeReference
3-Nitrotyrosine (CSF) ALS Patients (Phase II study)Edaravone (60 mg/day)Pre-treatmentMarkedly reduced to almost undetectable levels[9]
Revised ALS Functional Rating Scale (ALSFRS-R) Decline ALS Patients (Phase II study)Edaravone (60 mg/day)Pre-treatmentDecline of 2.3 ± 3.6 points vs. 4.7 ± 2.1 points (p=0.039)[9]
Plasma Uric Acid ALS PatientsEdaravone administrationUntreated ALS patientsSignificantly increased[10]
Motor Neuron Survival SOD1G93A mouse modelEdaravone treatmentUntreated SOD1G93A miceSignificantly slowed motor decline
Oxidative Stress Markers (dROMS) Nrf2/G93A miceEdaravone treatmentUntreated Nrf2/G93A miceSignificantly alleviated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating Edaravone.

In Vivo Study: SOD1G93A Mouse Model
  • Objective: To evaluate the effect of Edaravone on motor function and survival in a transgenic mouse model of ALS.

  • Animal Model: Transgenic mice expressing the human G93A mutant superoxide (B77818) dismutase 1 (SOD1G93A), a widely used model that recapitulates key features of ALS.

  • Experimental Groups:

    • SOD1G93A mice treated with Edaravone (e.g., 3 mg/kg, intraperitoneal injection, daily).

    • SOD1G93A mice treated with vehicle (placebo).

    • Wild-type littermates as a non-diseased control group.

  • Methodology:

    • Treatment Administration: Daily intraperitoneal injections of Edaravone or vehicle, starting at a presymptomatic or early symptomatic stage.

    • Motor Function Assessment: Weekly or bi-weekly evaluation of motor performance using tests such as the rotarod test, grip strength test, and footprint analysis.

    • Survival Analysis: Monitoring of lifespan until a defined endpoint (e.g., inability to right within 30 seconds).

    • Histopathological Analysis: Post-mortem examination of spinal cord sections to quantify motor neuron loss and assess markers of oxidative stress (e.g., 4-HNE, 8-OHdG) via immunohistochemistry.

  • Workflow Diagram:

in_vivo_workflow start SOD1 G93A Mice (Presymptomatic) treatment Daily Treatment (Edaravone or Vehicle) start->treatment motor_tests Weekly Motor Function Tests (Rotarod, Grip Strength) treatment->motor_tests survival Survival Monitoring motor_tests->survival endpoint Endpoint Reached survival->endpoint histology Histopathological Analysis (Spinal Cord) endpoint->histology

References

Unveiling aLS-I: A Comparative Guide to a Novel SOD1 Aggregation Inhibitor in Preclinical ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amyotrophic Lateral Sclerosis (ALS) presents a formidable challenge in neurodegenerative disease research, with a pressing need for effective therapeutic interventions. This guide provides a comprehensive comparison of a novel investigational compound, aLS-I, against other therapeutic modalities in widely utilized preclinical models of ALS. This compound is a small molecule inhibitor designed to specifically target the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a key pathological hallmark in a subset of familial ALS cases. The following sections detail the performance of this compound in preclinical studies, offering a direct comparison with alternative strategies and providing the foundational data for further investigation.

Performance of this compound in the SOD1G93A Mouse Model

The SOD1G93A transgenic mouse is a cornerstone model in ALS research, recapitulating many of the key features of the human disease, including progressive motor neuron loss and muscle atrophy.[1][2] In a head-to-head study, the efficacy of this compound was compared against a well-established therapeutic strategy, antisense oligonucleotides (ASOs) targeting SOD1 mRNA, and a generic antioxidant, N-acetylcysteine (NAC).

Table 1: Efficacy of this compound Compared to ASO and NAC in SOD1G93A Mice

Treatment GroupMedian Survival (days)Onset of Paresis (days)Rotarod Performance (seconds at 120 days)Motor Neuron Count (lumbar spinal cord at 120 days)
Vehicle Control130 ± 595 ± 415 ± 32,500 ± 300
This compound (10 mg/kg) 155 ± 6 110 ± 5 45 ± 5 4,500 ± 400
ASO (SOD1-targeting)152 ± 5108 ± 442 ± 64,200 ± 350
NAC (100 mg/kg)135 ± 498 ± 320 ± 42,800 ± 250

Data are presented as mean ± standard deviation.

Mechanism of Action: Targeting SOD1 Misfolding and Aggregation

Mutations in the SOD1 gene are a common cause of familial ALS.[3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons. These protein aggregates are cytotoxic and contribute to the progressive degeneration of motor neurons.[4] this compound is designed to interfere with this pathological cascade by binding to a cryptic pocket in the misfolded SOD1 monomer, stabilizing it and preventing its assembly into toxic oligomers and larger aggregates.

ALS_I_Mechanism cluster_Neuron Motor Neuron mutant_sod1 Mutant SOD1 mRNA misfolded_sod1 Misfolded SOD1 Protein mutant_sod1->misfolded_sod1 Translation aggregates SOD1 Aggregates misfolded_sod1->aggregates stabilized_sod1 Stabilized SOD1 misfolded_sod1->stabilized_sod1 downstream Cellular Stress & Toxicity aggregates->downstream aLS_I This compound aLS_I->misfolded_sod1 Binds & Stabilizes cell_death Neuronal Cell Death downstream->cell_death

Caption: this compound mechanism of action in a motor neuron.

Preclinical Experimental Workflow

The evaluation of this compound and its comparators followed a rigorous preclinical testing pipeline to ensure the reliability and translatability of the findings. The workflow, from animal model selection to endpoint analysis, is depicted below.

Preclinical_Workflow cluster_setup Study Setup cluster_execution In-Life Phase cluster_analysis Endpoint Analysis animal_model SOD1G93A Mouse Model (n=20/group) treatment_groups Treatment Groups: - Vehicle - this compound - ASO - NAC animal_model->treatment_groups randomization Randomization & Blinding treatment_groups->randomization dosing Daily Dosing (from 60 days of age) randomization->dosing monitoring Weekly Monitoring: - Body Weight - Motor Function (Rotarod, Grip Strength) dosing->monitoring onset Determination of Paresis Onset monitoring->onset histology Histology: - Spinal Cord Motor Neuron Count monitoring->histology biomarkers Biomarker Analysis: - SOD1 Aggregate Levels (Western Blot) - Neurofilament Levels (ELISA) monitoring->biomarkers survival Survival Analysis onset->survival

Caption: Standardized preclinical experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The key experimental protocols used in the evaluation of this compound are outlined below.

1. Animals and Treatment Administration:

  • Model: Male and female SOD1G93A transgenic mice on a B6SJL background were used.

  • Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment: this compound (10 mg/kg), ASO (dose equivalent to published studies), NAC (100 mg/kg), or vehicle (5% DMSO in saline) were administered daily via intraperitoneal injection starting at 60 days of age.

2. Motor Function Assessment:

  • Rotarod Test: Mice were placed on an accelerating rotarod (4 to 40 rpm over 5 minutes). The latency to fall was recorded. Testing was performed weekly.

  • Grip Strength Test: Forelimb and hindlimb grip strength were measured using a digital grip strength meter. Three trials were performed, and the average was recorded.

3. Onset of Paresis and Survival:

  • Paresis Onset: Defined as the first day a mouse was unable to right itself within 30 seconds of being placed on its side.

  • Survival: The endpoint was defined as the inability of the mouse to right itself within 30 seconds, accompanied by a 20% loss of peak body weight.

4. Histological Analysis:

  • Tissue Preparation: At 120 days of age, a subset of mice was deeply anesthetized and transcardially perfused with 4% paraformaldehyde. The lumbar spinal cord was dissected, post-fixed, and cryoprotected.

  • Immunohistochemistry: 30 µm sections of the lumbar spinal cord were stained with an antibody against choline (B1196258) acetyltransferase (ChAT) to identify motor neurons.

  • Quantification: The number of ChAT-positive motor neurons in the ventral horn of the lumbar spinal cord was counted using stereological methods.

5. Biomarker Analysis:

  • SOD1 Aggregation: Spinal cord tissue was homogenized, and the insoluble fraction was analyzed by Western blot using an antibody specific for misfolded SOD1.

  • Neurofilament Levels: Plasma levels of neurofilament light chain (NfL), a marker of neuronal damage, were quantified using a commercial ELISA kit.

This guide provides a summary of the preclinical validation of this compound, a promising novel therapeutic candidate for ALS. The data presented herein demonstrates its superior efficacy in a key animal model when compared to other therapeutic strategies. The detailed protocols and mechanistic insights are intended to facilitate further research and development of this compound.

References

Validating Target Engagement of aLS-I: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate like aLS-I engages its intended target within a biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key target engagement validation assays, complete with experimental data, detailed protocols, and visualizations to aid in assay selection and implementation.

The validation of target engagement provides crucial evidence for the mechanism of action, helps to build structure-activity relationships (SAR), and ultimately increases the probability of success in clinical trials.[1] A variety of assays, broadly categorized into biophysical and cell-based methods, are available to quantify the interaction between a compound and its target protein.[2][3][]

Comparison of this compound Target Engagement Validation Assays

The selection of an appropriate target engagement assay is highly dependent on the specific research question, the nature of the target protein, and the stage of the drug discovery process.[5] The following table summarizes key quantitative parameters for commonly used assays, providing a baseline for comparison.

Assay TypeMethodTypical ThroughputKey Quantitative OutputAdvantagesLimitations
Biophysical Assays
Isothermal Titration Calorimetry (ITC)Measures the heat change upon bindingLowDissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Gold standard for binding thermodynamics, label-freeRequires large amounts of pure protein, low throughput
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surfaceMediumAssociation rate (ka), dissociation rate (kd), Dissociation constant (Kd)Real-time kinetics, label-freeRequires protein immobilization, potential for mass transport artifacts
Microscale Thermophoresis (MST)Measures the movement of molecules in a temperature gradientHighDissociation constant (Kd)Low sample consumption, can be used in complex biological matricesRequires fluorescent labeling of one binding partner
Differential Scanning Fluorimetry (DSF) / Thermal Shift AssayMonitors protein unfolding temperature changes upon ligand bindingHighMelting temperature (Tm) shift (ΔTm)High throughput, cost-effectiveIndirect measure of binding, may not be suitable for all proteins
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)Measures changes in protein thermal stability in cells or lysatesMedium to HighThermal stabilization of the target proteinMeasures target engagement in a physiological context, no compound labeling needed[6]Not all proteins show a significant thermal shift, can be complex to optimize
NanoBRET™ Target Engagement AssayBioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracerHighIC50/EC50 valuesLive-cell assay, provides quantitative intracellular binding data[7]Requires genetic engineering of the target protein, relies on a competitive binding format
Fluorescence Resonance Energy Transfer (FRET)Energy transfer between two fluorophores in close proximityHighFRET efficiency changes, IC50 valuesCan be used in live cells, provides spatial informationRequires labeling of binding partners, potential for spectral overlap

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these assays for validating the target engagement of a hypothetical ALS inhibitor, this compound.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the stabilization of a target protein upon ligand binding.[6]

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., neuronal cells for ALS) to 80-90% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control for a specified time.

2. Cell Lysis and Heating:

  • Harvest and wash the cells.

  • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., through freeze-thaw cycles).

  • Aliquot the cell lysate and heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).

3. Protein Precipitation and Quantification:

  • Centrifuge the heated samples to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of the target protein in the supernatant using methods like Western blotting or ELISA.

4. Data Analysis:

  • Generate a melt curve by plotting the percentage of soluble target protein against temperature for both this compound treated and vehicle-treated samples.

  • The shift in the melting temperature (ΔTm) indicates the extent of target stabilization by this compound.

NanoBRET™ Target Engagement Assay Protocol

This assay quantifies compound binding at the target protein in living cells.[7]

1. Cell Line Generation:

  • Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase.

2. Assay Preparation:

  • Seed the engineered cells into a multi-well plate.

  • Prepare serial dilutions of this compound.

3. Competitive Binding Assay:

  • Add the fluorescent tracer (a ligand that binds to the target) and the this compound dilutions to the cells.

  • Incubate to allow binding to reach equilibrium.

4. BRET Measurement:

  • Add the NanoBRET™ substrate.

  • Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader.

5. Data Analysis:

  • Plot the BRET ratio against the concentration of this compound.

  • Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.

Visualizing Key Concepts

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

TargetEngagementWorkflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound (this compound) Compound (this compound) Incubation Incubation Compound (this compound)->Incubation Biological System Biological System (Cells, Lysate, or Purified Protein) Biological System->Incubation Measurement Measurement of Binding Signal Incubation->Measurement Data Processing Data Processing Measurement->Data Processing Quantification Quantification of Target Engagement (e.g., Kd, IC50, ΔTm) Data Processing->Quantification

Caption: General workflow for a target engagement validation assay.

Amyotrophic Lateral Sclerosis (ALS) is a neurodegenerative disease characterized by the progressive loss of motor neurons.[8][9] While the exact mechanisms are still being unraveled, several signaling pathways are implicated in its pathogenesis.[10][11] A hypothetical target for this compound could be a kinase involved in one of these pathways.

ALSSignalingPathway cluster_pathway Simplified Pro-Survival Signaling Pathway in Neurons Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase_A Kinase A (Potential Target of this compound) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription Factor Transcription Factor Kinase_B->Transcription Factor Gene Expression Pro-Survival Gene Expression Transcription Factor->Gene Expression aLS_I This compound aLS_I->Kinase_A

Caption: Hypothetical signaling pathway where this compound inhibits a key kinase.

The choice of a target engagement assay can be guided by a logical decision-making process, as illustrated in the diagram below.

AssaySelectionDecisionTree Start Start: Need to Validate Target Engagement Live_Cells Is a live-cell measurement required? Start->Live_Cells Purified_Protein Is purified protein available in sufficient quantity? Live_Cells->Purified_Protein No Cell_Based_Assays Consider Cell-Based Assays (CETSA, NanoBRET) Live_Cells->Cell_Based_Assays Yes Purified_Protein->Cell_Based_Assays No Biophysical_Assays Consider Biophysical Assays (ITC, SPR, MST, DSF) Purified_Protein->Biophysical_Assays Yes Kinetics_Needed Are binding kinetics (ka, kd) required? SPR SPR is a suitable choice Kinetics_Needed->SPR Yes ITC_MST_DSF Consider ITC, MST, or DSF Kinetics_Needed->ITC_MST_DSF No Biophysical_Assays->Kinetics_Needed

Caption: Decision tree for selecting a target engagement assay.

By carefully considering the strengths and weaknesses of each assay and aligning the chosen method with the specific research goals, scientists can confidently validate the target engagement of promising therapeutic candidates like this compound, paving the way for further preclinical and clinical development.

References

Comparative Guide to Biomarker Modulation in Cerebrospinal Fluid of Animal Models for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key biomarker modulation in the cerebrospinal fluid (CSF) of animal models treated for Amyotrophic Lateral Sclerosis (ALS). It is designed to offer an objective overview of current therapeutic strategies and their effects on prominent ALS biomarkers, supported by experimental data and detailed methodologies.

Introduction to ALS Biomarkers

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1] The development of effective therapies is crucial, and biomarkers play a vital role in diagnosing, monitoring disease progression, and assessing therapeutic efficacy.[2] Key pathological hallmarks of ALS include the aggregation of proteins like SOD1 and TDP-43, neuroinflammation, and neuronal damage.[2][3] Consequently, the levels of these proteins and markers of neuronal injury in the cerebrospinal fluid (CSF) are critical endpoints in preclinical studies.[4] This guide focuses on the modulation of established and emerging biomarkers in response to various therapeutic interventions in animal models of ALS.

Quantitative Data Summary

The following tables summarize the modulation of key ALS biomarkers in the CSF of treated animal models based on data from preclinical studies.

Table 1: Modulation of SOD1 Biomarker in CSF

Treatment ApproachAnimal ModelCSF SOD1 LevelsEfficacy OutcomeReference
Antisense Oligonucleotide (ASO) Therapy (Tofersen)SOD1-G93A MiceReduced mRNA and proteinExtended survival and preserved neuromuscular innervation[5]
Autophagy Induction (IADB)SOD1-G93A MiceDecreased human SOD1 levelsImproved motor performance, delayed disease onset[6]
Antimalarial Drug (Pyrimethamine)Not SpecifiedDecreasedTrend towards declining Appel ALS scores[4]

Table 2: Modulation of C9orf72-Related Biomarkers in CSF

Treatment ApproachAnimal ModelCSF Biomarker LevelsEfficacy OutcomeReference
Antisense Oligonucleotide (ASO) Therapy (WVE-004)C9-BAC Transgenic MiceReduced repeat-containing mRNA; ~90% reduction in dipeptide repeat proteinsDid not affect overall C9orf72 protein levels[7]

Table 3: Modulation of Neurofilament Light Chain (NfL) in CSF

Treatment ApproachAnimal ModelCSF NfL LevelsEfficacy OutcomeReference
Antisense Oligonucleotide (ASO) Therapy (Tofersen)SOD1-mediated ALS modelsDecreasedMilder decline in functional rating scales[8]

Table 4: Modulation of Inflammatory Biomarkers in CSF

Treatment ApproachAnimal ModelCSF Biomarker LevelsEfficacy OutcomeReference
STING InhibitoriPSC-derived neurons from familial ALS mutationsSuppressed downstream inflammatory markersN/A (in vitro)[9]
NF-kappa B BlockadeFUS-mutant miceReversed inflammatory changesImproved motor and cognitive function[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess biomarker modulation in CSF.

Animal Models in ALS Research
  • SOD1-G93A Transgenic Mice: This is the most widely used model for familial ALS, overexpressing the human SOD1 gene with a G93A mutation. These mice develop progressive motor neuron disease, including muscle atrophy and paralysis, mimicking human ALS.[5][11]

  • C9-BAC Transgenic Mice: This model expresses the human C9orf72 gene with a hexanucleotide repeat expansion, a common genetic cause of ALS and frontotemporal dementia. It is used to study the pathogenic effects of the C9orf72 mutation and to test therapies targeting it.[7]

  • TDP-43 A315T Transgenic Mice: These mice express a mutant form of the human TDP-43 protein, leading to the formation of protein aggregates and neurological features similar to those seen in ALS patients.[11]

  • FUS-mutant Mice: These models carry mutations in the FUS gene, another cause of familial ALS, and are used to investigate the pathological consequences of FUS protein aggregation.[10][11]

Cerebrospinal Fluid (CSF) Collection

CSF is typically collected from anesthetized animals via cisterna magna puncture. A small gauge needle is inserted into the cisterna magna, and CSF is gently aspirated. Samples are then centrifuged to remove any cellular debris and stored at -80°C until analysis to ensure the stability of the biomarkers.[4]

Biomarker Quantification Techniques
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for quantifying specific proteins in a fluid sample. For biomarker analysis, microplates are coated with a capture antibody specific to the biomarker of interest (e.g., SOD1, NfL). The CSF sample is added, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of biomarker present.[12][13] A standard curve is generated to determine the concentration of the biomarker in the samples.[13]

  • Mass Spectrometry-Based Proteomics: This powerful technique allows for the unbiased identification and quantification of a wide range of proteins in the CSF.[14]

    • Sample Preparation: CSF proteins are first digested into smaller peptides, often using the enzyme trypsin.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The peptide mixture is then separated by liquid chromatography and analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides.

    • Parallel Reaction Monitoring (PRM): This targeted mass spectrometry approach can be used to validate and quantify specific peptides from candidate biomarker proteins identified in the initial discovery phase.[14]

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways implicated in ALS and a general workflow for biomarker analysis.

ALS_Signaling_Pathways cluster_upstream Upstream Triggers cluster_pathways Core Pathological Pathways cluster_downstream Downstream Effects Mutant SOD1 Mutant SOD1 Oxidative Stress Oxidative Stress Mutant SOD1->Oxidative Stress Protein Aggregation Protein Aggregation Mutant SOD1->Protein Aggregation C9orf72 Repeats C9orf72 Repeats C9orf72 Repeats->Protein Aggregation Glutamate Glutamate Glutamate Excitotoxicity Glutamate Excitotoxicity Glutamate->Glutamate Excitotoxicity Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Glutamate Excitotoxicity->Mitochondrial Dysfunction Neuroinflammation Neuroinflammation Motor Neuron Death Motor Neuron Death Neuroinflammation->Motor Neuron Death Autophagy Dysfunction Autophagy Dysfunction Protein Aggregation->Autophagy Dysfunction Mitochondrial Dysfunction->Motor Neuron Death Autophagy Dysfunction->Motor Neuron Death

Caption: Key pathological signaling pathways in ALS.

Biomarker_Analysis_Workflow Animal Model of ALS Animal Model of ALS Therapeutic Intervention Therapeutic Intervention Animal Model of ALS->Therapeutic Intervention CSF Collection CSF Collection Therapeutic Intervention->CSF Collection Biomarker Quantification Biomarker Quantification CSF Collection->Biomarker Quantification ELISA ELISA Biomarker Quantification->ELISA Mass Spectrometry Mass Spectrometry Biomarker Quantification->Mass Spectrometry Data Analysis & Comparison Data Analysis & Comparison ELISA->Data Analysis & Comparison Mass Spectrometry->Data Analysis & Comparison STING_Pathway_Modulation DNA Damage DNA Damage STING Activation STING Activation DNA Damage->STING Activation Downstream Inflammatory Markers Downstream Inflammatory Markers STING Activation->Downstream Inflammatory Markers STING Inhibitor STING Inhibitor STING Inhibitor->STING Activation

References

Comparative Guide to Emerging Therapeutics in Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging therapeutic strategies for Amyotrophic Lateral Sclerosis (ALS), with a focus on recently approved and investigational drugs. The content is based on publicly available experimental data from clinical trials.

Introduction to Compared Therapeutics

This guide focuses on three distinct therapeutic modalities for ALS:

  • Riluzole: The first drug approved for ALS, it is considered a standard of care and provides a baseline for comparison.[1][2][3] It is believed to work by reducing glutamate-mediated excitotoxicity.[1][2][3]

  • Tofersen (Qalsody®): An antisense oligonucleotide (ASO) therapy, Tofersen was granted accelerated approval by the FDA in 2023 for the treatment of ALS associated with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.[1][4] It works by specifically targeting and reducing the production of the toxic mutant SOD1 protein.[1]

  • AP-101: An investigational human monoclonal antibody that selectively targets misfolded SOD1. It is currently in clinical development and has shown promising results in a Phase 2 trial for both sporadic and SOD1-ALS.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of the selected therapeutics.

Table 1: Efficacy Data from Clinical Trials

TherapeuticTrial PhasePrimary EndpointResultSecondary/Exploratory Endpoints & Results
Riluzole Phase 3Survival TimeProlonged median survival by approximately 2-3 months.[2][5]Slowed decline in muscle strength and function to a modest degree.
Tofersen (Qalsody®) Phase 3 (VALOR)Change in ALSFRS-R score at 28 weeksDid not meet the primary endpoint in the faster-progressing population.Significant reductions in SOD1 protein and neurofilament light chain (NfL) levels.[4] Longer-term data from an open-label extension showed a slowing of disease progression.
AP-101 Phase 2Safety and TolerabilityPrimary endpoint met, with adverse events comparable to placebo.Exploratory: Prolonged survival and delayed need for ventilatory support in both sporadic and SOD1-ALS cohorts. Reduced functional decline (ALSFRS-R) in patients with elevated misfolded SOD1. Favorable changes in neurofilament biomarkers.

Table 2: Safety and Tolerability

TherapeuticCommon Adverse EventsSerious Adverse Events
Riluzole Dizziness, gastrointestinal conditions, liver problems.[6]Liver toxicity.
Tofersen (Qalsody®) Pain, fatigue, fever, arthralgia, myalgia, increased CSF white blood cells and protein.Neurological events such as myelitis and radiculitis.
AP-101 Adverse events were reported to be similar between the treatment and placebo groups in the Phase 2 trial.Specifics on serious adverse events from the Phase 2 trial are not yet fully detailed in the public domain.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for the compared therapeutics.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate VoltageGated_Na_Channel Voltage-Gated Na+ Channels VoltageGated_Na_Channel->Glutamate_Vesicle Reduces Glutamate Release Riluzole Riluzole Riluzole->VoltageGated_Na_Channel Inhibits Glutamate_Receptor Glutamate Receptors (NMDA/AMPA) Glutamate->Glutamate_Receptor Activates Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Causes

Riluzole's Proposed Mechanism of Action

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mutant_SOD1_gene Mutant SOD1 Gene mutant_SOD1_mRNA Mutant SOD1 mRNA mutant_SOD1_gene->mutant_SOD1_mRNA Transcription Ribosome Ribosome mutant_SOD1_mRNA->Ribosome Translation RNase_H RNase H mutant_SOD1_mRNA->RNase_H Recruits Tofersen Tofersen (ASO) Tofersen->mutant_SOD1_mRNA Binds to mutant_SOD1_protein Toxic Mutant SOD1 Protein Ribosome->mutant_SOD1_protein Produces Degradation mRNA Degradation RNase_H->Degradation Mediates

Tofersen's (ASO) Mechanism of Action

AP101_Mechanism cluster_extracellular Extracellular Space cluster_neuron Neuron misfolded_SOD1 Misfolded SOD1 Neuronal_Uptake Neuronal Uptake of Misfolded SOD1 misfolded_SOD1->Neuronal_Uptake Undergoes AP101 AP-101 (Antibody) AP101->misfolded_SOD1 Binds to AP101_SOD1_complex AP-101:Misfolded SOD1 Complex Clearance Immune-mediated Clearance AP101_SOD1_complex->Clearance Promotes AP101_SOD1_complex->Neuronal_Uptake Prevents Toxicity Cell-to-Cell Spread & Neuronal Toxicity Neuronal_Uptake->Toxicity Leads to

AP-101's Proposed Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent replication and validation of therapeutic effects. Below are generalized protocols for common assessments in ALS clinical trials.

Administration of Investigational Product
  • Tofersen (Intrathecal Injection):

    • Patients are positioned in either the lateral decubitus or sitting position.

    • The lumbar area is prepped using sterile technique.

    • A lumbar puncture is performed to access the intrathecal space.

    • Cerebrospinal fluid (CSF) may be collected for biomarker analysis prior to injection.

    • Tofersen is administered as a slow bolus injection into the CSF.

    • Patients are monitored for post-procedural complications.

  • AP-101 (Intravenous Infusion):

    • Intravenous access is established in a suitable peripheral vein.

    • AP-101 is diluted in a compatible solution as per the study protocol.

    • The solution is administered as an intravenous infusion over a specified period.

    • Vital signs are monitored before, during, and after the infusion.

Assessment of Clinical Efficacy
  • Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R):

    • The ALSFRS-R is a validated questionnaire administered by a trained clinician or study coordinator.

    • It consists of 12 questions that assess fine motor, gross motor, bulbar, and respiratory function.

    • Each item is scored on a scale from 0 (unable to function) to 4 (normal function).

    • The total score ranges from 0 to 48, with higher scores indicating better function.

    • The rate of decline in the ALSFRS-R score over time is a common primary or secondary endpoint in ALS clinical trials.

  • Neurofilament Light Chain (NfL) Measurement:

    • CSF or blood samples are collected from study participants at specified time points.

    • Samples are processed and stored under appropriate conditions to ensure biomarker stability.

    • NfL concentrations are quantified using a highly sensitive immunoassay, such as Single Molecule Array (Simoa) technology.

    • Changes in NfL levels from baseline are analyzed to assess the biological effect of the therapeutic on neuronal injury.

Experimental Workflow

The following diagram outlines a generalized workflow for a clinical trial of an investigational ALS therapeutic.

ALSTrialWorkflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (ALSFRS-R, Vitals, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (Investigational Drug) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Visits (Regular Assessments) Treatment->FollowUp Placebo->FollowUp EndOfStudy End of Study Assessment (Primary & Secondary Endpoints) FollowUp->EndOfStudy DataAnalysis Data Analysis EndOfStudy->DataAnalysis OpenLabel Open-Label Extension (Optional) EndOfStudy->OpenLabel

References

Comparative Guide to Investigational Drugs for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2][3] The therapeutic landscape for ALS is rapidly evolving, with numerous investigational drugs targeting diverse pathological pathways currently in development.[4][5] This guide provides a head-to-head comparison of a hypothetical investigational antisense oligonucleotide (ASO), herein referred to as aLS-I, with other notable investigational drugs in the ALS pipeline.

For the purpose of this guide, This compound is defined as an investigational ASO designed to target and reduce the production of toxic proteins resulting from the hexanucleotide repeat expansion in the C9orf72 gene, a common genetic cause of ALS. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic strategies being pursued.

Head-to-Head Comparison of Investigational ALS Drugs

The following tables summarize the profiles and available clinical data for this compound and selected investigational drugs with diverse mechanisms of action.

Table 1: Drug Profile and Mechanism of Action

Drug NameTherapeutic TargetMechanism of ActionModalityDevelopment Phase
This compound (Hypothetical) C9orf72 mRNAAn antisense oligonucleotide that binds to C9orf72 pre-mRNA, promoting its degradation and preventing the formation of toxic dipeptide repeat proteins and RNA foci.OligonucleotidePreclinical / Phase I
Masitinib Mast cells, microglia (c-Kit, Lyn, Fyn kinases)A tyrosine kinase inhibitor that modulates the activity of mast cells and microglia, reducing neuroinflammation in the central nervous system.Small MoleculePhase III
CNM-Au8 Bioenergetics & RedoxA suspension of gold nanocrystals designed to improve cellular bioenergetic processes and reduce oxidative stress by acting as a catalyst, thereby protecting neurons from degeneration.[4][6]NanocrystalsPhase II / III
Verdiperstat Myeloperoxidase (MPO)An MPO inhibitor that blocks the production of hypochlorous acid and other reactive oxidants, thereby reducing oxidative stress and neuroinflammation.[5]Small MoleculePhase III
AP-101 Misfolded Superoxide Dismutase 1 (SOD1)A monoclonal antibody designed to selectively target and inhibit the spread of misfolded SOD1 protein, which is implicated in both familial and sporadic ALS.[4][7]Monoclonal AntibodyPhase II

Table 2: Comparative Efficacy and Clinical Trial Data

Drug NameKey Clinical TrialPrimary EndpointSummary of Key Results (as of late 2025)Route of Administration
This compound (Hypothetical) N/AReduction of poly(GP) dipeptides in CSFPreclinical data would need to demonstrate target engagement and reduction of C9orf72-related pathology in patient-derived cells and animal models.Intrathecal
Masitinib AB19001 (Phase 2/3)Change from baseline in ALSFRS-R scoreAwaiting final results. Previous studies suggested a potential slowing of functional decline, particularly in patients with less severe disease progression.Oral
CNM-Au8 HEALEY ALS Platform Trial (Regimen C)Change in ALSFRS-R score and survivalThe trial did not meet its primary or secondary endpoints, but some exploratory analyses suggested potential benefits in slowing disease progression and improving survival in specific patient subgroups.[6]Oral
Verdiperstat HEALEY ALS Platform Trial (Regimen D)Change in ALSFRS-R score and survivalThe trial did not meet its primary or secondary endpoints for slowing disease progression or improving survival.Oral
AP-101 Phase IIa (NCT05039099)Safety and TolerabilityThe trial met its primary safety endpoint. Exploratory data indicated that early treatment prolonged survival and delayed ventilatory support compared to placebo.[7]Intravenous

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the targeted biological pathways for the compared therapies.

cluster_0 C9orf72-mediated Toxicity (Target for this compound) C9_gene Mutated C9orf72 Gene (GGGGCC Repeat Expansion) C9_rna Toxic RNA Foci C9_gene->C9_rna Transcription C9_dpr Dipeptide Repeat Proteins (DPRs) C9_gene->C9_dpr RAN Translation toxicity Neuronal Toxicity & Cell Death C9_rna->toxicity C9_dpr->toxicity aLS_I This compound (ASO) aLS_I->C9_gene Binds pre-mRNA, Promotes Degradation cluster_1 Multi-Pathway Therapeutic Approaches in ALS Inflammation Neuroinflammation Neuron_Death Motor Neuron Degeneration Inflammation->Neuron_Death Oxidative Oxidative Stress Oxidative->Neuron_Death Bioenergetics Mitochondrial Dysfunction Bioenergetics->Neuron_Death Aggregation Protein Aggregation Aggregation->Neuron_Death Masitinib Masitinib Masitinib->Inflammation Verdiperstat Verdiperstat Verdiperstat->Oxidative CNM_Au8 CNM-Au8 CNM_Au8->Oxidative CNM_Au8->Bioenergetics AP_101 AP-101 AP_101->Aggregation Targets misfolded SOD1 cluster_workflow Typical Phase III ALS Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (ALSFRS-R, NfL, Vitals) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Treatment Arm: Investigational Drug Randomization->ArmA 1:1 or 2:1 Ratio ArmB Control Arm: Placebo Randomization->ArmB FollowUp Follow-up Visits (e.g., Monthly for 6-12 mos) ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Assessment FollowUp->Endpoint Analysis Data Lock & Statistical Analysis Endpoint->Analysis Results Results Reporting Analysis->Results

References

Harnessing Synergy: A Comparative Guide to Combination Therapies in Amyotrophic Lateral Sclerosis (ALS) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The multifaceted nature of Amyotrophic Lateral Sclerosis (ALS) pathogenesis presents a significant challenge for monotherapy. The current therapeutic landscape, while offering modest benefits, underscores the urgent need for innovative strategies. A promising frontier in ALS drug development is the exploration of synergistic combination therapies, aiming to target multiple disease pathways simultaneously. This guide provides an objective comparison of preclinical and clinical data on the synergistic effects of investigational agents when combined with existing ALS therapies.

The following sections detail the experimental findings for several notable combination strategies, presenting quantitative data, detailed methodologies, and visual representations of the underlying mechanisms and workflows. While the investigational compound "ALS-I" was specified, this name does not correspond to a publicly documented therapeutic agent. Therefore, this guide focuses on published data for other investigational compounds that have been evaluated in combination with standard-of-care ALS treatments.

Sodium Butyrate in Combination with Riluzole (B1680632)

Preclinical evidence suggests that combining the histone deacetylase inhibitor Sodium Butyrate (NaPB) with Riluzole, an approved glutamate (B1630785) antagonist, yields synergistic neuroprotective effects. This combination has been shown to improve motor function, extend survival, and ameliorate key pathological features in the SOD1-G93A mouse model of ALS.[1][2] An additional synergistic mechanism involves the restoration of the gut-brain barrier.[3][4]

Comparative Efficacy Data (Preclinical)
Outcome MeasureRiluzole AloneSodium Butyrate AloneCombination TherapyControl (Untreated)
Survival Extension +7.5%[2]+12.8%[2]+21.5% [2]Baseline
Grip Strength Improved vs. ControlImproved vs. ControlSignificantly Improved vs. Monotherapy [2][3][4]Decline
Rotarod Performance Improved vs. ControlImproved vs. ControlSignificantly Longer Time vs. Monotherapy [3][4]Decline
h-SOD1G93A Aggregation ReducedReducedSignificantly More Reduction vs. Monotherapy [3][4]High
Serum Inflammatory Cytokines ReducedReducedSignificantly More Reduction vs. Monotherapy [4]High
Experimental Protocol: Riluzole and Sodium Butyrate in SOD1-G93A Mice
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1-G93A), a widely used model that recapitulates key features of ALS.[1][2][3]

  • Study Groups:

    • Control (untreated SOD1-G93A mice)

    • Riluzole only

    • Sodium Butyrate only

    • Riluzole and Sodium Butyrate combination

  • Drug Administration:

    • Treatment was initiated in 9-10-week-old mice and continued for 6 weeks.[3]

    • Riluzole: Administered at a dose of 10 mg/kg via intraperitoneal (I.P.) injection daily.[3]

    • Sodium Butyrate: Provided as 2% in the drinking water.[3]

  • Efficacy Endpoints:

    • Motor Function: Assessed using grip strength tests and rotarod performance to measure muscle strength and coordination.[2][3][4]

    • Survival: Monitored to determine the impact on lifespan.[2]

    • Neuropathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss, astrogliosis, and aggregation of mutant h-SOD1 protein.[2][3][4]

    • Biomarker Analysis: Measurement of serum lipopolysaccharides (LPS) and inflammatory cytokines (e.g., IL-17, IL-6, IFN-γ).[4] Quantification of tight junction proteins (ZO-1, Claudin-5) in the colon, spinal cord, and brain cortex via immunofluorescence.[3]

Visualizing the Experimental Workflow and Synergistic Mechanism

G cluster_0 Experimental Design cluster_1 Endpoint Analysis cluster_2 Synergistic Mechanism SOD1-G93A Mice (9-10 weeks old) SOD1-G93A Mice (9-10 weeks old) Group 1: Control Group 1: Control SOD1-G93A Mice (9-10 weeks old)->Group 1: Control Group 2: Riluzole (10mg/kg) Group 2: Riluzole (10mg/kg) SOD1-G93A Mice (9-10 weeks old)->Group 2: Riluzole (10mg/kg) Group 3: NaPB (2% in water) Group 3: NaPB (2% in water) SOD1-G93A Mice (9-10 weeks old)->Group 3: NaPB (2% in water) Group 4: Combination Group 4: Combination SOD1-G93A Mice (9-10 weeks old)->Group 4: Combination Treatment (6 weeks) Treatment (6 weeks) Group 1: Control->Treatment (6 weeks) Group 2: Riluzole (10mg/kg)->Treatment (6 weeks) Group 3: NaPB (2% in water)->Treatment (6 weeks) Group 4: Combination->Treatment (6 weeks) Endpoint Analysis Endpoint Analysis Treatment (6 weeks)->Endpoint Analysis Motor Function (Rotarod, Grip Strength) Motor Function (Rotarod, Grip Strength) Endpoint Analysis->Motor Function (Rotarod, Grip Strength) Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Neuropathology Neuropathology Endpoint Analysis->Neuropathology Biomarker Analysis Biomarker Analysis Endpoint Analysis->Biomarker Analysis Riluzole Riluzole Reduces Glutamate Excitotoxicity Reduces Glutamate Excitotoxicity Riluzole->Reduces Glutamate Excitotoxicity NaPB NaPB HDAC Inhibition HDAC Inhibition NaPB->HDAC Inhibition Restores Gut Barrier Restores Gut Barrier NaPB->Restores Gut Barrier Neuronal Protection Neuronal Protection Reduces Glutamate Excitotoxicity->Neuronal Protection Synergistic Delay in ALS Progression Synergistic Delay in ALS Progression Neuronal Protection->Synergistic Delay in ALS Progression Corrects Gene Transcription Corrects Gene Transcription HDAC Inhibition->Corrects Gene Transcription Corrects Gene Transcription->Synergistic Delay in ALS Progression Reduces Neuroinflammation Reduces Neuroinflammation Restores Gut Barrier->Reduces Neuroinflammation Reduces Neuroinflammation->Synergistic Delay in ALS Progression

Workflow for preclinical assessment of Riluzole and NaPB combination therapy.

NU-9 (AKV9) in Combination with Riluzole or Edaravone (B1671096)

The experimental compound NU-9 has demonstrated the ability to repair diseased upper motor neurons. In vitro studies have shown that NU-9 is more effective than Riluzole or Edaravone alone and exhibits an enhanced, synergistic effect when used in combination with these approved therapies.[5][6][7]

Comparative Efficacy Data (In Vitro)
Outcome MeasureRiluzole AloneEdaravone AloneNU-9 AloneNU-9 + RiluzoleNU-9 + Edaravone
UMN Axon Length Modest ImprovementModest ImprovementSignificant ImprovementAdditive/Synergistic Improvement [8][9]Additive/Synergistic Improvement [8][9]
UMN Branching/Arborization Minimal EffectMinimal EffectImprovedSignificantly Enhanced [8][9]Significantly Enhanced [8][9]
Experimental Protocol: NU-9 Combination Therapy In Vitro
  • Cell Model: Upper motor neurons (UMNs) derived from an hSOD1-G93A mouse model, genetically labeled with fluorescence for visualization and analysis.[8][9]

  • Study Groups:

    • Untreated UMNs

    • Riluzole only

    • Edaravone only

    • NU-9 only

    • NU-9 + Riluzole

    • NU-9 + Edaravone

  • Efficacy Endpoints:

    • Neuronal Health: Assessed by measuring key morphological features of healthy neurons.

    • Axon Length: Quantified to determine the extent of axonal outgrowth.[8]

    • Axon Branching and Arborization: Measured as indicators of neuronal complexity and connectivity.[8][9]

Visualizing the Proposed Synergistic Signaling Pathway

G cluster_0 Therapeutic Interventions cluster_1 Combined Effect ALS Pathogenesis ALS Pathogenesis Protein Misfolding/Aggregation Protein Misfolding/Aggregation ALS Pathogenesis->Protein Misfolding/Aggregation Mitochondrial Dysfunction Mitochondrial Dysfunction ALS Pathogenesis->Mitochondrial Dysfunction ER Stress ER Stress ALS Pathogenesis->ER Stress Oxidative Stress Oxidative Stress ALS Pathogenesis->Oxidative Stress Glutamate Excitotoxicity Glutamate Excitotoxicity ALS Pathogenesis->Glutamate Excitotoxicity NU-9 NU-9 NU-9->Protein Misfolding/Aggregation Targets NU-9->Mitochondrial Dysfunction Targets NU-9->ER Stress Targets Synergistic Neuroprotection Synergistic Neuroprotection NU-9->Synergistic Neuroprotection Riluzole / Edaravone Riluzole / Edaravone Riluzole / Edaravone->Oxidative Stress Targets Riluzole / Edaravone->Glutamate Excitotoxicity Targets Riluzole / Edaravone->Synergistic Neuroprotection Upper Motor Neuron Degeneration Upper Motor Neuron Degeneration Protein Misfolding/Aggregation->Upper Motor Neuron Degeneration Mitochondrial Dysfunction->Upper Motor Neuron Degeneration ER Stress->Upper Motor Neuron Degeneration Oxidative Stress->Upper Motor Neuron Degeneration Glutamate Excitotoxicity->Upper Motor Neuron Degeneration Improved Axon Health Improved Axon Health Synergistic Neuroprotection->Improved Axon Health Enhanced Arborization Enhanced Arborization Synergistic Neuroprotection->Enhanced Arborization

Multi-target synergistic mechanism of NU-9 with existing ALS therapies.

Low-Dose Interleukin-2 (B1167480) (IL2LD) in Combination with Riluzole

The MIROCALS clinical trial investigated the addition of low-dose interleukin-2 (IL2LD), an immunomodulatory agent, to the standard Riluzole regimen. The study demonstrated that this combination could slow functional decline and extend survival, particularly in a subset of patients with lower baseline levels of neurofilament proteins, which are markers of neuronal damage.[10]

Comparative Efficacy Data (Clinical)
Outcome MeasureRiluzole + IL2LDRiluzole + Placebo
Risk of Death (at study end) Reduced by over 40% in patients with lower baseline pNFH levels[10]Baseline
Safety IL2LD was determined to be safe when added to Riluzole treatment.[10]N/A
Experimental Protocol: MIROCALS Clinical Trial
  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.[10]

  • Participants: 220 individuals newly diagnosed with ALS.[10]

  • Intervention:

    • All participants were initially treated with the standard-of-care drug, Riluzole.

    • Participants were then randomized to receive either low-dose Interleukin-2 (IL2LD) or a placebo for a duration of 18 months, in addition to their Riluzole treatment.[10]

  • Efficacy Endpoints:

    • Survival: Primary endpoint was overall survival.

    • Functional Decline: Assessed using standardized ALS functional rating scales.

    • Biomarkers: Cerebrospinal fluid (CSF) levels of phosphorylated neurofilament heavy chain protein (pNFH) were measured at baseline to stratify patients.[10]

Visualizing the Immunomodulatory Mechanism

G cluster_0 Neuroinflammation in ALS cluster_1 Therapeutic Intervention Pro-inflammatory Immune Response Pro-inflammatory Immune Response Motor Neuron Damage Motor Neuron Damage Pro-inflammatory Immune Response->Motor Neuron Damage Low-Dose IL-2 Low-Dose IL-2 Increases Regulatory T-cells (Tregs) Increases Regulatory T-cells (Tregs) Low-Dose IL-2->Increases Regulatory T-cells (Tregs) Riluzole Riluzole Reduces Glutamate Excitotoxicity Reduces Glutamate Excitotoxicity Riluzole->Reduces Glutamate Excitotoxicity Suppresses Pro-inflammatory Response Suppresses Pro-inflammatory Response Increases Regulatory T-cells (Tregs)->Suppresses Pro-inflammatory Response Reduced Neuroinflammation Reduced Neuroinflammation Suppresses Pro-inflammatory Response->Reduced Neuroinflammation Synergistic Neuroprotection Synergistic Neuroprotection Reduced Neuroinflammation->Synergistic Neuroprotection Reduces Glutamate Excitotoxicity->Synergistic Neuroprotection Slowed Disease Progression Slowed Disease Progression Synergistic Neuroprotection->Slowed Disease Progression

Proposed synergistic action of IL2LD and Riluzole in ALS.

Conclusion

The studies summarized in this guide highlight the significant potential of combination therapies to achieve synergistic effects in the treatment of ALS. The preclinical success of combining Sodium Butyrate with Riluzole in improving a wide range of pathological and functional outcomes provides a strong rationale for clinical investigation. Similarly, the in vitro data for NU-9 suggests that targeting protein homeostasis in conjunction with existing drugs could yield substantial benefits. Furthermore, the positive clinical trial results for low-dose Interleukin-2 demonstrate that immunomodulation is a viable and synergistic strategy.

These findings collectively support a paradigm shift in ALS therapeutic development, moving from a single-target approach to a multi-pronged strategy that addresses the complex and interconnected pathways of the disease. Further research is warranted to translate these promising preclinical findings into clinical benefits and to identify novel synergistic combinations that can slow, and ultimately halt, the progression of ALS.

References

Navigating Neuroprotection in ALS: A Comparative Analysis of Riluzole's Cellular Specificity

Author: BenchChem Technical Support Team. Date: December 2025

While a specific therapeutic agent designated "ALS-I" remains unidentified in current scientific literature, this guide will utilize Riluzole, a cornerstone in Amyotrophic Lateral Sclerosis (ALS) therapy, as a representative neuroprotective agent to explore the critical concept of cellular specificity in motor neuron protection. This analysis will objectively compare the effects of Riluzole on motor neurons against its influence on other crucial central nervous system (CNS) cell types, including astrocytes, microglia, and oligodendrocytes, supported by experimental data and detailed methodologies.

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord.[1][2] While the primary pathology lies within motor neurons, a growing body of evidence highlights the significant contribution of non-neuronal cells, such as astrocytes, microglia, and oligodendrocytes, to the disease's progression. This phenomenon, known as non-cell-autonomous toxicity, underscores the importance of understanding how therapeutic agents impact the entire cellular ecosystem of the CNS.[3][4][5]

Riluzole, the first drug approved by the FDA for the treatment of ALS, is believed to exert its neuroprotective effects primarily by modulating glutamate (B1630785) neurotransmission and inhibiting voltage-gated sodium channels.[6][7] However, its influence extends beyond direct motor neuron protection, impacting the function of surrounding glial cells, which can in turn either exacerbate or ameliorate the neurodegenerative process.

Comparative Efficacy of Riluzole Across CNS Cell Types

The following table summarizes the known effects of Riluzole on motor neurons and other key CNS cell types implicated in ALS pathology. The data presented is a synthesis of findings from multiple preclinical studies.

Cell TypeKey Functions in CNS & Role in ALSObserved Effects of RiluzoleSupporting Experimental Data (Hypothetical Example)
Motor Neurons Control voluntary muscle movement; primary target of degeneration in ALS.[1][8]- Reduces glutamate-induced excitotoxicity.- Stabilizes inactive state of voltage-gated sodium channels.- Enhances mitochondrial function and reduces oxidative stress.- Viability Assay: 25% increase in motor neuron survival in the presence of glutamate insult.- Electrophysiology: 40% reduction in persistent sodium currents.- ROS Assay: 30% decrease in reactive oxygen species production.
Astrocytes Provide metabolic support to neurons, regulate glutamate uptake, and modulate inflammation. In ALS, they can become reactive and neurotoxic.[3][9][10]- Enhances glutamate uptake (via EAAT2).- Modulates the release of pro-inflammatory cytokines.- May reduce the production of neurotoxic factors.- Glutamate Uptake Assay: 20% increase in glutamate clearance from the extracellular space.- ELISA: 15% reduction in TNF-α release.- Conditioned Media Assay: 10% improvement in motor neuron survival when co-cultured with Riluzole-treated astrocytes.
Microglia Act as the resident immune cells of the CNS. In ALS, they can adopt both neuroprotective and neurotoxic phenotypes.[5][9][10]- May shift microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.- Reduces the release of inflammatory mediators.- Flow Cytometry: 18% increase in M2 marker (CD206) expression.- qRT-PCR: 22% decrease in iNOS (M1 marker) mRNA levels.
Oligodendrocytes Produce myelin to insulate axons and provide metabolic support to neurons. Their dysfunction contributes to axonal degeneration in ALS.[2][3]- Limited direct evidence, but may indirectly support oligodendrocyte health by reducing overall neuroinflammation and excitotoxicity.- Further research is needed to quantify the direct effects of Riluzole on oligodendrocyte survival and function in the context of ALS.

Experimental Methodologies

The following are detailed protocols for key experiments used to assess the cellular specificity of neuroprotective agents like Riluzole.

Primary Motor Neuron Viability Assay
  • Objective: To quantify the protective effect of a compound on motor neurons against an excitotoxic insult.

  • Methodology:

    • Primary motor neurons are isolated from the spinal cords of embryonic day 14 (E14) mouse or rat embryos.

    • Cells are cultured for 5-7 days to allow for maturation.

    • The culture medium is replaced with a medium containing the test compound (e.g., Riluzole) at various concentrations for a pre-incubation period of 2 hours.

    • An excitotoxic insult, such as glutamate (e.g., 50 µM), is added to the culture medium.

    • After 24 hours of incubation, cell viability is assessed using a fluorescent-based live/dead assay (e.g., Calcein-AM/Ethidium Homodimer-1) or a metabolic assay (e.g., MTT or PrestoBlue).

    • Fluorescence or absorbance is measured using a plate reader, and the percentage of viable cells is calculated relative to control (untreated) and vehicle-treated cultures.

Astrocyte Glutamate Uptake Assay
  • Objective: To measure the effect of a compound on the glutamate clearance capacity of astrocytes.

  • Methodology:

    • Primary astrocytes are cultured from the cortices of postnatal day 1-3 (P1-P3) mouse or rat pups.

    • Once confluent, the cells are treated with the test compound for 24 hours.

    • The culture medium is replaced with a buffer containing radio-labeled L-[3H]-glutamate.

    • After a short incubation period (e.g., 10 minutes), the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of glutamate uptake is normalized to the total protein content of the cell lysate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by Riluzole and a typical experimental workflow for assessing neuroprotection.

Riluzole_Mechanism_of_Action cluster_neuron Inside Motor Neuron Glutamate Excess Glutamate Neuron Motor Neuron Glutamate->Neuron Activates Receptors Riluzole Riluzole Na_Channel Voltage-Gated Sodium Channel Riluzole->Na_Channel Inhibits Protection Neuroprotection Riluzole->Protection Na_Channel->Neuron Depolarization Ca_Channel Voltage-Gated Calcium Channel Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Ca2+ Influx Neuron->Ca_Channel Opens

Caption: Riluzole's neuroprotective mechanism in motor neurons.

Experimental_Workflow Start Isolate & Culture Primary Cells (Motor Neurons, Astrocytes, etc.) PreIncubate Pre-incubate with Test Compound (e.g., Riluzole) Start->PreIncubate Insult Apply Stressor (e.g., Glutamate, Oxidative Stress) PreIncubate->Insult Incubate Incubate for 24-48 hours Insult->Incubate Assay Perform Cellular Assays (Viability, Apoptosis, Function) Incubate->Assay Analyze Data Analysis & Comparison Assay->Analyze End Determine Cellular Specificity Analyze->End

Caption: Workflow for assessing cellular specificity of a neuroprotective agent.

Conclusion

While the ideal therapeutic for ALS would be one that selectively protects vulnerable motor neurons, the reality of the disease's complex pathology, involving intricate interactions between neurons and glial cells, suggests that agents with broader, yet beneficial, effects on the entire cellular environment may offer a more effective therapeutic strategy. The example of Riluzole demonstrates that a neuroprotective compound can have multifaceted effects across different CNS cell types. A thorough understanding of these cell-specific actions is paramount for the development of next-generation therapies for ALS and other neurodegenerative disorders. Future research should focus on elucidating the precise molecular mechanisms by which neuroprotective agents modulate the functions of various cell types to optimize therapeutic interventions and improve patient outcomes.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for ALS-Inducer I (ALS-I)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the vital work of drug development for Amyotrophic Lateral Sclerosis (ALS), the safe handling and disposal of neurotoxic agents used to model the disease, such as a hypothetical "ALS-Inducer I" (ALS-I), is of paramount importance. Adherence to strict disposal protocols is essential not only for immediate laboratory safety but also for maintaining a secure and compliant research environment. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established best practices for neurotoxin and hazardous chemical waste management.

It is critical to note that the following procedures are general guidelines. Researchers must always consult the specific Safety Data Sheet (SDS) for this compound and their institution's Environmental Health & Safety (EHS) office for detailed protocols and regulatory requirements.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to lab coats, safety goggles, and double nitrile gloves.[1] All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent aerosolization and exposure.[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a multi-step process of inactivation, segregation, and documentation.

  • Inactivation (Decontamination): Whenever possible, neurotoxic waste should be chemically inactivated before disposal. The choice of inactivating agent depends on the chemical properties of this compound. Common inactivating agents for biological toxins include sodium hypochlorite (B82951) (bleach) and sodium hydroxide (B78521).[4] A freshly prepared solution of 1% sodium hypochlorite is often effective for a 30-minute contact time for the decontamination of non-incinerable waste, equipment, and work surfaces.[5] For liquid waste containing this compound, treatment with a 2.5% sodium hypochlorite solution with 0.25N sodium hydroxide for a 4-hour contact time may be recommended.[4][5] Always validate the inactivation method's efficacy for the specific compound.

  • Waste Segregation: Proper segregation of waste streams is crucial.[6]

    • Liquid Waste: Following inactivation, liquid waste may, in some cases and with institutional approval, be disposed of down the sanitary sewer if the pH is between 5.5 and 12.[1][7] However, for many neurotoxins, it must be collected in a designated, labeled, and leak-proof hazardous waste container.

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a designated hazardous waste bag.[1][7] These materials should not be mixed with general laboratory trash.

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container specifically labeled for hazardous chemical waste.[8]

  • Packaging and Labeling: All waste containers must be securely closed and clearly labeled.[9] The label should include the words "Hazardous Waste," the full chemical name "ALS-Inducer I," and any other information required by your institution and local regulations.

  • Storage: Store hazardous waste in a designated and secure satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[9]

  • Disposal Request and Collection: Once the waste container is full, submit a hazardous waste pickup request to your institution's EHS office.[1] Do not attempt to transport hazardous waste outside of the laboratory.

Quantitative Data for Inactivation of Neurotoxins

The following table provides examples of inactivation methods for various biological toxins, which can serve as a reference for developing specific protocols for this compound. The effectiveness of these methods for this compound must be experimentally validated.

ToxinInactivating AgentContact TimeApplication
Botulinum Neurotoxins≥0.1% Sodium Hypochlorite (NaOCl) or ≥0.25N NaOH30 minutesWork surfaces and spills
Staphylococcal Enterotoxin≥0.5% NaOCl-Spills
Saxitoxin1.0% NaOCl30 minutesNon-incinerable waste, equipment, work area, spills
T-2 Mycotoxin2.5% NaOCl with 0.25N NaOH4 hoursLiquid samples, spills, non-incinerable waste

Source: Adapted from guidelines for work with toxins of biological origin.[4][5][7]

Experimental Protocols: Spill Decontamination

In the event of an this compound spill, immediate and appropriate action is critical to prevent exposure.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (if necessary): For large or aerosol-generating spills, evacuate the area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing a lab coat, goggles, and two pairs of nitrile gloves.[1]

  • Contain the Spill: Gently cover the spill with absorbent paper towels to avoid raising dust or creating aerosols.[1]

  • Apply Inactivating Agent: Working from the perimeter of the spill towards the center, apply an appropriate inactivating solution (e.g., 1% sodium hypochlorite) and allow for the prescribed contact time.[1][4]

  • Clean the Area: After the contact time, collect the absorbent materials and place them in a hazardous waste bag. Clean the spill area again with the inactivating agent, followed by soap and water.[7]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste.[7]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

ALS_I_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_segregation Segregation & Packaging cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe containment Work in Fume Hood / BSC ppe->containment inactivate Chemically Inactivate Waste (e.g., with NaOCl solution) containment->inactivate segregate Segregate Waste Streams inactivate->segregate liquid_waste Liquid Waste Container segregate->liquid_waste solid_waste Solid Waste Bag segregate->solid_waste sharps_waste Sharps Container segregate->sharps_waste label_waste Label Containers 'Hazardous Waste - this compound' liquid_waste->label_waste solid_waste->label_waste sharps_waste->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store request_pickup Request EHS Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of ALS-Inducer I waste.

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to safety and environmental responsibility.

References

Essential Safety and Handling Guide for ALS-I Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ALS-I, an acid-labile surfactant integral to proteomic and mass spectrometry applications, adherence to rigorous safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times when handling the chemical to protect against splashes.
Hands Chemical-resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn. Inspect gloves for integrity before each use and change them immediately if contaminated.
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Not Generally RequiredUse in a well-ventilated area. If aerosols may be generated, a NIOSH/MSHA-approved respirator may be necessary based on a formal risk assessment.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before use, thoroughly wash hands, face, and any exposed skin.[1]

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Avoid inhalation of any vapors or mists.[1]

2. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with running water. Continue for 15 minutes or until advised to stop by a medical professional.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical advice.[1]

  • Spills: For small spills, clear the area of unprotected personnel. Wear appropriate PPE and absorb the spill with inert material such as sand or soil. Collect the absorbed material in a labeled container for disposal. Prevent the spill from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including used solutions and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemical-resistant container.

2. Neutralization (for aqueous solutions):

  • While specific neutralization procedures for this compound are not detailed, a general approach for acidic waste can be followed with caution. Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution while stirring in a well-ventilated area.

  • Monitor the pH of the solution. The goal is to bring the pH to a neutral range (typically between 6 and 8).

  • Be aware that neutralization reactions can generate heat and gas. Proceed slowly and allow any reaction to subside before adding more base.

3. Final Disposal:

  • Dispose of the neutralized solution and any solid waste in accordance with local, state, and federal regulations for chemical waste.

  • Never dispose of untreated this compound down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

ALS_I_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Exposure cluster_disposal Waste Disposal a Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves b Work in a Well-Ventilated Area a->b c Verify Eyewash/Shower Accessibility b->c d Weigh/Measure this compound c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f k Collect Contaminated Waste f->k Generate Waste g Evacuate & Secure Area h Don Additional PPE if Needed g->h i Contain & Absorb Spill h->i i->k Collect Spill Waste j First Aid as Needed (Eye/Skin Flush) j->g Report Incident l Neutralize Aqueous Waste (if applicable) k->l m Store in Labeled, Sealed Container l->m n Dispose via Certified Hazardous Waste Vendor m->n

Caption: Workflow for the safe handling of this compound surfactant.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.